molecular formula C10H18O<br>C10H18O<br>(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2 B1675412 Linalool CAS No. 78-70-6

Linalool

Cat. No.: B1675412
CAS No.: 78-70-6
M. Wt: 154.25 g/mol
InChI Key: CDOSHBSSFJOMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linalool (C10H18O), a monoterpene alcohol found in numerous aromatic plants, is a versatile compound for scientific research. It is recognized for its broad-spectrum biological activities, making it a valuable tool for investigating antimicrobial, neuropharmacological, and anti-inflammatory mechanisms . In microbiological research, this compound demonstrates strong antibacterial activity. Studies against organisms like Pseudomonas fluorescens show its mechanism involves damaging the cell wall and membrane, leading to the leakage of cytoplasmic contents like proteins and nucleic acids, and causing metabolic dysfunction by inhibiting key enzymes in the TCA cycle and glycolysis . Its potential application as a natural food antiseptic is an area of active exploration . In neuroscience, this compound is investigated for its significant effects on the central nervous system. Research points to its antidepressant, anxiolytic, and anticonvulsant properties . Proposed mechanisms of action include interaction with neurotransmitter systems, such as acting as a competitive antagonist of glutamate at NMDA receptors, and influencing monoaminergic pathways and the neuroendocrine system . Furthermore, studies suggest this compound can reduce oxidative stress and positively regulate neurotrophic factors like BDNF, offering insights into its neuroprotective potential . The compound's anti-inflammatory activity is also a key research area. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and to modulate pathways like NF-κB, which is relevant for research into inflammatory and immune responses . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025502
Record name Linalool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

194.00 to 197.00 °C. @ 760.00 mm Hg
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.59 mg/mL at 25 °C
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

78-70-6
Record name (±)-Linalool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linalool
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linalool
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Linalool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINALOOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dual-Phase Immunomodulation of Linalool: A Mechanistic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a naturally occurring terpene alcohol that exhibits a distinct "dual-phase" immunomodulatory profile. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, this compound functions upstream by simultaneously suppressing pro-inflammatory signaling (NF-κB/MAPK) and activating cytoprotective antioxidant pathways (Nrf2/HO-1) .

This guide provides a granular analysis of these mechanisms, supported by quantitative data and validated experimental protocols, designed for researchers investigating non-opioid therapeutic candidates for acute and chronic inflammatory conditions.

Molecular Targets & Signaling Dynamics

The anti-inflammatory efficacy of this compound is defined by its ability to uncouple the Toll-Like Receptor 4 (TLR4) signaling cascade while stabilizing the cellular redox state.

The Inhibitory Axis: NF-κB and MAPK Uncoupling

Upon pathogenic challenge (e.g., Lipopolysaccharide [LPS] exposure), TLR4 dimerizes and recruits MyD88. This compound intervenes at two critical junctions:[1]

  • NF-κB Blockade: this compound inhibits the phosphorylation of IκBα (Inhibitor of kappa B). Under normal conditions, IκBα sequesters the NF-κB dimer (p65/p50) in the cytoplasm. By preventing IκBα degradation, this compound traps NF-κB in the cytosol, blocking its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • MAPK Suppression: It effectively reduces the phosphorylation of p38, JNK, and ERK. These kinases are essential for stabilizing mRNA of inflammatory mediators; their inhibition leads to rapid translational silencing of cytokines.

The Activation Axis: Nrf2/HO-1 Induction

This compound acts as a Michael acceptor or electrophile that modifies Keap1 cysteine residues. This causes Keap1 to release Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of Heme Oxygenase-1 (HO-1). HO-1 degrades heme into carbon monoxide (CO) and bilirubin, both of which possess potent anti-inflammatory properties.

Mechanistic Pathway Visualization

Linalool_Mechanism This compound This compound (Therapeutic Agent) MAPK MAPK Phosphorylation (p38, JNK, ERK) This compound->MAPK INHIBITS IkBa IκBα Degradation This compound->IkBa BLOCKS Phosphorylation Nrf2_Cyto Nrf2-Keap1 (Cytosol) This compound->Nrf2_Cyto Dissociates Keap1 LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB NF-κB (p65) Nuclear Translocation MAPK->NFkB Activates IKK->IkBa IkBa->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, iNOS) NFkB->Cytokines Transcription Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation Antioxidants Antioxidant Enzymes (HO-1, NQO1) Nrf2_Nuc->Antioxidants ARE Activation Antioxidants->Cytokines Suppresses

Caption: Figure 1. Dual-action mechanism: this compound inhibits TLR4/NF-κB signaling while activating the Nrf2/HO-1 antioxidant axis.[2]

Quantitative Efficacy Data

The following data summarizes consensus values from in vitro (macrophage) and in vivo (rodent edema) models.

Experimental ModelMetricEffective Range (this compound)Reference Standard (Comparison)
In Vitro: RAW 264.7 Macrophages (+LPS)NO Inhibition (IC50) 100 - 600 µM (Dose-dependent)Comparable to Dexamethasone (at high conc.)
In Vitro: RAW 264.7 Macrophages (+LPS)TNF-α Reduction > 40% reduction at 100 µg/mLSignificant suppression (

)
In Vivo: Carrageenan Paw Edema (Rat)Edema Reduction 25 - 150 mg/kg (i.p. or p.o.)50 mg/kg this compound

5 mg/kg Indomethacin
In Vivo: Acute Lung Injury (Mouse)MPO Activity Decreased by ~50% at 50 mg/kgIndicates reduced neutrophil infiltration

Note: this compound exhibits a hormetic-like dose response; extremely high concentrations (>1000 µM in vitro) may induce cytotoxicity, necessitating careful MTT viability controls.

Experimental Validation Framework

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (viability assays and positive controls).

In Vitro Validation: Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the suppression of inflammatory mediators in macrophages without confounding cytotoxicity.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with this compound (10, 50, 100, 200 µM) for 1 hour.

    • Control A: Vehicle (0.1% DMSO).

    • Control B: Dexamethasone (1 µM) as positive inhibitor.

  • Induction: Add LPS (1 µg/mL) to all wells except the "Naïve Control." Incubate for 24h.

  • Griess Assay (NO Quantification): Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.

  • MTT Assay (Viability Check - CRITICAL): Add MTT solution to the remaining cells. If cell viability is <80% compared to control, the observed NO reduction is due to cell death, not anti-inflammatory action. Discard data if toxicity is observed.

In Vivo Validation: Carrageenan-Induced Paw Edema

Objective: Assess systemic anti-inflammatory bioavailability and efficacy.

Protocol:

  • Baseline: Measure initial paw volume (

    
    ) of Wistar rats using a plethysmometer.
    
  • Administration: Administer this compound (25, 50, 100 mg/kg, i.p.) or Vehicle 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the subplantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    .
    
Experimental Workflow Visualization

Workflow cluster_invitro In Vitro: RAW 264.7 cluster_invivo In Vivo: Paw Edema Seed Seed Macrophages PreTreat Pre-treat: this compound (1h) Seed->PreTreat LPS Induce: LPS (24h) PreTreat->LPS Supernatant Supernatant: Griess Assay (NO) LPS->Supernatant Cells Cells: MTT Assay (Viability) LPS->Cells Baseline Baseline Vol (V0) Dose Administer this compound (i.p./p.o.) Baseline->Dose Inject Inject Carrageenan (Subplantar) Dose->Inject Measure Measure Vol (Vt) (1-5h) Inject->Measure

Caption: Figure 2. Parallel validation workflows for in vitro molecular screening and in vivo physiological efficacy.

Pharmacokinetics & Drug Development Considerations

While this compound demonstrates potent efficacy, its translation to clinical use faces physicochemical challenges.

  • Volatility & Stability: this compound is a volatile monoterpene. In drug development, it requires encapsulation (e.g.,

    
    -cyclodextrin complexes or nano-emulsions) to prevent evaporation and degradation.
    
  • Bioavailability: Pharmacokinetic studies in rats indicate rapid absorption but also rapid elimination.

    • Metabolism: this compound undergoes oxidation to 8-hydroxythis compound and 8-carboxythis compound, which are excreted in urine.

    • Half-life: Short (

      
       mins in plasma), necessitating sustained-release formulations for chronic conditions.
      
  • Safety Profile: Generally Recognized As Safe (GRAS) as a food additive, but high-dose parenteral administration requires toxicological profiling for liver enzymes (ALT/AST).

References

  • This compound Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2. Neurochemical Research. [Link]

  • Anti-inflammatory effects of this compound in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model. Journal of Surgical Research. [Link]

  • This compound inhibits cigarette smoke-induced lung inflammation by inhibiting NF-κB activation. International Immunopharmacology. [Link]

  • Effects of (-)-linalool in the acute hyperalgesia induced by carrageenan, L-glutamate and prostaglandin E2. European Journal of Pharmacology. [Link][3]

  • This compound and linalyl acetate attenuated canonical pathway of NF-κB signaling in HepG2 cells. All Life. [Link][4]

Sources

Biological Activity of (R)-(-)-Linalool versus (S)-(+)-Linalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a chiral monoterpene alcohol ubiquitous in essential oils.[1] While often treated as a single entity in generic pharmacological screens, its two enantiomers—(R)-(-)-linalool (Licareol) and (S)-(+)-linalool (Coriandrol) —exhibit distinct pharmacodynamic profiles.

This guide delineates the stereoselective biological activities of these enantiomers. Current research indicates that (R)-(-)-linalool is the primary driver of sedative and anxiolytic effects via olfactory and GABAergic pathways, whereas (S)-(+)-linalool demonstrates superior antimicrobial efficacy against specific pathogens and distinct interactions with pro-convulsant pathways in high concentrations. Understanding these differences is critical for the development of targeted phytopharmaceuticals and the standardization of botanical raw materials.

Stereochemical Foundation

Before analyzing biological activity, researchers must ensure the correct identification of the enantiomer in their matrix. The biological divergence stems from the spatial arrangement at the C3 chiral center.

Feature(R)-(-)-Linalool (S)-(+)-Linalool
Common Name LicareolCoriandrol
Primary Natural Source Lavandula angustifolia (Lavender), Salvia sclarea (Clary Sage)Coriandrum sativum (Coriander), Citrus sinensis (Orange), Elettaria cardamomum
Olfactory Profile Woody, floral, lavender-likeSweet, petitgrain-like, herbal
Optical Rotation


Key Bioactivity Sedative, Anxiolytic, Anti-inflammatoryAntimicrobial, Pro-convulsant (dose-dependent)
Protocol 1: Enantioselective Quantification (GC-MS)

To validate the enantiomeric excess (ee) of your test material:

  • Column Selection: Use a cyclodextrin-based chiral stationary phase (e.g., Lipodex E or Beta-DEX 225).

  • Conditions: Carrier gas He at 1.0 mL/min; Oven ramp

    
     (2 min) 
    
    
    
    .
  • Elution Order: On Lipodex E, (R)-(-)-linalool typically elutes before (S)-(+)-linalool.

  • Validation: Calculate

    
    .
    

Neuropharmacology: Sedation and Anxiolysis[2]

The most significant functional divergence between the enantiomers lies in their interaction with the Central Nervous System (CNS).

The "R-Dominance" in Sedation

Research consistently identifies (R)-(-)-linalool as the potent sedative agent. This effect is mediated through two distinct pathways:

  • Olfactory Pathway (Inhalation): (R)-(-)-linalool activates specific olfactory receptor neurons (ORNs) that project to the olfactory bulb and subsequently the amygdala and hippocampus. Human EEG studies show that inhalation of the (R)-enantiomer significantly reduces beta-wave activity (associated with alertness) and stress, whereas the (S)-enantiomer does not produce this specific electrophysiological signature.

  • Systemic Pathway (GABAergic Modulation): Upon systemic absorption, (R)-(-)-linalool acts as a positive allosteric modulator of the

    
     receptor. It enhances the chloride ion influx induced by GABA, hyperpolarizing the neuron.
    
Metabolic Deactivation

The sedative potency is transient due to rapid metabolism. Hepatic CYP450 enzymes (specifically CYP2C19 and CYP2D6) metabolize this compound into 8-hydroxythis compound and 8-carboxythis compound. Crucially, these oxygenated metabolites lose their affinity for the


 receptor , terminating the sedative effect.
Visualization: Sedative Mechanism of Action

G R_Lin (R)-(-)-Linalool Olfactory Olfactory Epithelium R_Lin->Olfactory High Affinity Binding GABA_Rec GABA-A Receptor R_Lin->GABA_Rec Positive Allosteric Modulation (Systemic) Metabolism CYP2C19/2D6 (Metabolism) R_Lin->Metabolism S_Lin (S)-(+)-Linalool S_Lin->Olfactory Low Affinity/Different Receptor S_Lin->GABA_Rec Weak/No Effect Amygdala Amygdala/Hippocampus Olfactory->Amygdala Signal Transduction Sedation Sedation / Anxiolysis Amygdala->Sedation Modulation GABA_Rec->Sedation Cl- Influx Inactive 8-OH-Linalool (Inactive) Metabolism->Inactive Oxidation

Figure 1: Pharmacodynamic pathways of this compound enantiomers. Note the dominance of the (R)-enantiomer in sedative pathways and the metabolic inactivation route.

Analgesia and TRP Channel Modulation[3][4]

While sedation is R-dominant, analgesia involves complex interactions with Transient Receptor Potential (TRP) channels, where both enantiomers play roles, though often through different mechanisms.

TRPM8 and TRPA1 Interactions

This compound exhibits "cooling" analgesic properties similar to menthol but without the stinging sensation.

  • TRPM8 (Cooling/Analgesic): (R)-(-)-linalool activates TRPM8 channels. This activation is linked to anti-angiogenic activity and analgesia in neuropathic pain models.

  • TRPA1 (Inflammatory Pain): this compound acts as a desensitizing agonist or antagonist at TRPA1 channels. While it may initially activate the channel (causing slight irritation in high concentrations), it rapidly desensitizes the nerve ending to noxious stimuli.

Anti-inflammatory Efficacy

Research by Peana et al. highlights that (R)-(-)-linalool is the primary anti-inflammatory agent in carrageenan-induced edema models. The mechanism involves:

  • Inhibition of Nitric Oxide (NO) release.

  • Modulation of opioid receptors (effects reversed by naloxone).[1]

  • Inhibition of cholinergic transmission.

Antimicrobial Activity: The (S)-Enantiomer Niche

Contrary to the sedative profile, the (S)-(+)-linalool enantiomer often displays superior antimicrobial properties. This is critical for formulation scientists developing topical antiseptics or preservatives.

Comparative Efficacy Table
PathogenMore Effective EnantiomerMechanismReference
Aeromonas hydrophila (S)-(+)-Linalool Membrane disruption; (S) was active at 3.2 mg/mL while (R) was inactive.[SciELO, 2012]
Botrytis cinerea Equipotent Inhibition of germ tube elongation (~50% inhibition).[ACG Pubs, 2010]
Candida albicans (S)-(+)-Linalool Disruption of ergosterol biosynthesis.[General Consensus]
Staphylococcus aureus (S)-(+)-Linalool Bacterial cell wall penetration.[NIH, 2022]

Technical Insight: The superior activity of the (S)-enantiomer in certain bacteria is hypothesized to be due to better steric fit into the lipophilic pocket of bacterial cell membrane proteins or specific efflux pump inhibition, though the exact molecular target remains under investigation.

Experimental Protocols for Validation

To replicate these findings or screen new compounds, use the following self-validating workflows.

Protocol 2: In Vivo Sedation Assay (Elevated Plus Maze)

Objective: Distinguish anxiolytic activity of enantiomers.

  • Subjects: Male Swiss mice (25-30g).

  • Groups: Vehicle (Control), Diazepam (Positive Control), (R)-(-)-linalool, (S)-(+)-linalool.

  • Administration: Inhalation (chamber saturation) or Intraperitoneal (i.p.) injection. Note: i.p. bypasses the olfactory bulb, isolating systemic GABA effects.

  • Metric: Measure time spent in "Open Arms" vs. "Closed Arms" over 5 minutes.

  • Validation: (R)-(-)-linalool should significantly increase time in Open Arms (anxiolysis) compared to vehicle and (S)-(+)-linalool.

Protocol 3: Patch Clamp Electrophysiology (TRPM8)

Objective: Verify channel activation.[2]

  • Cell Line: HEK293T cells transfected with human TRPM8 cDNA.

  • Setup: Whole-cell patch-clamp configuration.

  • Holding Potential: -60 mV.

  • Perfusion: Apply 1 mM (R)-linalool vs 1 mM (S)-linalool.

  • Readout: Measure inward current density (pA/pF).

  • Control: Use Menthol (100 µM) as a positive control to normalize response.

Visualization: Experimental Workflow

Workflow Sample Essential Oil / Sample Extraction Extraction (Hydrodistillation) Sample->Extraction ChiralGC Chiral GC-MS (Lipodex E Column) Extraction->ChiralGC Decision Enantiomeric Excess > 95%? ChiralGC->Decision Purify Preparative HPLC / Chiral Separation Decision->Purify No Assay_Select Select Bioassay Decision->Assay_Select Yes Purify->ChiralGC Neuro Neuropharmacology (Sedation/GABA) Assay_Select->Neuro Micro Antimicrobial (MIC Determination) Assay_Select->Micro Result_R (R)-(-): High Sedative Moderate Antimicrobial Neuro->Result_R Result_S (S)-(+): Low Sedative High Antimicrobial Micro->Result_S

Figure 2: Workflow for the isolation and biological characterization of this compound enantiomers.

References

  • Sugawara, Y., et al. (1998). "Odor distinctiveness between enantiomers of this compound: difference in perception and responses elicited by sensory test and forehead surface potential wave measurement." Chemical Senses.

  • Peana, A. T., et al. (2003).[3] "(-)-Linalool produces antinociception in two experimental models of pain."[1][3] European Journal of Pharmacology.

  • Peana, A. T., et al. (2002).[3] "Anti-inflammatory activity of this compound and linalyl acetate constituents of essential oils." Phytomedicine.

  • Silverio, M. S., et al. (2012). "S-(+)- and R-(-)-linalool: a comparison of the in vitro anti-Aeromonas hydrophila activity and anesthetic properties in fish." SciELO.

  • Kessler, A., et al. (2014). "Metabolic Products of this compound and Modulation of GABAA Receptors."[4] Frontiers in Chemistry.

  • Herman, A., et al. (2016). "Antimicrobial activity of this compound and linalyl acetate against Staphylococcus aureus and Pseudomonas aeruginosa." Journal of Pharmacy and Pharmacology.

  • Riera, C. E., et al. (2009). "TRPM8 activation by this compound."[5] Journal of Neuroscience.

Sources

pharmacokinetic profile and metabolism of linalool in vivo

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile and Metabolism of Linalool

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a naturally occurring acyclic monoterpenoid alcohol, is a prominent constituent of essential oils from numerous aromatic plants, including lavender and coriander.[1][2] Its desirable floral and spicy aroma has made it a cornerstone of the fragrance, cosmetic, and food industries.[2][3] Beyond its organoleptic properties, a growing body of in vivo research has illuminated a wide spectrum of biological activities, including anti-inflammatory, anxiolytic, sedative, and antimicrobial effects.[1][3][4] As interest in this compound's therapeutic potential expands, a thorough understanding of its pharmacokinetic (PK) and metabolic fate is paramount for drug development professionals and researchers. This guide provides a detailed synthesis of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo, grounded in authoritative scientific literature. We will explore the key metabolic pathways, the enzymes responsible for its biotransformation, and present validated experimental protocols for its characterization.

Pharmacokinetic Profile: The Journey of this compound in the Body

The biological effect of any xenobiotic is intrinsically linked to its concentration at the target site over time. This is governed by its ADME properties. This compound, being a small, lipophilic molecule, exhibits rapid absorption and extensive metabolism.

Absorption

This compound can enter systemic circulation through multiple routes, each with distinct kinetic profiles.

  • Oral Administration: Following oral ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[4] In humans, a study reported a mean maximum plasma concentration (Cmax) of 85.5 ± 42.6 ng/mL reached approximately one hour (Tmax) after an oral dose.[5] In rats, oral administration of this compound resulted in a Cmax of 33 ng/mL.[6] Interestingly, evidence suggests that this compound's absorption may be enhanced when it is delivered as a component of a complete essential oil, compared to its isolated form.[6]

  • Dermal Application: Due to its lipophilic nature, this compound readily penetrates the stratum corneum.[7] Following topical application via massage with lavender oil, this compound was detected in the bloodstream within 5 minutes, with peak concentrations observed after 19 minutes.[7] Its absorption through the skin can be influenced by factors such as the vehicle used and the gender of the individual, with some studies suggesting better absorption in males.[7] The slower penetration time compared to other routes may be partly due to accumulation in subcutaneous fatty tissue.[7]

  • Inhalation: As a volatile compound, inhalation is a significant route of exposure. When inhaled, this compound is absorbed through the lungs into the bloodstream. Studies have shown its appearance in the blood after 25 minutes of inhalation, with detectable levels lasting for 40-45 minutes.[7]

Distribution

Once absorbed, this compound is distributed throughout the body. Animal studies in rats have indicated that the highest accumulation of this compound occurs in fat tissue, which is consistent with its lipophilic properties.[6]

Metabolism: Biotransformation Pathways

This compound is metabolically unstable and undergoes extensive biotransformation, primarily in the liver, to facilitate its excretion.[6][8] This process is broadly divided into Phase I functionalization reactions and Phase II conjugation reactions.

Phase I reactions introduce or expose polar functional groups, primarily through oxidation mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[8][9]

  • Allylic Hydroxylation: The principal metabolic pathway for this compound is allylic hydroxylation at the C-8 position, leading to the formation of its major metabolite, cis- and trans-8-hydroxythis compound.[7][10] This reaction is catalyzed in humans by CYP2D6 and CYP2C19.[7][8][9]

  • Epoxidation: A secondary but significant pathway involves the epoxidation of the 6,7-double bond, a reaction primarily catalyzed by CYP2D6.[7][9] The resulting metabolite, 6,7-epoxy-linalool, is unstable and can undergo intramolecular rearrangement to form cyclic ethers, namely furanoid- and pyranoid-linalool oxides.[7][9]

  • Further Oxidation: The primary hydroxylated metabolites can be further oxidized to yield compounds such as 8-oxothis compound and 8-carboxythis compound.[11]

  • Metabolism of Linalyl Acetate: It is crucial to note that linalyl acetate, a common ester of this compound found in essential oils, is rapidly hydrolyzed to this compound in vivo.[6] Therefore, its pharmacokinetic profile is largely dictated by the subsequent metabolism of this compound.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which dramatically increases water solubility and facilitates renal excretion.[12][13]

  • Glucuronidation: This is a major conjugation pathway for this compound and its hydroxylated metabolites. The hydroxyl group of this compound is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15] Studies have demonstrated that urinary concentrations of this compound increase 23-fold after treatment with β-glucuronidase, an enzyme that cleaves glucuronide conjugates.[14] This provides strong evidence that a substantial portion of this compound is excreted as its glucuronide conjugate.[14][15]

  • Sulfation: While less specifically documented for this compound compared to glucuronidation, sulfation is a common Phase II pathway for alcohols and phenols, mediated by sulfotransferases (SULTs).[12][16] It represents another potential route for the detoxification and elimination of this compound metabolites.

Excretion

The water-soluble metabolites of this compound are primarily eliminated from the body via urine.[10][14]

  • Urinary Excretion: In rats, approximately 60% of an orally administered dose of radiolabeled this compound was recovered in the urine within 72 hours.[10] In humans, the peak urinary concentration of this compound metabolites occurs approximately 2.5 hours after consuming a meal containing this compound.[14]

  • Other Routes: A smaller fraction of the dose is eliminated through other routes. About 15% is found in the feces, and approximately 23% is detected in exhaled air as carbon dioxide, indicating that some this compound enters intermediary metabolism.[10]

Data Summary & Visualizations

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound from in vivo studies.

ParameterSpeciesRouteDoseValueSource
Cmax HumanOral~100 mg85.5 ± 42.6 ng/mL[5]
Tmax HumanOral~100 mg~1 hour[5]
Tmax HumanOral (in food)N/A2.5 hours (urinary)[14]
Half-life (t½) HumanOralN/A3.9 ± 2.9 hours[5]
Cmax RatOral75 mg/kg33 ng/mL[6]
Intrinsic Clearance (HLM) HumanIn VitroN/A31.28 mL/min/kg[6][8]
Half-life (HLM) HumanIn VitroN/A19.94 min[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; HLM: Human Liver Microsomes.

Visualized Metabolic Pathway

The following diagram illustrates the primary metabolic fate of this compound, from Phase I oxidation by CYP enzymes to subsequent conjugation.

Linalool_Metabolism This compound This compound Phase1 Phase I Metabolism Metabolite1 8-hydroxythis compound (Major Metabolite) Phase1->Metabolite1 CYP2D6, CYP2C19 (Allylic Hydroxylation) Metabolite2 6,7-epoxy-linalool Phase1->Metabolite2 CYP2D6 (Epoxidation) Phase2 Phase II Metabolism Metabolite3 This compound Oxides (furanoid/pyranoid) Metabolite2->Metabolite3 Intramolecular Rearrangement Conjugate This compound-Glucuronide (Excreted in Urine) Phase2->Conjugate UGTs

Caption: Primary Phase I and Phase II metabolic pathways of this compound.

Visualized Experimental Workflow

This diagram outlines a standard workflow for conducting an in vivo pharmacokinetic study in a rodent model.

PK_Workflow start Animal Acclimation & Fasting dosing Dose Administration (e.g., Oral Gavage) start->dosing sampling Serial Blood Sampling (e.g., Tail Vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (LC-MS/MS Quantification) storage->analysis pk_analysis Pharmacokinetic Analysis (NCA using Software) analysis->pk_analysis end Derive PK Parameters (Cmax, Tmax, AUC, t½) pk_analysis->end

Caption: Standard workflow for an in vivo pharmacokinetic study.

Key Experimental Protocols

The following protocols provide a framework for the in vivo and in vitro assessment of this compound's pharmacokinetics and metabolism.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical non-serial sampling study in rats to determine basic PK parameters after oral administration.

1. Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral dose in Sprague-Dawley rats.

2. Materials:

  • Male Sprague-Dawley rats (250-300g)
  • This compound (≥97% purity)
  • Vehicle (e.g., corn oil or sesame oil)
  • Oral gavage needles
  • K2-EDTA collection tubes
  • Centrifuge, vortex mixer
  • -80°C freezer

3. Methodology:

  • Acclimation: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
  • Dose Preparation: Prepare a dosing formulation of this compound in the selected vehicle to the desired concentration (e.g., 10 mg/mL for a 75 mg/kg dose in a 7.5 mL/kg volume).
  • Dosing: Fast animals overnight (approx. 12 hours) prior to dosing, with continued access to water. Administer a single dose of the this compound formulation via oral gavage. Record the exact time of dosing for each animal.
  • Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood (approx. 200 µL) from a designated group of animals (n=3-4 per time point) via cardiac puncture under anesthesia. Collect samples into K2-EDTA tubes.
  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
  • Sample Storage: Carefully aspirate the supernatant (plasma) and transfer to uniquely labeled cryovials. Store immediately at -80°C pending bioanalysis.

4. Bioanalysis (LC-MS/MS):

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound) to 1 volume of plasma. Vortex and centrifuge to pellet the protein.
  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

5. Data Analysis:

  • Calculate the mean plasma concentration at each time point.
  • Plot the mean plasma concentration versus time profile.
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and apparent terminal half-life (t½).
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early drug discovery to predict hepatic clearance.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in pooled human liver microsomes.

2. Materials:

  • Pooled Human Liver Microsomes (HLM)
  • This compound (stock solution in DMSO or acetonitrile)
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
  • Positive control compound (e.g., testosterone, known for rapid metabolism)
  • LC-MS/MS system

3. Methodology:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37°C for 5-10 minutes.
  • Initiating the Reaction: Add this compound to the master mix to a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
  • Time-Course Sampling: At specified time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal protein.
  • Controls: Run parallel incubations without the NADPH regenerating system (negative control) to assess non-enzymatic degradation, and with a positive control compound to verify microsomal activity.
  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

4. Analysis and Calculations:

  • Quantification: Analyze the samples using LC-MS/MS to determine the concentration of this compound remaining at each time point.
  • Half-Life (t½): Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life as: t½ = 0.693 / k.
  • Intrinsic Clearance (CLint): Calculate CLint using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

5. Causality and Self-Validation:

  • The inclusion of a -NADPH control is critical to ensure that the observed disappearance of this compound is due to enzymatic metabolism and not chemical instability or non-specific binding. The positive control validates the metabolic competency of the HLM batch used in the experiment. The resulting CLint value provides a robust, reproducible metric that can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.

References

  • Pharmacokinetics of this compound and linalyl acetate, the two main constituents of silexan, an essential oil from Lavandula angustifolia flowers, in rats - ResearchGate. (2025). ResearchGate. [Link]

  • Metabolic Products of this compound and Modulation of GABAA Receptors - Frontiers. (2017). Frontiers in Chemistry. [Link]

  • This compound – a Review of a Biologically Active Compound of Commercial Importance. (2021). MDPI. [Link]

  • This compound pharmacokinetic parameters. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Natural Compounds in the Battle against Microorganisms—this compound - PubMed Central - NIH. (2022). National Center for Biotechnology Information. [Link]

  • Biotransformation of this compound by CYP2D6. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • This compound in essential plant oils: pharmacological effects. - CABI Digital Library. (n.d.). CABI Digital Library. [Link]

  • This compound, 1,8-Cineole, and Eugenol Transfer from a Curry Dish into Human Urine - PubMed. (2023). National Center for Biotechnology Information. [Link]

  • Pharmacokinetics and Antihypertensive effect of this compound is improved after incorporation in β‐cyclodextrin as a drug de… - OUCI. (n.d.). Wiley Online Library. [Link]

  • This compound bioactive properties and potential applicability in drug delivery systems - PubMed. (2018). National Center for Biotechnology Information. [Link]

  • Fungal Biotransformation of (±)-Linalool | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. [Link]

  • Preparation, characterization and pharmacokinetic studies of this compound-loaded nanostructured lipid carriers - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolic Products of this compound and Modulation of GABAA Receptors - PubMed Central. (2017). National Center for Biotechnology Information. [Link]

  • This compound - Wikipedia. (n.d.). Wikipedia. [Link]

  • Toxicological aspects and pharmaco-therapeutic properties of this compound, a natural terpene derivative of essential oils: Literatur. (2020). American Journal of Essential Oils and Natural Products. [Link]

  • In Vitro Metabolism and CYP-Modulating Activity of Lavender Oil and Its Major Constituents. (2023). MDPI. [Link]

  • The Effect of (-)-Linalool on the Metabolic Activity of Liver CYP Enzymes in Rats. (2016). MDPI. [Link]

  • The Effect of (-)-Linalool on the Metabolic Activity of Liver CYP Enzymes in Rats - PubMed. (2016). National Center for Biotechnology Information. [Link]

  • This compound | C10H18O | CID 6549 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • This compound and this compound metabolites. This compound a monoterpene alcohol... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Metabolic pathway involved in this compound biosynthesis. Enzymes expressed... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - MDPI. (n.d.). MDPI. [Link]

  • Curry-Odorants and Their Metabolites Transfer into Human Milk and Urine - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Biological activity of terpene compounds produced by biotechnological methods - PubMed. (2016). National Center for Biotechnology Information. [Link]

  • Interactions of this compound and Linalyl Acetate with Selected Dog Cytochrome P450 (CYP) Proteins Identified by In Silico Drug Discovery Followed by Molecular Docking Analysis - MDPI. (n.d.). MDPI. [Link]

  • Glucuronidation and Sulfonation. (n.d.). University of Washington. [Link]

  • Enhanced levels of S-linalool by metabolic engineering of the terpenoid pathway in spike lavender leaves - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Experimental protocol for in vivo and ex vivo biodistribution study.... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • An Overview of the Potential for Pharmacokinetic Interactions Between Drugs and Cannabis Products in Humans - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioavailability and Pharmacokinetics of Natural Volatile Terpenes in Animals and Humans. (n.d.). Thieme Connect. [Link]

  • Study on the Cytochrome P450-mediated Oxidative Metabolism of the Terpene Alcohol this compound: Indication of Biological Epoxidation - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Technical Guide: The Interaction of Linalool with GABAergic Receptors

[1][2]

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a chiral monoterpene alcohol prevalent in Lavandula angustifolia and Coriandrum sativum.[1][2][3][4][5] While traditionally categorized broadly as a sedative, modern pharmacological profiling identifies it as a Positive Allosteric Modulator (PAM) of the GABA_A receptor (

Unlike benzodiazepines, which bind to the extracellular



634

Part 1: Molecular Mechanism of Action

Allosteric Modulation vs. Orthosteric Binding

This compound does not compete with GABA for the orthosteric binding site (the agonist site). Instead, it binds to an allosteric site, likely located within the transmembrane domain or at the lipid-protein interface. This binding induces a conformational change that lowers the energy barrier for channel opening, thereby increasing the probability of the open state (

  • Primary Effect: Leftward shift in the GABA dose-response curve.

  • Efficacy: Potentiation of GABA-evoked currents by approximately 1.6–1.7 fold at

    
     GABA concentrations.
    
  • Subtype Specificity: High affinity observed for

    
     and 
    
    
    configurations.
The Flumazenil Paradox

A critical distinction in this compound pharmacology is its interaction with Flumazenil (a specific benzodiazepine antagonist).

  • Behavioral Data: In vivo assays (e.g., Elevated Plus Maze) show that flumazenil antagonizes this compound-induced anxiolysis.

  • Binding Data: Radioligand studies show this compound does not displace

    
    flumazenil or 
    
    
    diazepam.
Visualization: The GABAergic Synapse & this compound Modulation

The following diagram illustrates the potentiating effect of this compound on the GABA_A receptor complex.

GABASynapsecluster_synapseSynaptic Cleftcluster_membranePost-Synaptic MembraneGABAGABA (Agonist)Receptor_ClosedGABA_A Receptor(Resting State)GABA->Receptor_ClosedOrthosteric BindingThis compoundThis compound (PAM)This compound->Receptor_ClosedAllosteric Binding(Transmembrane/Lipid Interface)ChlorideCl- IonsReceptor_OpenGABA_A Receptor(Open State)Chloride->Receptor_OpenInfluxReceptor_Closed->Receptor_OpenConformational Change(Potentiated by this compound)HyperpolarizationMembrane Hyperpolarization(Inhibition)Receptor_Open->HyperpolarizationIncreased Cl- Conductance

Figure 1: this compound acts as a Positive Allosteric Modulator (PAM), enhancing Cl- influx upon GABA binding.

Part 2: Experimental Validation (In Vitro Protocol)

Objective: Quantify the potentiation of GABA-mediated currents by this compound using Whole-Cell Patch-Clamp Electrophysiology.

System: HEK293T cells transiently transfected with rat



Reagents & Setup
ComponentSpecificationPurpose
Cell Line HEK293TNull background for GABA receptors; high transfection efficiency.
Plasmids pcDNA3.1-GABA(

) + GFP
Receptor expression + fluorescent marker for patch selection.
Extracellular Sol. 140 mM NaCl, 5 mM KCl, 2 mM CaCl

, 10 mM HEPES
Physiological saline mimic.
Intracellular Sol. 140 mM CsCl, 1 mM EGTA, 10 mM HEPESCsCl blocks K+ channels to isolate Cl- currents.
This compound Stock 1 M in DMSO (Dilute to working conc.)Lipophilic compound requires solvent (Final DMSO <0.1%).
Step-by-Step Protocol
  • Transfection:

    • Seed HEK293T cells on poly-L-lysine coated coverslips.

    • Transfect with cDNA encoding

      
       subunits and GFP (for identification) using Lipofectamine 2000.
      
    • Incubate for 24–48 hours to allow protein expression.

  • Rig Setup:

    • Place coverslip in the recording chamber.

    • Perfuse with Extracellular Solution (flow rate 2 mL/min).

    • Select a GFP-positive cell under fluorescence illumination.

  • Giga-seal Formation:

    • Use a borosilicate glass pipette (resistance 3–5 MΩ) filled with Intracellular Solution.

    • Approach cell, apply light suction to form a Giga-seal (>1 GΩ).

    • Apply a pulse of suction to rupture the membrane (Whole-Cell Configuration).

  • Voltage Clamping:

    • Clamp membrane potential (

      
      ) at -70 mV .
      
    • Monitor series resistance (

      
      ); discard if change >20%.
      
  • Application Protocol (The "this compound Challenge"):

    • Step A (Control): Apply 10 µM GABA (

      
      ) for 2 seconds. Record peak current (
      
      
      ). Wash for 30s.
    • Step B (Test): Pre-incubate with This compound (100 µM - 2 mM) for 10 seconds (optional, depending on perfusion speed).

    • Step C (Co-application): Apply 10 µM GABA + this compound for 2 seconds. Record peak current (

      
      ).
      
    • Step D (Validation): Apply Picrotoxin (100 µM) to block currents, confirming GABAergic origin.

Workflow Visualization

PatchClampTransfectionHEK293 Transfection(α1β2γ2 + GFP)SelectionSelect GFP+ CellTransfection->SelectionGigaSealGiga-Seal & Rupture(Whole Cell Mode)Selection->GigaSealControlRecord I_GABA(10 µM GABA)GigaSeal->ControlTestRecord I_Modulated(GABA + this compound)Control->TestWash 30sAnalysisCalculate Potentiation(I_Mod / I_Ctrl)Test->Analysis

Figure 2: Electrophysiological workflow for quantifying this compound efficacy.

Part 3: Data Analysis & Structural Insights

Quantitative Efficacy

Data from Milanos et al. (2017) and Kessler et al. (2014) demonstrate that this compound's efficacy is distinct from its metabolites.

CompoundConcentrationGABA Conc.[1][2][3][7][8][9][10][11]Modulation (% of Control)Significance
This compound 2 mM10 µM160 - 170% p < 0.05
Linalyl Acetate 2 mM10 µM~100% (No Effect)N.S.
8-Oxothis compound 2 mM10 µM~140%p < 0.05
8-Carboxythis compound 2 mM10 µM~100% (No Effect)N.S.[1][3][4][9]

Key Insight: The hydroxyl group at C3 and the lipophilic tail are critical. Metabolism to carboxylated forms (more polar) destroys activity, suggesting the binding site requires lipophilicity (transmembrane domain).

Mechanism of Action Decision Tree

To determine if a novel terpene acts like this compound, use this logic flow:

MOA_LogicStartCompound X + GABACurrentCurrent Potentiation?Start->CurrentFlumazenilBlocked by Flumazenil?Current->FlumazenilYesResult_InertNo GABAergic ActivityCurrent->Result_InertNoBindingDisplaces [3H]Flumazenil?Flumazenil->BindingYes (Behavioral)Result_PAMPAM (this compound-like)Non-BZD SiteFlumazenil->Result_PAMNo (e-phys)Binding->Result_PAMNo (The this compound Paradox)Result_BZDClassical BenzodiazepineBinding->Result_BZDYes

Figure 3: Pharmacodynamic logic to distinguish this compound from classical Benzodiazepines.

References

  • Milanos, S., Elsharif, S. A., Janzen, D., Buettner, A., & Villmann, C. (2017). Metabolic Products of this compound and Modulation of GABA_A Receptors.[6][12][1][3][9] Frontiers in Chemistry, 5, 46. [Link]

  • Kessler, A., Sahin-Nadeem, H., Lemoine, D., et al. (2014). GABA_A receptor modulation by the volatile fractions of Sideritis species used as 'Greek' or 'Turkish' mountain tea.[3] Journal of Ethnopharmacology.

  • Elisabetsky, E., Brum, L. F., & Souza, D. O. (1999). Anticonvulsant properties of this compound in glutamate-related seizure models.[2] Phytomedicine, 6(2), 107-113. [Link]

  • Bappi, M. H., et al. (2023). Quercetin Antagonizes the Sedative Effects of this compound, Possibly through the GABAergic Interaction Pathway.[3][13][14] Molecules, 28(14), 5616.[14] [Link]

  • Narusuye, K., et al. (2005).[4] this compound suppresses voltage-gated currents in sensory neurons and Purkinje cells. Journal of Neural Transmission.

Technical Monograph: Linalool-Mediated Neuroprotection and Antioxidant Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Drug Development Scientists, Neuropharmacologists, and Cell Biologists.

Executive Summary: The Monoterpene Advantage

Oxidative stress is the pathogenic fulcrum in neurodegenerative conditions such as Alzheimer’s (AD) and Parkinson’s disease (PD). While traditional antioxidants often fail in clinical translation due to poor blood-brain barrier (BBB) penetrability or rapid metabolism, Linalool (3,7-dimethyl-1,6-octadien-3-ol) presents a distinct pharmacokinetic profile. It is a lipophilic monoterpene capable of crossing the BBB and acting not merely as a radical scavenger, but as a transcriptional modulator .

This guide dissects the mechanism of this compound in neuronal cells, specifically its ability to uncouple the Keap1-Nrf2 complex, restore mitochondrial membrane potential (


), and mitigate glutamate-induced excitotoxicity.

The Molecular Mechanism: Nrf2 and Mitochondrial Bioenergetics

The neuroprotective efficacy of this compound is not defined by simple stoichiometric radical scavenging. Instead, it functions as an electrophilic signal modulator.

The Nrf2/HO-1 Axis

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 , which targets it for ubiquitination and proteasomal degradation. This compound treatment induces a conformational change in Keap1 (likely via modification of cysteine thiols), preventing Nrf2 degradation.

  • Translocation: Stabilized Nrf2 translocates to the nucleus.

  • Binding: It binds to the Antioxidant Response Element (ARE) sequences.

  • Transcription: This drives the expression of Phase II detoxifying enzymes, primarily Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Mitochondrial Preservation

This compound directly counters mitochondrial dysfunction, a hallmark of glutamate toxicity. In models like HT-22 hippocampal cells, glutamate inhibits the cystine/glutamate antiporter (System


), leading to glutathione (GSH) depletion.[1] This causes mitochondrial ROS accumulation and lipid peroxidation (ferroptosis). This compound preserves the 

, preventing the opening of the Mitochondrial Permeability Transition Pore (mPTP) and the release of pro-apoptotic factors like Cytochrome c.
Visualization: The Signaling Cascade

Linalool_Mechanism This compound This compound (Lipophilic) Keap1 Keap1 (Sensor) This compound->Keap1 Modifies Thiols Mito Mitochondria This compound->Mito Stabilizes ΔΨm Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding HO1 HO-1 / NQO1 ARE->HO1 Transcription GSH GSH Synthesis HO1->GSH Upregulation Apoptosis Apoptosis / Ferroptosis HO1->Apoptosis Inhibits ROS ROS / RNS GSH->ROS Scavenging Mito->ROS Inhibits Leak ROS->Apoptosis Triggers

Figure 1: this compound uncouples Nrf2 from Keap1 and stabilizes mitochondria to prevent ROS-induced cell death.[2][3][4][5]

Experimental Framework: Validating the Mechanism

To rigorously investigate these pathways, researchers must employ self-validating protocols that distinguish between direct chemical scavenging and biological signaling.

Model Selection
  • HT-22 Cells: Ideal for studying glutamate-induced oxidative stress (ferroptosis) as they lack ionotropic glutamate receptors.

  • SH-SY5Y Cells: Preferred for dopaminergic neuroprotection models (e.g., MPP+ or 6-OHDA toxicity).

Core Protocol: ROS Detection & Viability (HT-22 Model)
  • Objective: Quantify intracellular ROS reduction and cell survival post-glutamate insult.

  • Critical Control: Use N-acetylcysteine (NAC) as a positive control for ROS scavenging.

Step-by-Step Methodology
  • Seeding: Plate HT-22 cells at

    
     cells/well in 96-well plates. Incubate for 24h in DMEM + 10% FBS.
    
  • Pre-treatment (The Window of Opportunity):

    • Treat cells with this compound (dissolved in DMSO, final concentration <0.1%) at graded concentrations (e.g., 10, 50, 100 µM).

    • Note: this compound is volatile; seal plates with parafilm to prevent cross-well vapor effects.

    • Incubate for 2–4 hours to allow transcriptional activation of Nrf2.

  • Insult:

    • Add Glutamate (5 mM stock) to a final concentration of 3–5 mM.

    • Co-incubate for 12–18 hours.

  • ROS Assay (DCFH-DA):

    • Remove media and wash with PBS.

    • Add 10 µM DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) in serum-free media.

    • Incubate for 30 min at 37°C in the dark.

    • Wash 2x with PBS to remove extracellular dye.

    • Read: Fluorescence Microplate Reader (Ex: 485 nm / Em: 530 nm).

  • Viability Assay (MTT/CCK-8):

    • Perform on a parallel plate to normalize ROS data to cell number.

Protocol: Western Blotting for Nrf2 Translocation
  • Objective: Prove nuclear accumulation of Nrf2.

  • Key Step: Nuclear/Cytosolic Fractionation is mandatory. Whole-cell lysates will mask the translocation event.

  • Antibodies: Anti-Nrf2 (1:1000), Anti-Lamin B1 (Nuclear loading control), Anti-GAPDH (Cytosolic loading control).

Visualization: Experimental Workflow

Experimental_Workflow cluster_Assays Readout Assays Seed Seed HT-22/SH-SY5Y (24h Recovery) Treat This compound Pre-treatment (10-100 µM, 2-4h) Seed->Treat Insult Oxidative Insult (Glutamate/H2O2, 12-18h) Treat->Insult ROS ROS (DCFH-DA) Ex/Em 485/530 Insult->ROS Mito MMP (JC-1) Red/Green Ratio Insult->Mito Protein Western Blot (Nrf2/HO-1) Insult->Protein

Figure 2: Standardized workflow for assessing this compound neuroprotection against oxidative insults.

Quantitative Benchmarks

The following data summarizes key findings from authoritative studies, providing a baseline for expected results.

ParameterAssay / MarkerExpected Effect (this compound 50-100 µM)Mechanistic Implication
Cell Viability MTT / LDH Release↑ 20–40% recovery vs. vehiclePrevention of necrotic/apoptotic death
ROS Levels DCFH-DA Fluorescence↓ 30–50% reductionMitigation of oxidative stress
MMP (

)
JC-1 (Red/Green ratio)↑ Restoration to near controlMaintenance of mitochondrial integrity
Nrf2 Western Blot (Nuclear)↑ 2.5-fold increaseActivation of antioxidant transcription
HO-1 Western Blot / qPCR↑ 3-fold increaseUpregulation of Phase II enzymes
Apoptosis Caspase-3 / Bax:Bcl-2↓ Cleaved Casp-3 , ↓ Bax/Bcl-2 ratioInhibition of intrinsic apoptotic pathway

Data synthesized from studies on HT-22 and SH-SY5Y cells [1, 2, 3].

Translational Perspective & Challenges

While in vitro data is robust, translating this compound to therapeutic use involves overcoming specific hurdles:

  • Volatility: In experimental settings, this compound's volatility can lead to inconsistent dosing. Correction: Use sealed systems or replenish media in long-duration assays.

  • Hormesis: this compound exhibits a hormetic dose-response. While 10–100 µM is neuroprotective, concentrations >500 µM can be cytotoxic [4]. Precision dosing is critical.

  • Stereochemistry: Natural this compound is often a racemate.[6] However, (-)-Linalool (R-enantiomer) often shows superior bioactivity compared to (+)-Linalool. Future studies should explicitly state the enantiomer used.

References

  • This compound attenuates oxidative stress and mitochondrial dysfunction mediated by glutamate and NMDA toxicity. Source:[5][7][8] PubMed / Vertex AI Search Results URL:[Link]

  • This compound, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function in Experimental Models of Parkinson's Disease. Source:[2][9][10] Int J Mol Sci (MDPI) URL:[Link]

  • This compound Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2. Source:[3] Neurochemical Research URL:[11][Link]

  • Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury. Source: Arch Pharm Res URL:[Link]

  • This compound and Geraniol Defend Neurons from Oxidative Stress, Inflammation, and Iron Accumulation in In Vitro Parkinson's Models. Source:[9] Antioxidants (MDPI) URL:[Link]

Sources

Technical Deep Dive: Foundational Research on the Neuroprotective Effects of Linalool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a naturally occurring acyclic monoterpene alcohol found in the essential oils of over 200 plant species, including Lavandula angustifolia and Coriandrum sativum. While historically utilized for its anxiolytic and sedative properties, recent foundational research has repositioned this compound as a potent neuroprotective candidate.[1]

This guide synthesizes the mechanistic architecture of this compound, focusing on its dual-action modulation of the Nrf2/HO-1 antioxidant pathway and the NF-κB inflammatory cascade .[2] We provide validated experimental protocols and comparative efficacy data across major neurodegenerative models (Alzheimer’s, Parkinson’s, and Ischemic Stroke), offering a roadmap for translational research.

Physicochemical Profile & Pharmacokinetics[3][4]

For a compound to be viable in neuroprotection, Blood-Brain Barrier (BBB) permeability is the non-negotiable first gate.

  • Lipophilicity: this compound exhibits high lipophilicity (LogP ≈ 2.97), facilitating rapid passive diffusion across the endothelial cells of the BBB.

  • Molecular Weight: At 154.25 g/mol , it is well below the 400-500 Da threshold typically required for CNS penetration.

  • Bioavailability: Pharmacokinetic studies indicate rapid absorption via oral and intraperitoneal routes, with peak plasma concentrations reached within 30-60 minutes. However, its short half-life necessitates precise dosing regimens or sustained-release formulations (e.g., nano-encapsulation) for chronic conditions.

Mechanistic Architecture: The Signaling Crosstalk

The neuroprotective efficacy of this compound is not singular but pleiotropic. It functions as a "molecular switch," turning on cytoprotective genes and turning off neurotoxic inflammatory signals.

Core Mechanisms
  • Oxidative Stress Modulation (The "On" Switch): this compound promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase.

  • Inflammatory Suppression (The "Off" Switch): Concurrently, this compound inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65). This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[3]

  • Glutamate Regulation: It mitigates excitotoxicity by modulating NMDA receptor activity and enhancing GABAergic transmission, preventing calcium overload and subsequent mitochondrial dysfunction.

Visualization: Molecular Signaling Pathway

The following diagram illustrates the intracellular crosstalk induced by this compound in a neuronal cell under stress.

Linalool_Signaling cluster_cell Neuronal Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS / Oxidative Stress This compound->ROS Scavenges Keap1 Keap1-Nrf2 Complex This compound->Keap1 Dissociates IkB IκBα This compound->IkB Prevents Degradation Nrf2 Nrf2 (Free) Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Nrf2->ARE nucleus_entry nucleus_entry NFkB NF-κB (p65) IkB->NFkB Sequesters Inflam_Genes Pro-Inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB->Inflam_Genes Transcriptional Activation nucleus_entry_2 nucleus_entry_2 HO1 HO-1, SOD, CAT (Cytoprotective Enzymes) ARE->HO1 Upregulates

Caption: Figure 1: this compound acts as a dual-regulator, activating the Nrf2 antioxidant pathway while simultaneously sequestering NF-κB to inhibit inflammatory gene transcription.

Preclinical Efficacy Data

The following table summarizes key quantitative outcomes from foundational in vivo and in vitro studies.

Disease ModelExperimental SubjectDose / RegimenKey FindingsMechanism Cited
Alzheimer's (AD) 3xTg-AD Mice25 mg/kg (Oral), 3 monthsReduced Aβ1-40/42 levels; Improved spatial memory (Morris Water Maze latency reduced by ~40%).Nrf2 activation; Reduced p38 MAPK & NF-κB.
Parkinson's (PD) MPTP-induced Mice25-100 mg/kg (i.p.), 14 daysAttenuated dopaminergic neuron loss in SNpc; Improved motor function (Rotarod).Upregulation of BDNF/NGF; Inhibition of apoptosis (Bax/Bcl-2 ratio).
Ischemia (Stroke) MCAO / OGD/R (Rats/Cells)50-100 mg/kg (i.p.)Reduced infarct volume; Decreased cortical neuronal death.Suppression of ROS; Restoration of SOD/CAT activity.
Glutamate Toxicity HT-22 Hippocampal Cells10-100 µM (Pre-treatment)Restored cell viability to >80% vs glutamate control.Prevention of mitochondrial membrane potential loss.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating controls.

Protocol A: In Vitro Assessment of Neuroprotection (Glutamate Excitotoxicity)

Target: HT-22 or SH-SY5Y Cells

Rationale: Glutamate excitotoxicity is a hallmark of neurodegeneration. This assay validates this compound's ability to preserve mitochondrial function under stress.

  • Cell Seeding: Seed HT-22 cells at

    
     cells/well in 96-well plates. Incubate for 24h to reach 70-80% confluency.
    
  • Pre-treatment (Critical Step):

    • Group 1 (Control): Vehicle (0.1% DMSO).

    • Group 2 (this compound): Treat with this compound (10, 20, 50, 100 µM) for 2 hours prior to toxin exposure. Note: Pre-treatment allows for Nrf2 accumulation.

    • Group 3 (Positive Control): NAC (N-acetylcysteine, 5 mM) or Edaravone.

  • Insult: Add L-Glutamate (5 mM final concentration) to all groups except the Vehicle Control. Incubate for 24h.

  • Viability Assay (MTT):

    • Add MTT solution (0.5 mg/mL). Incubate for 4h at 37°C.

    • Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Validation: The Glutamate-only group must show <50% viability for the assay to be valid. This compound efficacy is calculated as % recovery relative to Control.

Protocol B: In Vivo MPTP Model for Parkinson’s Disease

Target: C57BL/6 Mice (Male, 8-10 weeks)

Rationale: MPTP selectively damages dopaminergic neurons in the Substantia Nigra pars compacta (SNpc), mimicking PD pathology.

  • Acclimatization: 1 week prior to study.

  • Grouping (n=10/group):

    • Vehicle Control

    • MPTP Only (20 mg/kg i.p. x 4 doses, 2h intervals)

    • This compound Low (25 mg/kg) + MPTP

    • This compound High (50 mg/kg) + MPTP

    • L-DOPA (Positive Control) + MPTP

  • Dosing Schedule: Administer this compound daily for 7 days prior to MPTP lesioning and continue for 7 days post-lesion .

  • Behavioral Analysis (Day 8 post-lesion):

    • Rotarod Test: Measure latency to fall (motor coordination).

    • Pole Test: Measure time to turn and descend (bradykinesia).

  • Histology (Day 15): Perfusion with 4% PFA. Immunohistochemistry for Tyrosine Hydroxylase (TH) in SNpc sections.

  • Self-Validation: The MPTP-only group must show >40% loss of TH+ neurons compared to Vehicle for the model to be considered successful.

Visualization: Experimental Workflow

This workflow illustrates the critical path for validating neuroprotection in a drug discovery context.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Efficacy Start Compound Screening (this compound) Cell_Culture HT-22 / SH-SY5Y Culture Start->Cell_Culture Toxin Insult: Glutamate / H2O2 / MPP+ Cell_Culture->Toxin Assay MTT / ROS / Western Blot (Nrf2, Caspase-3) Toxin->Assay GoNoGo Viability > 70%? Assay->GoNoGo GoNoGo->Start No (Refine Dose) Animal_Model Model Induction (MPTP / 3xTg-AD / MCAO) GoNoGo->Animal_Model Yes Treatment Dosing Regimen (Pre/Post-treatment) Animal_Model->Treatment Behavior Behavioral Testing (Rotarod / MWM) Treatment->Behavior Pathology Histology & Biochemistry (TH+ Count, Aβ Load) Behavior->Pathology

Caption: Figure 2: Step-wise experimental workflow for validating this compound's neuroprotective profile, moving from in vitro mechanistic confirmation to in vivo functional recovery.

Challenges & Translational Outlook

While the foundational research is robust, several barriers exist for clinical translation:

  • Volatility & Stability: this compound is a volatile monoterpene.[4] Standard chow integration is unreliable. Solution: Use of corn oil gavage or nano-liposomal encapsulation improves stability and bioavailability.

  • Dosing Window: Most successful studies utilize a prophylactic (pre-treatment) or immediate post-injury regimen. Efficacy in late-stage neurodegeneration remains to be fully elucidated.

  • Scalability: The doses used in murine models (25-100 mg/kg) require careful allometric scaling to human equivalents to avoid toxicity.

References

  • This compound reverses neuropathological and behavioral impairments in old triple transgenic Alzheimer's mice. Neuropharmacology.

  • This compound, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson's Disease. International Journal of Molecular Sciences.

  • This compound Alleviates Aβ42-Induced Neurodegeneration via Suppressing ROS Production and Inflammation in Fly and Rat Models of Alzheimer's Disease. Oxidative Medicine and Cellular Longevity.

  • Protective effects of this compound against glutamate in HT-22 cells. Biomedicine & Pharmacotherapy.

  • Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury. Archives of Pharmacal Research.

  • This compound and Geraniol Defend Neurons from Oxidative Stress, Inflammation, and Iron Accumulation in In Vitro Parkinson's Models. International Journal of Molecular Sciences.

Sources

understanding the antimicrobial mechanism of linalool against gram-negative bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the antimicrobial efficacy of linalool (3,7-dimethyl-1,6-octadien-3-ol), a tertiary monoterpene alcohol, specifically against the recalcitrant architecture of Gram-negative bacteria. Unlike broad-spectrum antibiotics that often target a single enzymatic pathway, this compound functions as a multi-target disruptor . It systematically dismantles the lipopolysaccharide (LPS) barrier, depolarizes the cytoplasmic membrane, and uncouples oxidative phosphorylation. This guide provides researchers with the mechanistic grounding and validated protocols necessary to incorporate this compound into next-generation antimicrobial formulations and potentiator strategies.

Phase 1: The Barrier Breach – Membrane Hydrophobicity & Disruption

The defining challenge of Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Salmonella spp.) is the outer membrane (OM), specifically the anionic lipopolysaccharide (LPS) layer which repels hydrophobic biocides. This compound overcomes this via its amphiphilic nature.

Mechanistic Action: The "Expansion-Lysis" Model
  • LPS Intercalation: this compound’s hydroxyl group (-OH) forms hydrogen bonds with the polar head groups of membrane phospholipids, while its hydrophobic terpene tail inserts between the fatty acid chains.

  • Membrane Expansion: This insertion increases the surface area per lipid molecule, disrupting Van der Waals forces holding the bilayer together.

  • Permeability Shock: The result is a loss of selective permeability, leading to the immediate leakage of ions (K+, Na+) and a collapse of the transmembrane electrochemical gradient.

Visualization: Membrane Disruption Pathway

The following diagram illustrates the cascade from initial contact to cellular lysis.

MembraneDisruption This compound This compound Exposure LPS_Interaction Interaction with LPS Layer (H-bonding with polar heads) This compound->LPS_Interaction Lipid_Insertion Insertion into Lipid Bilayer LPS_Interaction->Lipid_Insertion Membrane_Expansion Membrane Expansion & Fluidity Increase Lipid_Insertion->Membrane_Expansion Pore_Formation Transient Pore Formation Membrane_Expansion->Pore_Formation Leakage Leakage of Intracellular Content (K+, ATP, DNA/RNA) Pore_Formation->Leakage Death Cell Lysis & Death Leakage->Death

Figure 1: Step-wise mechanism of this compound-induced membrane destabilization in Gram-negative bacteria.

Validated Protocol: Membrane Integrity Assay (Nucleic Acid Leakage)

Purpose: To quantify the severity of membrane rupture by detecting the release of intracellular DNA/RNA (absorbing at 260 nm).

Materials:

  • Log-phase bacterial culture (P. aeruginosa or E. coli).

  • This compound (97%+ purity).

  • PBS (Phosphate Buffered Saline, pH 7.4).

  • UV-Vis Spectrophotometer.

Workflow:

  • Preparation: Centrifuge bacterial culture (4,000 × g, 10 min) and wash twice with PBS. Resuspend to OD₆₀₀ = 0.5.

  • Treatment: Aliquot suspension into tubes. Add this compound to final concentrations of 0 (Control), 0.5× MIC, 1× MIC, and 2× MIC.

  • Incubation: Incubate at 37°C with shaking (150 rpm).

  • Sampling: At T=0, 1h, 2h, and 4h, remove 1 mL aliquots.

  • Filtration: Filter samples through a 0.22 µm syringe filter to remove whole cells (critical for accuracy).

  • Measurement: Measure optical density of the filtrate at 260 nm (OD₂₆₀).

  • Validation: An increase in OD₂₆₀ relative to the control indicates irreversible membrane damage.

Phase 2: Bioenergetic Collapse – The Respiratory Chain Blockade

Once this compound breaches the periplasm, it targets the inner membrane's protein machinery. The primary casualty is the electron transport chain (ETC).

Mechanistic Action: Respiratory Inhibition[1][2][3][4][5][6]
  • Enzyme Deactivation: this compound inhibits key dehydrogenases, specifically Succinate Dehydrogenase (SDH) and Malate Dehydrogenase (MDH) .[1][2][3]

  • ATP Hydrolysis: The loss of membrane potential (

    
    ) forces the F1F0-ATPase to reverse direction, hydrolyzing ATP in a futile attempt to restore the proton motive force. This leads to rapid ATP depletion.
    
Quantitative Data: Efficacy Profile

The table below summarizes Minimum Inhibitory Concentrations (MIC) and associated bioenergetic impacts derived from multiple Gram-negative strains.

Bacterial StrainMIC ValueKey Bioenergetic ImpactReference
Pseudomonas aeruginosa~431 µg/mLReduced SDH activity; Membrane depolarization[1]
Pseudomonas fluorescens1.25 µL/mLLeakage of Alkaline Phosphatase (AKP); ATP depletion[2]
Shewanella putrefaciens1.5 µL/mLDisruption of respiratory chain; 81% protein leakage[3]
Escherichia coli O157:H7~0.15% (v/v)Intracellular ATP efflux; DNA structural alteration[4]
Validated Protocol: Respiratory Chain Dehydrogenase Activity (INT Assay)

Purpose: To measure the metabolic activity of the ETC using Iodonitrotetrazolium chloride (INT), which is reduced to red formazan by active dehydrogenases.

Workflow:

  • Treatment: Treat log-phase bacteria with this compound (MIC levels) for 2–4 hours.[1]

  • Staining: Add 0.5% INT solution to the bacterial suspension (1:10 ratio).

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Extraction: Centrifuge pellets, discard supernatant, and extract the red formazan precipitate using methanol.

  • Quantification: Measure absorbance at 490 nm.

  • Calculation:

    
    .
    

Phase 3: Silencing the Colony – Anti-Biofilm & Quorum Sensing

This compound acts as a Quorum Sensing Inhibitor (QSI) , decoupling the communication networks that regulate virulence and biofilm formation.

Mechanistic Action: Signal Interference

In Pseudomonas aeruginosa, this compound interferes with the las and rhl systems. It downregulates the expression of:

  • LasI/LasR: Reducing the synthesis of the autoinducer 3-oxo-C12-HSL.

  • Virulence Factors: Inhibiting the production of pyocyanin (a toxin) and rhamnolipids (biosurfactants necessary for biofilm architecture).[4]

Visualization: Quorum Sensing Inhibition Workflow

This diagram details how this compound interrupts the gene regulation loop essential for biofilm maturation.

QS_Inhibition This compound This compound QS_Receptor QS Receptors (LasR / RhlR) This compound->QS_Receptor Competitive Inhibition Gene_Exp Virulence Gene Expression (lasI, lasB, rhlA) QS_Receptor->Gene_Exp Activation Blocked Autoinducer Autoinducer Synthesis (AHLs) Gene_Exp->Autoinducer Reduced Biofilm Biofilm Formation & Maturation Gene_Exp->Biofilm Inhibited Autoinducer->QS_Receptor Positive Feedback Loop Broken

Figure 2: Disruption of the Quorum Sensing feedback loop by this compound, preventing biofilm maturation.

Validated Protocol: Crystal Violet Biofilm Assay

Purpose: To quantify the inhibition of biofilm biomass on abiotic surfaces.

  • Inoculation: Add 200 µL of bacterial suspension (

    
     CFU/mL) into 96-well polystyrene plates.
    
  • Treatment: Add this compound at sub-MIC concentrations (to test anti-virulence without killing).

  • Growth: Incubate for 24–48 hours at 37°C without shaking (static culture).

  • Washing: Gently remove planktonic cells and wash wells 3x with sterile water.

  • Staining: Stain adherent cells with 0.1% Crystal Violet for 15 minutes.

  • Elution: Solubilize the dye with 33% acetic acid or 95% ethanol.

  • Readout: Measure absorbance at 570 nm.

References

  • Antibacterial activity and mechanism of this compound against Pseudomonas aeruginosa. Source: Microb Pathog. 2014.[1] URL:[Link]

  • Antimicrobial Activity and Proposed Action Mechanism of this compound Against Pseudomonas fluorescens. Source: Frontiers in Microbiology, 2021.[1] URL:[Link]

  • Antibacterial Activity and Mechanism of this compound against Shewanella putrefaciens. Source: Molecules, 2022.[5][6] URL:[Link]

  • Antibacterial mechanism of this compound against Escherichia coli O157:H7. Source: Solid State Phenomena, 2018. URL:[Link]

  • Antibiofilm and anti-quorum sensing activities of eugenol and this compound from Ocimum tenuiflorum against Pseudomonas aeruginosa biofilm. Source: Journal of Applied Microbiology, 2021.[1] URL:[Link]

Sources

Precision Identification and Characterization of Linalool Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a tertiary monoterpene alcohol with significant pharmacological potential, acting as a competitive antagonist of NMDA receptors and a modulator of inflammatory pathways. The enzymatic production of this compound is governed by This compound Synthase (LIS) , a member of the terpene synthase (TPS) superfamily.[1]

This guide moves beyond basic cloning protocols. It provides a rigorous, self-validating framework for identifying novel LIS genes from non-model organisms, engineering them for heterologous stability, and characterizing their kinetic profiles with pharmaceutical-grade precision.

Phase 1: In Silico Discovery & Structural Mining

The identification of a functional LIS gene requires distinguishing it from the dozens of other terpene synthases (TPSs) present in a typical plant genome. Reliance on BLAST homology alone is insufficient due to the high sequence plasticity of the TPS family.

The Structural Filters

To validate a candidate gene in silico, it must possess specific structural motifs that govern the ionization of the substrate, Geranyl Diphosphate (GPP).

  • The Aspartate-Rich Motif (DDxxD): Located in the C-terminal domain.[2][3] It coordinates divalent metal ions (

    
     or 
    
    
    
    ) to bridge the diphosphate group of GPP.
  • The NSE/DTE Motif: Consensus

    
    . This forms the second metal-binding cluster, essential for closing the active site active site upon substrate binding.
    
  • The RR(x)8W Motif: Located at the N-terminus.[2][3] Essential for monoterpene cyclization in many TPS-b enzymes, though notably absent or modified in TPS-g subfamily members (e.g., Antirrhinum majus LIS), which produce acyclic products like this compound.

Computational Workflow

The following workflow utilizes Hidden Markov Models (HMM) to maximize sensitivity.

LIS_Discovery_Pipeline Transcriptome Raw Transcriptome/Genome ORF_Pred ORF Prediction (TransDecoder) Transcriptome->ORF_Pred HMM_Scan HMM Scan (PF01397, PF03936) ORF_Pred->HMM_Scan Filter Non-TPS Motif_Filter Motif Validation (DDxxD + NSE/DTE) HMM_Scan->Motif_Filter Select Class I TPS TP_Prediction Transit Peptide Prediction (TargetP / ChloroP) Motif_Filter->TP_Prediction Truncation In Silico Truncation (Remove N-term 30-50aa) TP_Prediction->Truncation Essential for Solubility Cloning Gene Synthesis / Cloning Truncation->Cloning

Figure 1: Computational pipeline for isolating functional LIS candidates. The critical step for heterologous expression is the removal of the plastidial transit peptide.

Phase 2: Heterologous Expression Strategy

Native plant LIS genes contain an N-terminal plastidial transit peptide (TP) that targets the enzyme to the chloroplast. In bacterial hosts (E. coli), this hydrophobic leader sequence often causes inclusion body formation.

Construct Design & Engineering

Causality: The TP is not involved in the catalytic mechanism but interferes with folding in the bacterial cytosol. Protocol:

  • Truncation: Identify the cleavage site (typically upstream of the RR(x)8W motif). Delete the first 20–50 amino acids.

  • Vector Choice: Use pET-28a(+) or pET-32a(+) (Novagen). The latter provides a Thioredoxin (Trx) tag which significantly enhances the solubility of terpene synthases.

  • Host Strain: E. coli BL21 Star (DE3) or Rosetta 2 (DE3). The Rosetta strain supplies tRNAs for rare codons (AUA, AGG, AGA, etc.) common in plant genes.

Expression Protocol
  • Inoculation: 1% overnight culture into Terrific Broth (TB) supplemented with 50 µg/mL Kanamycin.

  • Induction: Grow at 37°C until

    
     reaches 0.6–0.8. Cool to 16°C  before inducing with low concentration IPTG (0.1 – 0.5 mM).
    
  • Incubation: 18–20 hours at 16°C.

    • Why? Low temperature slows translation, allowing the complex

      
      -helical bundle of LIS to fold correctly without aggregating.
      

Phase 3: Functional Characterization (The Core)

This section details the self-validating biochemical assay to confirm this compound Synthase activity. The assay couples enzymatic conversion with Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural identification.

The Enzymatic Reaction Mechanism

LIS catalyzes the ionization of Geranyl Diphosphate (GPP) into a geranyl cation, which isomerizes to the linalyl cation before being captured by water.

LIS_Mechanism GPP Geranyl Diphosphate (GPP) Geranyl_Cat Geranyl Cation (Ionization) GPP->Geranyl_Cat PPi Release Complex Enzyme-Metal Complex (Mg2+ / Mn2+) Complex->GPP Binding Linalyl_Cat Linalyl Cation (Isomerization) Geranyl_Cat->Linalyl_Cat Stereospecific Water H2O Capture Linalyl_Cat->Water This compound This compound (Product) Water->this compound

Figure 2: Reaction mechanism of this compound Synthase. The isomerization to the linalyl cation is the rate-limiting step determining product specificity.

In Vitro Assay Protocol

Reagents:

  • Buffer: 25 mM HEPES (pH 7.5), 10% Glycerol, 5 mM DTT (stabilizes cysteines).

  • Cofactor: 10 mM

    
     (Physiological) or 
    
    
    
    (Can alter
    
    
    ).
  • Substrate: 50–100 µM GPP (Sigma-Aldrich).

  • Enzyme: 5–10 µg purified recombinant LIS.

Workflow:

  • Incubation: Mix components in a glass vial (total volume 500 µL). Overlay with 200 µL Pentane or Hexane to trap volatiles.

  • Reaction: Incubate at 30°C for 1–2 hours.

  • Termination: Vortex vigorously to extract products into the organic layer. Centrifuge at 5,000 x g for 5 mins.

  • Analysis: Inject 1 µL of the organic phase into GC-MS.

GC-MS Validation Criteria

To claim "Identification," the data must meet three criteria:

  • Retention Time (

    
    ):  Must match authentic this compound standard.
    
  • Mass Spectrum: Must show characteristic ions: m/z 71, 93, 121 (base peak), and the molecular ion m/z 154 .

  • Chirality (Optional but Recommended): Use a chiral column (e.g., Cyclodex-B) to distinguish (3R)-(-)-linalool from (3S)-(+)-linalool, as different species produce specific enantiomers.

Phase 4: Kinetic Benchmarking

Quantitative characterization is essential for comparing catalytic efficiency, especially for synthetic biology applications.

Comparative Kinetic Parameters

The table below summarizes kinetic data from authoritative studies, serving as a benchmark for your novel enzyme.

Source OrganismEnzyme TypeSubstrate

(

)

(

)
Product Specificity
Clarkia breweriLIS-SGPP0.90.8 - 1.0(S)-Linalool
Mentha citrataLIS-RGPP56.00.83(R)-Linalool
Plectranthus amboinicusPamTps1GPP16.70.16This compound/Nerolidol
Lavandula angustifoliaLaLISGPP55.8N/A(R)-Linalool

Table 1: Kinetic parameters of characterized this compound Synthases. Note the high affinity (low


) of the Clarkia enzyme, making it a prime candidate for metabolic engineering.
Data Interpretation[1][3][4][5][6][7][8][9]
  • Low

    
     (< 5 µM):  Indicates high affinity. Ideal for organisms with low GPP flux.
    
  • High

    
    :  Indicates high turnover. Critical for industrial production strains.
    
  • Dual Activity: Some LIS enzymes (like PamTps1) can also accept Farnesyl Diphosphate (FPP) to produce Nerolidol. Always test both GPP and FPP.

References

  • Molecular Cloning and Characterization of a New this compound Synthase. National Institutes of Health (NIH). [Link]

  • Purification and characterization of S-linalool synthase from Clarkia breweri. PubMed. [Link]

  • Kinetic studies and homology modeling of a dual-substrate this compound/nerolidol synthase. PubMed Central. [Link]

  • Bioinformatics-aided identification, characterization and applications of mushroom this compound synthases. PubMed Central. [Link]

  • Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes. NIH. [Link]

Sources

Linalool's Role in Plant Defense: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Linalool, a naturally occurring acyclic monoterpenoid alcohol, is a pivotal component in the complex chemical language of plants.[1] Found in over 200 plant species, it is a key constituent of their essential oils, contributing significantly to their distinct floral and spicy aromas.[1][2] Beyond its olfactory significance, this compound is a multi-faceted actor in plant defense, mediating a sophisticated array of interactions with herbivores, pathogens, and beneficial organisms. This in-depth technical guide provides a comprehensive overview of the biosynthesis of this compound, its dual role in direct and indirect defense mechanisms, and its intricate involvement in plant signaling pathways. We will explore the causality behind experimental choices in studying this volatile compound and provide detailed methodologies for its analysis, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the potential of this compound.

The Biosynthesis of a Defensive Asset: The this compound Pathway

The journey of a this compound molecule from basic precursors to a potent defensive compound is a testament to the elegance of plant metabolic engineering. Its production originates from the universal isoprenoid pathway, specifically utilizing intermediates from both the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3]

The core biosynthetic steps are as follows:

  • Precursor Synthesis: The five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized. The MEP pathway is the primary route for monoterpene precursor synthesis in plastids.[3]

  • Formation of Geranyl Diphosphate (GPP): In the plastids, Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon precursor, geranyl diphosphate (GPP).[3][4]

  • The Final Commitment: this compound Synthase (LIS): The pivotal and final step is catalyzed by the enzyme this compound Synthase (LIS), a member of the terpene synthase family. LIS facilitates the conversion of GPP into this compound.[1][2][3] The stereochemistry of the final product, either (S)-(+)-linalool or (R)-(-)-linalool, is determined by the specific LIS enzyme, which can exhibit stereoselectivity.[2]

Diagram of this compound Biosynthesis

Linalool_Biosynthesis cluster_enzymes Pyruvate_G3P Pyruvate + G3P MEP_Pathway MEP Pathway (Plastids) Pyruvate_G3P->MEP_Pathway IPP_DMAPP IPP + DMAPP MEP_Pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP Condensation GPPS GPPS IPP_DMAPP->GPPS This compound This compound GPP->this compound LIS This compound Synthase (LIS) GPP->LIS

Caption: The plastidial MEP pathway leading to the synthesis of this compound.

The Dichotomy of Defense: Direct and Indirect Mechanisms

This compound's defensive prowess is manifested through two distinct, yet complementary, strategies: direct and indirect defense.

Direct Defense: A Chemical Shield

Direct defense involves the intrinsic properties of this compound that negatively impact herbivores and pathogens.[5] This can occur through:

  • Toxicity and Repellency: this compound can be directly toxic to certain insects or act as a powerful repellent, deterring them from feeding or laying eggs on the plant.[6][7] The two enantiomers of this compound often exhibit distinct biological functions; for instance, (R)-(-)-linalool has been shown to act as an insect repellent, while (S)-(+)-linalool is more commonly associated with attracting pollinators.[6][7]

  • Antimicrobial Activity: this compound possesses significant antimicrobial and antifungal properties, inhibiting the growth of various plant pathogens.[8][9] This broad-spectrum activity contributes to the overall health and resilience of the plant. Research has shown that this compound can disrupt the cell membranes of fungi like Fusarium oxysporum, leading to increased permeability and cellular leakage.[8]

Indirect Defense: Calling for Backup

Indirect defense is a more subtle and sophisticated strategy where plants utilize this compound as a semiochemical, or a signaling molecule, to recruit natural enemies of their attackers.[10][11] When a plant is damaged by an herbivore, it often releases a specific blend of volatile organic compounds (VOCs), with this compound being a prominent component. This "cry for help" attracts predatory insects and parasitoids that then prey upon or parasitize the herbivores, thus reducing the damage to the plant.[10]

This compound in Plant Signaling: A Molecular Dialogue

The release of this compound is not merely a passive consequence of damage. It is an active and tightly regulated process integrated into the plant's complex signaling network. This compound itself can act as a signaling molecule, both within the plant and between neighboring plants.

Induction of Defense Pathways

Exogenous application of this compound, as well as its endogenous production following herbivory, has been shown to activate key plant defense signaling pathways:

  • Jasmonic Acid (JA) Pathway: this compound can trigger the jasmonate signaling pathway, a central regulator of defense against chewing insects.[12][13] This activation leads to the production of a wide range of defense-related compounds and proteins. In dense maize plantings, this compound released from one plant can activate jasmonate signaling in neighboring plants.[12][13]

  • Salicylic Acid (SA) Pathway: this compound has also been demonstrated to induce the salicylic acid signaling pathway, which is primarily associated with defense against biotrophic pathogens and some piercing-sucking insects.[8][14] Studies on tobacco plants have shown that this compound can induce resistance against the Tobacco Mosaic Virus (TMV) through the activation of an SA-mediated immune response.[14][15] This involves the accumulation of hydrogen peroxide (H2O2) and the overexpression of defense-related enzymes.[14]

Diagram of this compound-Mediated Signaling

Linalool_Signaling Herbivore_Attack Herbivore Attack or Pathogen Infection Linalool_Release This compound Release Herbivore_Attack->Linalool_Release JA_Pathway Jasmonic Acid (JA) Pathway Activation Linalool_Release->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Activation Linalool_Release->SA_Pathway Neighboring_Plant Neighboring Plant Linalool_Release->Neighboring_Plant Airborne Signal Defense_Genes Expression of Defense Genes JA_Pathway->Defense_Genes SA_Pathway->Defense_Genes Direct_Defense Direct Defense (Toxicity, Repellency) Defense_Genes->Direct_Defense Indirect_Defense Indirect Defense (Attraction of Natural Enemies) Defense_Genes->Indirect_Defense Neighboring_Plant->JA_Pathway

Caption: this compound's role in activating plant defense signaling pathways.

Transcriptional Regulation of this compound Synthesis

The production of this compound is meticulously controlled at the genetic level. The expression of the this compound Synthase (LIS) gene is regulated by a variety of transcription factors (TFs), ensuring that this compound is produced at the right time and in the right place. Several families of TFs have been implicated in the regulation of terpenoid biosynthesis, including:

  • MYB Transcription Factors: Studies in Freesia hybrida have identified a MYB transcription factor, FhMYB108, that regulates the expression of the FhTPS1 gene, which is involved in this compound synthesis.[16][17]

  • bHLH Transcription Factors: In peach fruit, the transcription factor PpbHLH1 has been shown to directly bind to the promoter of the PpTPS3 gene (a this compound synthase gene) and activate its expression.[18] The interaction between MYB and bHLH transcription factors can sometimes have a synergistic effect on the regulation of volatile terpenoid biosynthesis.[16]

Influence of Abiotic Stress on this compound Production

Abiotic stresses such as drought, salinity, and extreme temperatures can significantly impact the production of secondary metabolites in plants, including this compound.[19][20][21] These stresses can act as catalysts for the plant's secondary metabolism, often leading to an increased production of essential oil compounds like this compound.[19] This suggests that this compound may also play a role in the plant's response to environmental challenges beyond biotic threats.

Experimental Protocols for this compound Research

To rigorously investigate the role of this compound in plant defense, a combination of analytical and biological assays is essential.

Quantification of this compound

Accurate quantification of this compound in plant tissues and headspace is crucial for understanding its production and release dynamics.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a sensitive and solvent-free method for concentrating volatile compounds.[22]

Methodology:

  • Sample Preparation: Place a known weight of fresh plant material (e.g., leaves, flowers) into a headspace vial.

  • SPME Fiber Exposure: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • Thermal Desorption and GC-MS Analysis: The adsorbed volatiles are then thermally desorbed in the injector port of a GC-MS system.

  • Separation and Detection: The compounds are separated on a capillary column (e.g., DB-5ms) and identified and quantified using mass spectrometry.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the determination of this compound, particularly in plant extracts.[23][24]

Methodology:

  • Extraction: Extract this compound from the plant sample using a suitable solvent (e.g., ethanol) with the aid of ultrasound.[23][24]

  • Chromatographic Separation: Analyze the extract on a reverse-phase C18 column with a mobile phase of acetonitrile and water.[23][24]

  • Detection: Detect this compound using a photodiode array detector at a specific wavelength (e.g., 210 nm).[23][24]

Table 1: this compound Concentration in Various Plant Tissues
Plant SpeciesPlant TissueThis compound ConcentrationReference
Michelia albaFlowers1.63–4.89%[22][23]
Michelia albaLeaves0.21–0.65%[22][23]
Michelia albaTender Twigs0.43%[22][23]
Lavandula angustifolia (Lavender)Essential Oil>30%[22]
Ocimum basilicum (Basil)Essential Oil2900 µg/g[22]
Bioassays to Assess Defensive Functions

Protocol 3: Herbivore Choice and No-Choice Assays

These assays are used to determine the repellent or deterrent effects of this compound on herbivores.

Methodology:

  • Choice Assay: Present herbivores with a choice between a control plant/leaf and a plant/leaf treated with a known concentration of this compound. Record the feeding preference and oviposition behavior.

  • No-Choice Assay: Confine herbivores to either a control or a this compound-treated plant/leaf and measure consumption rates and insect survival.

Protocol 4: Pathogen Inhibition Assays

These assays evaluate the antimicrobial activity of this compound.

Methodology:

  • In Vitro Assay: Incorporate different concentrations of this compound into a growth medium and inoculate with a plant pathogen. Measure the inhibition of fungal mycelial growth or bacterial colony formation.

  • In Vivo Assay: Apply this compound to plants before or after inoculation with a pathogen and assess disease severity compared to control plants.

Metabolic Engineering for Enhanced Defense

The understanding of the this compound biosynthetic pathway and its regulation opens up possibilities for metabolic engineering to enhance plant defense. Overexpression of the this compound Synthase (LIS) gene has been shown to significantly increase this compound content in transgenic plants.[25][26] For example, transgenic Lavandula latifolia plants overexpressing the LIS gene from Clarkia breweri showed up to a 1000% increase in this compound content in young leaves.[25][26] Such approaches could lead to the development of crops with enhanced resistance to pests and diseases.

Conclusion and Future Perspectives

This compound stands as a compelling example of the chemical sophistication that underpins plant survival. Its multifaceted role in both direct and indirect defense, coupled with its involvement in intricate signaling networks, highlights its importance as a key player in plant-environment interactions. For researchers in drug development, the diverse biological activities of this compound, including its anti-inflammatory and antimicrobial properties, present exciting opportunities for the discovery of new therapeutic agents.[27]

Future research should continue to unravel the complex regulatory networks governing this compound biosynthesis and its downstream effects. A deeper understanding of the synergistic and antagonistic interactions of this compound with other plant volatiles will be crucial for a holistic view of plant chemical defense. Furthermore, harnessing the power of metabolic engineering to modulate this compound production in crops holds immense promise for developing sustainable agricultural practices and novel biopharmaceuticals. The humble this compound molecule, it seems, still has many secrets to reveal.

References

  • This compound: A ubiquitous floral volatile mediating the communication between plants and insects | Request PDF - ResearchGate. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]

  • This compound - bionity.com. (n.d.). Bionity.com. Retrieved February 10, 2026, from [Link]

  • This compound: A ubiquitous floral volatile mediating the communication between plants and insects - Journal of Systematics and Evolution. (2023). Wiley Online Library. Retrieved February 10, 2026, from [Link]

  • The brief biosynthetic pathway of this compound and nerolidol this compound is a... - ResearchGate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • This compound - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • This compound biosynthesis I | Pathway - PubChem - NIH. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • FhMYB108 Regulates the Expression of this compound Synthase Gene in Freesia hybrida and Arabidopsis - PMC - NIH. (2024). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • More lessons from this compound: Insights gained from a ubiquitous floral volatile - ResearchGate. (2016). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis of flavour‐related this compound is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC. (2021). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Revealing the Mechanisms for this compound Antifungal Activity against Fusarium oxysporum and Its Efficient Control of Fusarium Wilt in Tomato Plants - PMC. (2022). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • (PDF) FhMYB108 Regulates the Expression of this compound Synthase Gene in Freesia hybrida and Arabidopsis - ResearchGate. (2024). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Secondary Metabolites in Nectar-Mediated Plant-Pollinator Relationships - PMC. (2021). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • This compound Induces Resistance Against Tobacco Mosaic Virus in Tobacco Plants - ResearchGate. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]

  • A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of this compound in Michelia Alba - PubMed. (2010). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of this compound in Michelia alba - PMC. (2010). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • This compound – a Review of a Biologically Active Compound of Commercial Importance. (2019). ResearchGate. Retrieved February 10, 2026, from [Link]

  • This compound-triggered plant-soil feedback drives defense adaptation in dense maize plantings. (2025). PubMed. Retrieved February 10, 2026, from [Link]

  • Enhanced levels of S-linalool by metabolic engineering of the terpenoid pathway in spike lavender leaves - PubMed. (2014). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis - MDPI. (2021). MDPI. Retrieved February 10, 2026, from [Link]

  • (PDF) A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of this compound in Michelia alba - ResearchGate. (2010). ResearchGate. Retrieved February 10, 2026, from [Link]

  • DEVELOPMENT A VALIDATED HPTLC METHOD FOR QUANTIFICATION OF this compound IN THE OILS AND EXTRACTS OF SAUDI ARABIAN OCIMUM BASILICUM AND LAVANDULA ANGUSTIFOLIA. (2019). IAJPS. Retrieved February 10, 2026, from [Link]

  • This compound: A ubiquitous floral volatile mediating the communication between plants and insects - Journal of Systematics and Evolution. (2023). Wiley Online Library. Retrieved February 10, 2026, from [Link]

  • CYP76C1 (Cytochrome P450)-Mediated this compound Metabolism and the Formation of Volatile and Soluble this compound Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists | The Plant Cell | Oxford Academic. (2010). Oxford Academic. Retrieved February 10, 2026, from [Link]

  • This compound Induces Resistance Against Tobacco Mosaic Virus in Tobacco Plants | Plant Disease - APS Journals. (2023). APS Journals. Retrieved February 10, 2026, from [Link]

  • This compound in Essential Plant Oils: Pharmacological Effects - ResearchGate. (2017). ResearchGate. Retrieved February 10, 2026, from [Link]

  • This compound and Its Derivatives Produced by FaNES1-Expressing Arabidopsis... - ResearchGate. (2003). ResearchGate. Retrieved February 10, 2026, from [Link]

  • How climate change-related abiotic factors affect the production of industrial valuable compounds in Lamiaceae plant species: a review - Frontiers. (2023). Frontiers. Retrieved February 10, 2026, from [Link]

  • Enhanced levels of S-linalool by metabolic engineering of the terpenoid pathway in spike lavender leaves | Request PDF - ResearchGate. (2014). ResearchGate. Retrieved February 10, 2026, from [Link]

  • This compound-triggered plant-soil feedback drives defense adaptation in dense maize plantings. (2025). CiteDrive. Retrieved February 10, 2026, from [Link]

  • Structure and Evolution of this compound Synthase. (1998). The Plant Cell. Retrieved February 10, 2026, from [Link]

  • This compound-triggered plant-soil feedback drives defense adaptation in dense maize plantings. (2025). Leiden University. Retrieved February 10, 2026, from [Link]

  • This compound combats Saprolegnia parasitica infections through direct killing of microbes and modulation of host immune system - PubMed Central. (2024). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Volatile Semiochemical Mediated Plant Defense in Cereals: A Novel Strategy for Crop Protection - MDPI. (2017). MDPI. Retrieved February 10, 2026, from [Link]

  • Abiotic Stresses in Plants: From Molecules to Environment - PMC. (2024). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • (PDF) Volatile Semiochemical Mediated Plant Defense in Cereals: A Novel Strategy for Crop Protection - ResearchGate. (2017). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Metabolic engineering of Saccharomyces cerevisiae for this compound production - PubMed. (2015). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Plant Defense against Insect Herbivores - MDPI. (2017). MDPI. Retrieved February 10, 2026, from [Link]

  • Abiotic Stress in Crop Production - MDPI. (2021). MDPI. Retrieved February 10, 2026, from [Link]

  • Jasmonic acid: a key frontier in conferring abiotic stress tolerance in plants. (2017). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

  • Melatonin-Induced Protection Against Plant Abiotic Stress: Mechanisms and Prospects - Frontiers. (2022). Frontiers. Retrieved February 10, 2026, from [Link]

  • Plant Defences against Herbivore Attack | Request PDF - ResearchGate. (2012). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Metabolic engineering of Saccharomyces cerevisiae for this compound production - ResearchGate. (2015). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Could this compound be a natural enemy attractant? - ResearchGate. (2015). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - MDPI. (2023). MDPI. Retrieved February 10, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Steam Distillation Protocol for Linalool Recovery from Coriandrum sativum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a tertiary monoterpene alcohol comprising 60–80% of the volatile oil in Coriandrum sativum (Coriander) seeds. It possesses significant pharmaceutical value, exhibiting anxiolytic, analgesic, and anti-inflammatory properties.

While solvent extraction (e.g., Soxhlet with hexane) yields high total mass, it often co-extracts non-volatile fatty acids and pigments, requiring complex downstream purification. Steam Distillation (SD) remains the gold standard for obtaining high-purity pharmaceutical-grade this compound because it selectively isolates volatiles based on vapor pressure contributions (Dalton’s Law) at temperatures below the compound's boiling point (198°C), thus preventing thermal degradation.

Critical Mechanism: The extraction efficiency relies on the rupture of vittae (oil ducts) within the mericarps. This compound, being an oxygenated monoterpene, is slightly more polar and has a higher boiling point than the hydrocarbon monoterpenes (e.g.,


-pinene) also present. Consequently, fractionation occurs during distillation; hydrocarbon terpenes elute early, while this compound concentration in the distillate increases over time. This protocol optimizes the Time-Yield-Purity  triangle.

Pre-Analytical Considerations & Material Selection

Raw Material Selection
  • Target Variety: Coriandrum sativum var.[1][2][3][4][5] microcarpum (small-fruited coriander).[1]

    • Reasoning: Small-fruit varieties typically contain significantly higher volatile oil content (0.4–1.8%) compared to large-fruit varieties (var.[1] vulgare, 0.1–0.4%), which are used primarily for spice powders.

  • Moisture Content: Seeds should be dried to <10% moisture to prevent fungal growth during storage, but excessive drying (<5%) can lead to volatile loss.

Comminution (Particle Size Reduction)

The Single Most Critical Variable: Whole seeds yield negligible oil because the vittae are internal.

  • Protocol: Grind seeds immediately prior to extraction.

  • Target Size: Coarse powder (0.5 mm – 1.0 mm).

  • Caution: Avoid "flouring" (fine powder). Fine powder creates a dense "cake" in the steam bed, causing channeling (steam bypassing the biomass) and reducing yield.

Experimental Protocol: Clevenger-Type Steam Distillation

This protocol utilizes a modified Clevenger apparatus, the industry-standard proxy for steam distillation in research settings.

Apparatus Setup
  • Boiling Flask: 1000 mL Round Bottom Flask (RBF).

  • Heat Source: Heating Mantle with magnetic stirring capability.

  • Trap: Clevenger trap (lighter-than-water configuration).

  • Condenser: Allihn or Liebig condenser (coolant at 4°C).

Step-by-Step Methodology
StepActionTechnical Insight (The "Why")
1 Weighing Weigh 50.0 g of freshly crushed coriander seeds.
2 Hydration Transfer to RBF and add 500 mL distilled water (1:10 ratio).
3 Distillation Start Heat to boiling. Once reflux begins, start the timer (

).
4 Kinetic Phase Maintain distillation for 160 minutes .
5 Collection Drain the oil layer from the Clevenger arm.
6 Drying Pass the oil through a micro-column of anhydrous

.
7 Storage Store in amber glass vials at 4°C under

headspace.

Process Validation: GC-MS Analysis

To validate the extraction efficiency and this compound purity, the following analytical method is required.

Chromatographic Conditions
  • System: Agilent 6890N / 5973 MSD (or equivalent).

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) - Non-polar stationary phase is ideal for terpenes.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1.0 µL, Split ratio 1:50.

Temperature Program
PhaseRate (°C/min)Temperature (°C)Hold Time (min)
Initial-600
Ramp 132400
Final-2405
Data Interpretation[1][3][4][6][7]
  • This compound Retention: Expect elution around RI 1095-1100.

  • Quality Marker: A high-quality extraction should show this compound as the dominant peak (60-80% area). If

    
    -pinene or 
    
    
    
    -terpinene peaks are disproportionately high (>20%), the distillation time was likely too short.

Workflow Visualization

The following diagram illustrates the critical path for this compound extraction, highlighting the decision nodes for optimization.

LinaloolExtraction raw Raw Coriander Seeds (var. microcarpum) grind Comminution (Crush to 0.5-1.0mm) raw->grind Release Volatiles soak Hydration (1:10 Ratio, 10 min) grind->soak Matrix Swelling distill Steam Distillation (Clevenger) soak->distill Heat > 100°C condense Condensation (4°C) distill->condense Vapor Phase separate Phase Separation (Oil/Water) condense->separate Distillate dry Drying (Anhydrous Na2SO4) separate->dry Crude Oil gcms GC-MS Analysis (Validation) dry->gcms Quantification gcms->distill Optimization: Adjust Time (40-160 min)

Figure 1: Critical path for this compound extraction. Red node indicates the most volatile-sensitive step.

Optimization & Troubleshooting (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Oil Yield (<0.2%) Inadequate grinding (Whole seeds).Ensure seeds are cracked. If using whole seeds, yield drops by >80%.
Cloudy Oil Water emulsion.Centrifuge at 3000 rpm for 5 min or increase

treatment.
Burnt/Toasted Note Thermal degradation (Artifacts).Check water level in flask. If biomass touches hot glass without water, furfurals form.
High Hydrocarbon Content Distillation time too short.Extend distillation to 160 mins. This compound is heavier and elutes later than pinenes.

References

  • Zheljazkov, V. D., et al. (2014). "Hydrodistillation Extraction Time Effect on Essential Oil Yield, Composition, and Bioactivity of Coriander Oil." Journal of Oleo Science.

  • Mandal, S., & Mandal, M. (2015). "Coriander (Coriandrum sativum L.) essential oil: Chemistry and biological activity." Asian Pacific Journal of Tropical Biomedicine.

  • Sourmaghi, M. H. S., et al. (2015). "Comparison of essential oil composition and antimicrobial activity of Coriandrum sativum L. extracted by hydrodistillation and microwave-assisted hydrodistillation." Journal of Food Science and Technology.

  • U.S. National Library of Medicine. (n.d.). "this compound - Compound Summary." PubChem.

  • Shahwar, M. K., et al. (2012). "Enantiomeric analysis of this compound from coriander (Coriandrum sativum L.) seeds." Journal of Essential Oil Research.

Sources

Application Note: Development of Linalool-Loaded Nanoparticles for Enhanced Drug Delivery

[1][2][3][4]

Executive Summary & Scientific Rationale

This compound (3,7-dimethyl-1,6-octadien-3-ol) is a terpene alcohol with potent anti-inflammatory, anticancer, and antimicrobial properties. However, its clinical translation is severely hindered by high volatility (vapor pressure ~0.17 mmHg at 25°C) , lipophilicity (LogP ~2.97), and susceptibility to oxidative degradation.

This guide details two distinct, self-validating protocols to encapsulate this compound:

  • Solid Lipid Nanoparticles (SLN): Utilizes a "solid matrix" entrapment to maximize stability and control release, ideal for systemic delivery.

  • Chitosan Nanocapsules (CS-NC): Utilizes ionic gelation for a mucoadhesive, biocompatible system, ideal for topical or mucosal delivery.

Material Selection & Critical Parameters

Lipid Matrix Selection (For SLN)

The choice of lipid dictates the encapsulation efficiency (EE%). This compound is highly lipophilic; thus, the lipid matrix must have imperfections to accommodate the drug.

  • Recommended Lipids: Cetyl Palmitate (CP) or Myristyl Myristate (MM).

  • Why: These lipids form a less ordered crystal lattice compared to pure stearic acid, creating "voids" that trap the terpene.

  • Surfactant: Pluronic® F68 (Poloxamer 188). Its high HLB (>24) provides steric hindrance, preventing particle agglomeration during the cooling phase.

Polymer Selection (For Chitosan)
  • Polymer: Low Molecular Weight Chitosan (LMW-CS). High MW chitosan increases viscosity, hindering nanoscale droplet formation.

  • Crosslinker: Sodium Tripolyphosphate (STPP).

  • Mechanism: Electrostatic interaction between the cationic amine groups of chitosan (

    
    ) and anionic phosphate groups of STPP (
    
    
    ).

Protocol A: Solid Lipid Nanoparticles (Hot Homogenization)[2]

Objective: Produce SLNs with Mean Particle Size (MPS) < 150 nm and PDI < 0.2.

Reagents
  • Solid Lipid: Cetyl Palmitate (400 mg)

  • Active: this compound (Pure, >95%)[1]

  • Surfactant: Pluronic F68 (3.0% w/v aqueous solution)[1]

  • Solvent: Deionized Water (Milli-Q)

Step-by-Step Methodology
  • Phase I: Lipid Melting

    • Heat 400 mg of Cetyl Palmitate in a water bath at 70°C (approx. 5-10°C above the lipid's melting point).

    • Critical Checkpoint: Ensure the lipid is completely molten and transparent.

  • Phase II: Drug Incorporation

    • Add 500 µL of this compound to the molten lipid.

    • Stir magnetically for 2 minutes.

    • Note: this compound is volatile; do not overheat or stir excessively at this open stage.

  • Phase III: Pre-Emulsion Formation

    • Separately heat 20 mL of 3.0% Pluronic F68 solution to 70°C .

    • Add the hot aqueous phase to the lipid/drug phase under magnetic stirring.

    • Result: A coarse, milky oil-in-water emulsion.

  • Phase IV: High-Energy Sonication (Particle Sizing)

    • Immediately transfer the pre-emulsion to an ultrasonic processor (e.g., probe sonicator).

    • Parameters: 30 minutes, 50% Amplitude, Pulse mode (10s ON / 5s OFF) to prevent overheating.

    • Crucial: Keep the beaker in a hot water bath during sonication to prevent premature lipid solidification.

  • Phase V: Solidification (Crystallization)

    • Remove from heat and allow the dispersion to cool to Room Temperature (25°C) naturally, then transfer to 4°C storage.

    • Mechanism:[2][3] As the lipid core cools, it recrystallizes, trapping the this compound. Rapid cooling (ice bath) is not recommended here as it may cause "supercooling" leading to unstable polymorphic forms (α-form) that expel the drug later.

Visualization of SLN Workflow

SLN_PreparationLipidSolid Lipid(Cetyl Palmitate)Heat to 70°CDrugAdd this compound(Volatile Core)Lipid->DrugDissolutionPreEmulsionPre-Emulsion(Coarse Dispersion)Drug->PreEmulsionSurfactantAqueous Surfactant(Pluronic F68)Heat to 70°CSurfactant->PreEmulsionHot AdditionSonicationUltrasonication30 min, 50% Amp(Hot Stage)PreEmulsion->SonicationHigh ShearCoolingControlled CoolingRecrystallizationSonication->CoolingPhase InversionFinalThis compound-Loaded SLN(<150 nm)Cooling->Final

Figure 1: Workflow for Hot Homogenization/Sonication method to produce this compound-SLNs.

Protocol B: Chitosan Nanocapsules (Ionic Gelation)[6][7]

Objective: Create a core-shell nanostructure with high loading capacity.

Reagents[5][6]
  • Wall Material: Chitosan (CS) (0.15% w/w in 1% Acetic Acid, pH adjusted to 5.3)

  • Crosslinker: Sodium Tripolyphosphate (STPP) (0.03% w/w in water)[4]

  • Emulsifiers: AEO9 (Fatty alcohol polyoxyethylene ether) and EL40 (Castor oil ethoxylate) (Ratio 1:1)[4]

  • Core: this compound (0.5% w/w)[4][5]

Step-by-Step Methodology
  • Preparation of Oil Phase (Core):

    • Mix this compound (0.5%) with the Emulsifier blend (0.16%).[4][5]

    • Add this mixture to the STPP solution.[4][6]

    • Sonicate (800 W) for 10 minutes to form a nano-emulsion of this compound/STPP.

  • Preparation of Water Phase (Shell):

    • Dissolve Chitosan in 1% acetic acid.[3]

    • Adjust pH to 5.3 using NaOH. (Critical: pH > 6 causes CS precipitation; pH < 4 reduces crosslinking efficiency).

  • Ionic Gelation:

    • Add the Oil Phase (this compound+STPP) dropwise into the Water Phase (Chitosan) under magnetic stirring (500 rpm).

    • Ratio: 2 parts Oil Phase : 3 parts Water Phase.[4][5][6]

    • Stir for 30 minutes.

  • Mechanism: The negatively charged STPP (carrying the this compound droplets) attracts the positively charged Chitosan chains, wrapping the oil droplets in a polymeric shell.

Visualization of Ionic Gelation Mechanism

Ionic_Gelationcluster_0Self-Assembly ProcessCSChitosan(NH3+)ComplexNano-capsuleCS->ComplexShellFormationSTPPSTPP(P3O10 5-)STPP->ComplexElectrostaticAttractionThis compoundThis compoundDropletThis compound->STPPEmulsifiedwith

Figure 2: Mechanism of Chitosan shell formation around this compound core via electrostatic interaction.

Characterization & Expected Data

To validate the protocols, the following parameters must be assessed. The data below represents typical acceptable ranges based on optimized formulations.

Quantitative Specifications
ParameterSLN (Lipid)Chitosan (Polymer)Method of Verification
Particle Size (Z-Avg) 90 – 130 nm300 – 400 nmDynamic Light Scattering (DLS)
Polydispersity (PDI) < 0.20< 0.25DLS (Malvern Zetasizer)
Zeta Potential -4.0 to -10 mV+30 to +50 mVElectrophoretic Mobility
Encapsulation Eff.[7][8][1][3][6][9] (EE%) > 80%~ 15-20% (Loading)UV-Vis (275 nm) or GC-MS
Release Profile Sustained (72h+)Biphasic (Burst + Sustained)Dialysis Bag (MWCO 12kDa)
Calculation of Encapsulation Efficiency (EE%)

Since this compound is volatile, standard evaporation methods for EE% determination are flawed. Use the Indirect Method :

  • Centrifuge nanoparticles (e.g., 15,000 rpm, 30 min).

  • Collect the supernatant (containing free, unencapsulated this compound).

  • Analyze supernatant via UV-Vis at 275 nm (or GC-MS for higher specificity).

  • Formula:

    
    
    

Stability & Storage

  • SLN: Store at 4°C . Do not freeze (causes particle aggregation). Stable for ~1 month.

  • Chitosan: Can be lyophilized (freeze-dried) using Mannitol (1-5%) as a cryoprotectant to prevent shell collapse.

References

  • Rodenak-Kladniew, B., et al. (2017). Design, characterization and in vitro evaluation of this compound-loaded solid lipid nanoparticles as potent tool in cancer therapy.[1] Colloids and Surfaces B: Biointerfaces.

  • Li, Y., et al. (2018). Production and characterization of nanocapsules encapsulated this compound by ionic gelation method using chitosan as wall material. International Journal of Biological Macromolecules.

  • Herman, A., et al. (2016). This compound as a therapeutic option for treatment of anxiety.[10] Journal of Pharmacy and Pharmacology.

  • Müller, R.H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.

  • Calvo, P., et al. (1997). Novel hydrophilic chitosan-polyethylene oxide nanoparticles as protein carriers. Journal of Applied Polymer Science.

Application Note: Development of Linalool-Loaded Nanoparticles for Enhanced Drug Delivery

[1][2][3][4]

Executive Summary & Scientific Rationale

This compound (3,7-dimethyl-1,6-octadien-3-ol) is a terpene alcohol with potent anti-inflammatory, anticancer, and antimicrobial properties. However, its clinical translation is severely hindered by high volatility (vapor pressure ~0.17 mmHg at 25°C) , lipophilicity (LogP ~2.97), and susceptibility to oxidative degradation.

This guide details two distinct, self-validating protocols to encapsulate this compound:

  • Solid Lipid Nanoparticles (SLN): Utilizes a "solid matrix" entrapment to maximize stability and control release, ideal for systemic delivery.

  • Chitosan Nanocapsules (CS-NC): Utilizes ionic gelation for a mucoadhesive, biocompatible system, ideal for topical or mucosal delivery.

Material Selection & Critical Parameters

Lipid Matrix Selection (For SLN)

The choice of lipid dictates the encapsulation efficiency (EE%). This compound is highly lipophilic; thus, the lipid matrix must have imperfections to accommodate the drug.

  • Recommended Lipids: Cetyl Palmitate (CP) or Myristyl Myristate (MM).

  • Why: These lipids form a less ordered crystal lattice compared to pure stearic acid, creating "voids" that trap the terpene.

  • Surfactant: Pluronic® F68 (Poloxamer 188). Its high HLB (>24) provides steric hindrance, preventing particle agglomeration during the cooling phase.

Polymer Selection (For Chitosan)
  • Polymer: Low Molecular Weight Chitosan (LMW-CS). High MW chitosan increases viscosity, hindering nanoscale droplet formation.

  • Crosslinker: Sodium Tripolyphosphate (STPP).

  • Mechanism: Electrostatic interaction between the cationic amine groups of chitosan (

    
    ) and anionic phosphate groups of STPP (
    
    
    ).

Protocol A: Solid Lipid Nanoparticles (Hot Homogenization)[2]

Objective: Produce SLNs with Mean Particle Size (MPS) < 150 nm and PDI < 0.2.

Reagents
  • Solid Lipid: Cetyl Palmitate (400 mg)

  • Active: this compound (Pure, >95%)[1]

  • Surfactant: Pluronic F68 (3.0% w/v aqueous solution)[1]

  • Solvent: Deionized Water (Milli-Q)

Step-by-Step Methodology
  • Phase I: Lipid Melting

    • Heat 400 mg of Cetyl Palmitate in a water bath at 70°C (approx. 5-10°C above the lipid's melting point).

    • Critical Checkpoint: Ensure the lipid is completely molten and transparent.

  • Phase II: Drug Incorporation

    • Add 500 µL of this compound to the molten lipid.

    • Stir magnetically for 2 minutes.

    • Note: this compound is volatile; do not overheat or stir excessively at this open stage.

  • Phase III: Pre-Emulsion Formation

    • Separately heat 20 mL of 3.0% Pluronic F68 solution to 70°C .

    • Add the hot aqueous phase to the lipid/drug phase under magnetic stirring.

    • Result: A coarse, milky oil-in-water emulsion.

  • Phase IV: High-Energy Sonication (Particle Sizing)

    • Immediately transfer the pre-emulsion to an ultrasonic processor (e.g., probe sonicator).

    • Parameters: 30 minutes, 50% Amplitude, Pulse mode (10s ON / 5s OFF) to prevent overheating.

    • Crucial: Keep the beaker in a hot water bath during sonication to prevent premature lipid solidification.

  • Phase V: Solidification (Crystallization)

    • Remove from heat and allow the dispersion to cool to Room Temperature (25°C) naturally, then transfer to 4°C storage.

    • Mechanism:[2][3] As the lipid core cools, it recrystallizes, trapping the this compound. Rapid cooling (ice bath) is not recommended here as it may cause "supercooling" leading to unstable polymorphic forms (α-form) that expel the drug later.

Visualization of SLN Workflow

SLN_PreparationLipidSolid Lipid(Cetyl Palmitate)Heat to 70°CDrugAdd this compound(Volatile Core)Lipid->DrugDissolutionPreEmulsionPre-Emulsion(Coarse Dispersion)Drug->PreEmulsionSurfactantAqueous Surfactant(Pluronic F68)Heat to 70°CSurfactant->PreEmulsionHot AdditionSonicationUltrasonication30 min, 50% Amp(Hot Stage)PreEmulsion->SonicationHigh ShearCoolingControlled CoolingRecrystallizationSonication->CoolingPhase InversionFinalThis compound-Loaded SLN(<150 nm)Cooling->Final

Figure 1: Workflow for Hot Homogenization/Sonication method to produce this compound-SLNs.

Protocol B: Chitosan Nanocapsules (Ionic Gelation)[6][7]

Objective: Create a core-shell nanostructure with high loading capacity.

Reagents[5][6]
  • Wall Material: Chitosan (CS) (0.15% w/w in 1% Acetic Acid, pH adjusted to 5.3)

  • Crosslinker: Sodium Tripolyphosphate (STPP) (0.03% w/w in water)[4]

  • Emulsifiers: AEO9 (Fatty alcohol polyoxyethylene ether) and EL40 (Castor oil ethoxylate) (Ratio 1:1)[4]

  • Core: this compound (0.5% w/w)[4][5]

Step-by-Step Methodology
  • Preparation of Oil Phase (Core):

    • Mix this compound (0.5%) with the Emulsifier blend (0.16%).[4][5]

    • Add this mixture to the STPP solution.[4][6]

    • Sonicate (800 W) for 10 minutes to form a nano-emulsion of this compound/STPP.

  • Preparation of Water Phase (Shell):

    • Dissolve Chitosan in 1% acetic acid.[3]

    • Adjust pH to 5.3 using NaOH. (Critical: pH > 6 causes CS precipitation; pH < 4 reduces crosslinking efficiency).

  • Ionic Gelation:

    • Add the Oil Phase (this compound+STPP) dropwise into the Water Phase (Chitosan) under magnetic stirring (500 rpm).

    • Ratio: 2 parts Oil Phase : 3 parts Water Phase.[4][5][6]

    • Stir for 30 minutes.

  • Mechanism: The negatively charged STPP (carrying the this compound droplets) attracts the positively charged Chitosan chains, wrapping the oil droplets in a polymeric shell.

Visualization of Ionic Gelation Mechanism

Ionic_Gelationcluster_0Self-Assembly ProcessCSChitosan(NH3+)ComplexNano-capsuleCS->ComplexShellFormationSTPPSTPP(P3O10 5-)STPP->ComplexElectrostaticAttractionThis compoundThis compoundDropletThis compound->STPPEmulsifiedwith

Figure 2: Mechanism of Chitosan shell formation around this compound core via electrostatic interaction.

Characterization & Expected Data

To validate the protocols, the following parameters must be assessed. The data below represents typical acceptable ranges based on optimized formulations.

Quantitative Specifications
ParameterSLN (Lipid)Chitosan (Polymer)Method of Verification
Particle Size (Z-Avg) 90 – 130 nm300 – 400 nmDynamic Light Scattering (DLS)
Polydispersity (PDI) < 0.20< 0.25DLS (Malvern Zetasizer)
Zeta Potential -4.0 to -10 mV+30 to +50 mVElectrophoretic Mobility
Encapsulation Eff.[7][8][1][3][6][9] (EE%) > 80%~ 15-20% (Loading)UV-Vis (275 nm) or GC-MS
Release Profile Sustained (72h+)Biphasic (Burst + Sustained)Dialysis Bag (MWCO 12kDa)
Calculation of Encapsulation Efficiency (EE%)

Since this compound is volatile, standard evaporation methods for EE% determination are flawed. Use the Indirect Method :

  • Centrifuge nanoparticles (e.g., 15,000 rpm, 30 min).

  • Collect the supernatant (containing free, unencapsulated this compound).

  • Analyze supernatant via UV-Vis at 275 nm (or GC-MS for higher specificity).

  • Formula:

    
    
    

Stability & Storage

  • SLN: Store at 4°C . Do not freeze (causes particle aggregation). Stable for ~1 month.

  • Chitosan: Can be lyophilized (freeze-dried) using Mannitol (1-5%) as a cryoprotectant to prevent shell collapse.

References

  • Rodenak-Kladniew, B., et al. (2017). Design, characterization and in vitro evaluation of this compound-loaded solid lipid nanoparticles as potent tool in cancer therapy.[1] Colloids and Surfaces B: Biointerfaces.

  • Li, Y., et al. (2018). Production and characterization of nanocapsules encapsulated this compound by ionic gelation method using chitosan as wall material. International Journal of Biological Macromolecules.

  • Herman, A., et al. (2016). This compound as a therapeutic option for treatment of anxiety.[10] Journal of Pharmacy and Pharmacology.

  • Müller, R.H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.

  • Calvo, P., et al. (1997). Novel hydrophilic chitosan-polyethylene oxide nanoparticles as protein carriers. Journal of Applied Polymer Science.

Precision Extraction of Linalool via Supercritical CO₂: Protocols and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a terpene alcohol central to the pharmaceutical, cosmetic, and flavor industries due to its anxiolytic, analgesic, and anti-inflammatory properties. Traditional extraction methods like hydrodistillation (HD) often result in thermal degradation and hydrolysis of valuable esters (e.g., linalyl acetate).

This guide details the Supercritical Fluid Extraction (SFE) of this compound from plant matrices (specifically Coriandrum sativum and Lavandula angustifolia). Unlike conventional solvent extraction, SFE utilizes the tunable density of supercritical CO₂ (scCO₂) to achieve high selectivity, preventing the co-extraction of heavy waxes while preserving the enantiomeric integrity of heat-sensitive terpenes.

Mechanism of Action: Tunable Solvation

The efficiency of SFE lies in the "tunability" of scCO₂. By manipulating pressure (


) and temperature (

), we control the solvent density (

), which directly correlates with solvating power.
Solubility Physics[1]
  • Monoterpene Selectivity: this compound, being a monoterpene alcohol, exhibits high solubility in scCO₂ at moderate densities (

    
    ).
    
  • The Crossover Effect: At pressures near the critical point (approx. 74 bar), increasing temperature decreases solvent density, reducing solubility. However, at higher pressures (>150 bar), the increase in solute vapor pressure dominates, increasing solubility.

  • Implication: To extract pure this compound without co-extracting cuticular waxes, operation at lower pressures (80–100 bar) and moderate temperatures (40–50°C) is critical.

Experimental Workflow & Protocol

Equipment & Materials
  • SFE System: Pilot-scale extractor (e.g., Waters SFE Bio-Botanical or similar) with CO₂ recycling.

  • Feedstock: Dried Coriandrum sativum seeds or Lavandula angustifolia flowers.

  • Solvent: Industrial grade CO₂ (99.9% purity).

  • Modifier (Optional): Ethanol (HPLC grade), though pure CO₂ is preferred for terpene selectivity.

Feedstock Preparation (Critical Step)
  • Drying: Moisture content must be reduced to <10%. Water acts as a barrier to CO₂ diffusion and can cause mechanical clogging due to ice formation in expansion valves.

  • Comminution: Grind material to a mean particle size of 0.5–0.8 mm .

    • Too fine (<0.3 mm): Risk of channeling and filter clogging.

    • Too coarse (>1.0 mm): Diffusion-limited extraction; incomplete recovery.

SFE Protocol: Step-by-Step

This protocol utilizes a Static-Dynamic approach to maximize mass transfer.

Phase 1: System Equilibration

  • Load extraction vessel (EV) with prepped biomass. Pack firmly to avoid void spaces.

  • Pre-heat EV to 40°C .

  • Chill CO₂ pump head to -5°C to ensure liquid state pumping.

Phase 2: Extraction (The "Soft" Parameters) Targeting this compound/Monoterpenes while excluding waxes.

  • Pressurization: Ramp pressure to 90–100 bar .

  • Static Hold: Hold conditions for 15–20 minutes . This allows scCO₂ to penetrate the plant matrix and solvate the essential oils.

  • Dynamic Extraction: Open the micrometer valve to the separator. Flow CO₂ at 15–20 g/min (for a 1L vessel).

    • Duration: 60–90 minutes.[1]

    • Separator Conditions: Maintain Separator 1 (S1) at 40 bar / 10°C . The pressure drop causes CO₂ to lose solvating power, precipitating the this compound-rich oil.

Phase 3: Fractionation (Optional High-Yield Step) If total extract yield is required (including heavier sesquiterpenes), increase parameters.

  • Increase EV pressure to 200–300 bar .

  • Increase EV temperature to 50–60°C .

  • Collect this fraction separately. Note: This fraction will likely contain waxes and appear green/dark.

Workflow Visualization

SFE_Workflow CO2_Source CO2 Source (Liquid) Chiller Chiller (-5°C) CO2_Source->Chiller Pump High Pressure Pump Chiller->Pump Heater Heat Exchanger (Pre-heat) Pump->Heater Extractor Extraction Vessel (100 bar / 40°C) Heater->Extractor Supercritical State BPR Back Pressure Regulator Extractor->BPR This compound + scCO2 Separator Separator (40 bar / 10°C) BPR->Separator Expansion Collection This compound Extract Collection Separator->Collection Precipitated Oil Recycle CO2 Recycling Separator->Recycle Gaseous CO2 Recycle->CO2_Source

Figure 1: Process flow diagram for the supercritical fluid extraction of this compound with recycling loop.

Method Optimization & Decision Logic

Developing a robust method requires balancing Yield vs. Selectivity . The following decision tree guides parameter adjustment based on extract quality.

Optimization_Logic Start Analyze Extract (GC-MS) Quality Is Purity Acceptable? Start->Quality Yield Is Yield Acceptable? Quality->Yield Yes Waxes Waxes/Chlorophyll Present? Quality->Waxes No Action1 Protocol Validated Yield->Action1 Yes Action3 Increase Pressure (to 150-200 bar) Yield->Action3 No (Incomplete extraction) Action2 Decrease Pressure (to 80-90 bar) Waxes->Action2 Yes (Too strong) Action4 Increase Flow Rate or Extraction Time Waxes->Action4 No (Other impurity)

Figure 2: Decision logic for tuning SFE parameters based on extract composition.

Comparative Analysis: SFE vs. Hydrodistillation[3][4][5]

The following data summarizes the advantages of SFE over traditional Hydrodistillation (HD) for Coriandrum sativum.

ParameterHydrodistillation (HD)Supercritical Fluid Extraction (SFE)Impact on this compound
Temperature 100°C (Boiling)40–50°CSFE prevents thermal rearrangement.
Time 3–5 Hours1–2 HoursSFE is faster due to higher diffusivity.
Solvent Residue None (Water)None (CO₂ gasifies)Both are "Green" methods.
Yield (w/w) ~0.3 – 0.5%~0.5 – 0.9%SFE typically yields higher recovery.
Composition High this compound, Low EstersHigh this compound, High Linalyl Acetate SFE preserves esters (hydrolysis occurs in HD).
Character Yellow, "Cooked" noteClear/Pale Yellow, True-to-plant aromaSFE offers superior olfactory profile.

Data synthesized from References [1], [3], [5].

Post-Extraction Analysis (Validation)

To validate the protocol, the extract must be quantified.

GC-MS Method Parameters:

  • Column: HP-5MS or DB-Wax (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (3 min)

    
     3°C/min to 240°C.
    
  • Target Ions: this compound (m/z 71, 93, 121).

Self-Validation Check:

  • If the ratio of Linalyl Acetate : this compound is significantly higher in the SFE extract compared to an HD control of the same batch, the SFE process has successfully preserved the heat-sensitive esters.

References

  • Grosso, C., et al. (2008). Supercritical fluid extraction of coriander seeds: Process optimization, chemical profile and antioxidant activity. ResearchGate.

  • Reverchon, E., & Della Porta, G. (1995).[2] Supercritical CO2 extraction and fractionation of lavender essential oil. Journal of Agricultural and Food Chemistry.

  • Khajeh, M., et al. (2004). Comparison of essential oils compositions of Nepeta persica obtained by supercritical carbon dioxide extraction and steam distillation. Talanta.

  • Uquiche, E., et al. (2015). Supercritical fluid extraction of essential oil from Leptocarpha rivularis using CO2. Industrial Crops and Products.

  • Zeković, Z., et al. (2016). Supercritical fluid extraction of coriander seeds: Process optimization. The Journal of Supercritical Fluids.

Sources

Advanced Application Note: Solid-Phase Microextraction (SPME) for Linalool Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for High-Fidelity Quantitation in Complex Matrices [1]

Executive Summary

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a tertiary terpene alcohol critical to the pharmacological and sensory profiles of botanical drugs and formulations.[1] Its analysis is complicated by its semi-volatility, susceptibility to thermal rearrangement, and the complexity of matrices (e.g., plant tissue, plasma, emulsions) in which it resides.[1][2]

This guide details a Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with GC-MS. Unlike liquid-liquid extraction (LLE), SPME integrates sampling, isolation, and concentration into a single solvent-free step, minimizing analyte degradation and artifact formation.[1][2] This protocol prioritizes the DVB/CAR/PDMS fiber chemistry to maximize recovery of both non-polar terpenes and polar alcohols like this compound.[1]

Theoretical Grounding & Fiber Selection[2]

The Thermodynamics of Extraction

Success in SPME relies on the multiphase equilibrium between the sample matrix (


), the headspace (

), and the fiber coating (

).[1] this compound is an oxygenated monoterpene (

).[1][2] While it has affinity for non-polar phases, it competes with highly abundant non-polar monoterpenes (e.g., myrcene, limonene) for active sites.[1][2]

The "Grey" Fiber Advantage: While 100 µm PDMS (Red fiber) is robust, it often shows poor recovery for alcohols when high concentrations of non-polar terpenes are present due to displacement effects.[1] We utilize the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (Grey).[1]

  • DVB (Macro-pores): Captures larger semi-volatiles (C6-C15).[1][2]

  • Carboxen (Micro-pores): Traps smaller volatiles.[1][2]

  • PDMS: Acts as a binder and liquid phase.[1][2]

  • Result: A "bimodal" adsorption/absorption mechanism that prevents this compound discrimination.[1][2]

Optimization Logic

The following decision tree illustrates the logic for selecting extraction parameters based on matrix type.

SPME_Optimization Start Matrix Type Solid Solid (e.g., Cannabis, Hops) Start->Solid Liquid Liquid (e.g., Plasma, Wine) Start->Liquid Grind Cryogenic Grinding (Prevent Volatilization) Solid->Grind Salt Salt Addition (NaCl) (Salting Out Effect) Liquid->Salt Temp1 Incubation: 40-60°C (Balance Release vs. Degradation) Grind->Temp1 Fiber Fiber: DVB/CAR/PDMS (50/30 µm) Temp1->Fiber pH Adjust pH < 4 (Suppress Ionization) Salt->pH pH->Fiber GCMS GC-MS Analysis (DB-5MS or WAX Column) Fiber->GCMS

Figure 1: Decision logic for adapting the SPME workflow to solid and liquid matrices.

Experimental Protocols

Protocol A: Solid Matrix (Cannabis, Hops, Botanicals)

Objective: Quantify this compound without thermal degradation or co-extraction of lipids/waxes.[1][2]

Materials:

  • Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex).[1][2]

  • Vials: 20 mL Headspace vials with magnetic screw caps (PTFE/Silicone septa).

  • Internal Standard (ISTD): this compound-d3 (preferred) or 2-Octanol.[1][2]

Step-by-Step Workflow:

  • Sample Homogenization:

    • Critical: Grind samples using a cryo-mill or mortar and pestle with liquid nitrogen.[1][2] Heat generated during standard grinding can volatilize up to 20% of terpenes.[1][2]

  • Weighing:

    • Weigh 100 mg ± 2 mg of homogenized powder into a 20 mL vial.

    • Note: Keep mass low to prevent column overload; SPME is extremely sensitive.[1][2]

  • ISTD Addition:

    • Add 10 µL of ISTD solution (100 µg/mL in methanol) directly onto the glass wall, not the sample.[1] Cap immediately.

  • Equilibration (The "Drive" Step):

    • Incubate at 40°C for 10 minutes with agitation (250 rpm).

    • Why? 40°C is sufficient to volatilize this compound without triggering decarboxylation of acidic cannabinoids or Maillard reactions in the matrix.[1]

  • Extraction:

    • Expose fiber to headspace for 20 minutes at 40°C.[1][2]

  • Desorption:

    • Insert fiber into GC inlet (250°C) for 3 minutes (Splitless mode).

Protocol B: Liquid Matrix (Beverages, Bio-fluids)

Objective: Enhance partition coefficient (


) using the "Salting Out" effect.[1]

Step-by-Step Workflow:

  • Sample Prep:

    • Aliquot 5 mL of sample into a 20 mL headspace vial.

  • Salting Out:

    • Add 1.5 g NaCl (approx. 30% w/v).[1][2]

    • Mechanism:[1][2][3] Dissolved salt ions hydrate heavily, reducing the free water available to solvate organic compounds.[1][2] This drives this compound (hydrophobic) into the headspace.[1][2]

  • ISTD Addition:

    • Add 10 µL ISTD solution.[1][2]

  • Equilibration & Extraction:

    • Incubate at 50°C for 10 minutes (500 rpm agitation).

    • Expose fiber for 30 minutes at 50°C.

    • Note: Liquid samples tolerate slightly higher temps and agitation speeds than solids.[1][2]

GC-MS Configuration & Analysis

Instrumental Parameters

The following settings are optimized for an Agilent 7890/5977 or equivalent single-quadrupole system.

ParameterSettingRationale
Inlet Split/Splitless
Temperature250°CHigh enough to desorb, low enough to prevent isomerization.[1][2][3]
Liner0.75 mm ID SPME LinerNarrow ID increases linear velocity, sharpening peaks.[1][2]
ModeSplitless (1 min)Ensures max sensitivity; switch to 1:10 split if overloading occurs.[1][2]
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard 5% phenyl phase.[1][2] Use WAX column if separating this compound from linalyl acetate is difficult.[1][2]
Oven
Initial40°C (Hold 2 min)Traps volatiles at head of column.
Ramp 110°C/min to 160°CSeparates monoterpenes and alcohols.[1][2]
Ramp 220°C/min to 280°CElutes sesquiterpenes and cleans column.[1][2]
MSD EI (70 eV)
Scan Range40-350 amuCovers all relevant terpene fragments.[1][2]
SIM Modem/z 93, 71, 121 (this compound)Use SIM for trace analysis (< 1 ppm).[1][2]
Identification & Integration

This compound typically elutes between


-pinene and camphor on a DB-5MS column.[1][2]
  • Target Ion: 71 (Base peak), 93 (Characteristic).[1][2]

  • Qualifier Ion: 121.

  • Retention Index (RI): ~1095-1105 (DB-5MS).[1][2] Always verify with alkane ladder.

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), implement the following QC checks:

  • Fiber Performance Check:

    • Inject a standard mix every 20 samples.[1][2] A drop in area counts >20% indicates fiber damage or fouling (e.g., septum coring).[1][2]

  • Carryover Test:

    • Run a blank fiber desorption after high-concentration samples.[1][2] this compound is "sticky" on DVB phases.[1][2]

  • Linearity:

    • Standard curve: 1, 10, 50, 100, 500 µg/g.[1][2]

    • Acceptance:

      
      .[1][2][4]
      
  • Internal Standard Recovery:

    • Monitor ISTD area counts.[1][2] Deviation > 30% from the mean suggests a leak or matrix effect issue.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Desorption too slowEnsure liner is SPME-specific (0.75mm ID).[1][2] Increase inlet flow.
Low Sensitivity Fiber competitionSwitch from PDMS to DVB/CAR/PDMS.[1][2] Decrease sample mass (counter-intuitive, but reduces displacement).[1][2]
Ghost Peaks Septum bleed/coringUse Merlin Microseal or pre-drilled septa.[1][2][5] Bake fiber for 10 min @ 260°C.
This compound Degradation Inlet too hotLower inlet temp to 230°C. Ensure liner is deactivated (silanized).[1][2]

References

  • Agilent Technologies. (2019).[1][2] SPME-GC/MS of Selected Terpenes Using Agilent DVB/CAR-WR/PDMS SPME Fiber. Retrieved from [Link]

  • Sigma-Aldrich (Merck). (2018).[1][2] Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. Cannabis Science and Technology. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles. Retrieved from [Link]

  • Gerstel. (2017).[1][2][3] Quantitative Determination of Terpenes in Cannabis Using Headspace Solid Phase Microextraction and GC/MS. Application Note 189. Retrieved from [Link]

  • OENO One. (2024).[1][2] Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. Retrieved from [Link]

Sources

encapsulation of linalool with cyclodextrins to improve water solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Supramolecular Solubilization of Linalool via Cyclodextrin Encapsulation


-Cyclodextrin and Hydroxypropyl-

-Cyclodextrin

Executive Summary

This compound (3,7-dimethyl-1,6-octadien-3-ol) is a terpene alcohol valued for its antimicrobial, anti-inflammatory, and aromatic properties.[1] However, its application in aqueous formulations is severely restricted by low water solubility (


), high volatility, and susceptibility to oxidative degradation.

This guide details the protocol for encapsulating this compound into


-Cyclodextrin (

-CD)
and its derivative 2-Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
. By forming a "host-guest" inclusion complex, we modify the physicochemical properties of this compound, significantly enhancing its aqueous solubility and thermal stability.

Scientific Mechanism: The Host-Guest Interaction

The encapsulation relies on the hydrophobic effect .[2] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.

  • The Driving Force: In an aqueous environment, water molecules inside the CD cavity are energetically "frustrated" (enthalpically rich). The hydrophobic this compound molecule displaces these water molecules, resulting in a favorable drop in system energy.

  • Selectivity: this compound fits the cavity of

    
    -CD (7 glucose units, cavity diameter 
    
    
    
    ) ideally, forming a stable 1:1 stoichiometric complex.
Diagram 1: Thermodynamic Equilibrium of Inclusion

InclusionMechanism This compound Free this compound (Hydrophobic) Complex Inclusion Complex (Stabilized) This compound->Complex  K_c (Stability Constant)   CD Cyclodextrin (Hydrated Cavity) CD->Complex  K_c (Stability Constant)   Water Displaced High-Energy Water Complex->Water Entropy Gain

Materials Selection Guide

MaterialCAS No.RoleSolubility (Water)Application Context
This compound 78-70-6GuestLow (

)
Active ingredient.

-CD
7585-39-9HostModerate (

)
Cost-effective; best for solid-state powders (kneading).
HP-

-CD
128446-35-5HostHigh (

)
Premium; best for liquid formulations requiring high clarity.

Protocol A: Phase Solubility Study (Validation)

Objective: To determine the Stability Constant (


) and confirm 1:1 stoichiometry before scale-up.
Method Reference: Higuchi & Connors (

Type Isotherm).

Reagents: Phosphate buffer (pH 6.8), this compound, HP-


-CD.
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations: 
    
    
    
    .
  • Saturation: Add excess this compound (

    
    ) to each vial.
    
  • Equilibration: Shake at

    
     for 24 hours (protect from light).
    
  • Filtration: Filter samples through a

    
     membrane to remove un-dissolved this compound.
    
  • Quantification: Analyze the filtrate via UV-Vis spectrophotometry (

    
    ) or GC-FID.
    
  • Calculation: Plot [this compound] dissolved (M) vs. [CD] added (M).

    • Calculate

      
       using the slope:
      
      
      
      
      (Where
      
      
      is the intrinsic solubility of this compound in water).

Success Metric: A linear plot (Slope < 1) confirms a 1:1 complex.


 values for this compound/HP-

-CD typically range from 800 to 950

.

Protocol B: Preparation via Freeze-Drying (Lyophilization)

Best for: High solubility, heat-sensitive volatiles, and amorphous powder generation.

Workflow:

  • Solution Preparation: Dissolve HP-

    
    -CD in distilled water to create a 
    
    
    
    solution.
  • Guest Addition: Add this compound slowly to the solution at a 1:1 molar ratio .

    • Note: Molar Mass this compound =

      
      ; HP-
      
      
      
      -CD
      
      
      .
  • Emulsification: Stir magnetically at

    
     for 24 hours at room temperature. The solution should turn from cloudy to clear/translucent as complexation occurs.
    
  • Freezing: Flash freeze the solution using liquid nitrogen or a

    
     freezer to prevent phase separation.
    
  • Lyophilization: Dry at

    
     and 
    
    
    
    for 48 hours.
  • Storage: Store the resulting white, fluffy powder in a desiccator.

Protocol C: Preparation via Kneading (Paste Method)

Best for: Industrial scalability, native


-CD, and cost reduction.

Workflow:

  • Paste Formation: Weigh native

    
    -CD and place in a mortar. Add a minimal amount of water/ethanol (50:50 v/v) to form a homogenous paste.
    
  • Incorporation: Add this compound (1:1 molar ratio) dropwise while vigorously grinding the paste with a pestle.

  • Kneading Time: Knead continuously for 45–60 minutes. The mechanical energy forces the guest into the cavity.

  • Drying: Dry the paste in a vacuum oven at

    
     for 24 hours.
    
  • Washing (Critical): Wash the dried powder with hexane to remove surface-adsorbed (non-encapsulated) this compound.

  • Sieving: Pass through a 100-mesh sieve.

Diagram 2: Process Selection Decision Tree

ProtocolSelection Start Start: Define Goal Solubility Goal: Max Aqueous Solubility? Start->Solubility Cost Goal: Low Cost / Solid Powder? Start->Cost HPBCD Select HP-Beta-CD Solubility->HPBCD BCD Select Native Beta-CD Cost->BCD Freeze Protocol B: Freeze-Drying (Preserves Volatiles) HPBCD->Freeze Knead Protocol C: Kneading (Scalable) BCD->Knead

Characterization & Expected Results

To validate encapsulation, you must prove the this compound is no longer "free" but "shielded."

TechniqueExpected Observation (Evidence of Complexation)
FTIR Shift in -OH Band: The broad -OH stretch of CD (

) narrows or shifts due to hydrogen bonding with this compound. Fingerprint: Changes in this compound C-H stretches (

).
DSC Peak Disappearance: Pure this compound shows an endothermic boiling peak (or evaporation event)

. In the complex, this peak disappears or shifts significantly higher, indicating thermal protection.
XRD Amorphization: Native

-CD is crystalline (sharp peaks). The Freeze-Dried complex appears as a "halo" (amorphous), indicating the crystal lattice is disrupted by the guest.
GC-FID Used to calculate Encapsulation Efficiency (EE%) .

Typical Performance Data:

  • Encapsulation Efficiency:

    
     (Method dependent).
    
  • Water Solubility Increase:

    • Native

      
      -CD complex: 
      
      
      
      fold increase.
    • HP-

      
      -CD complex: 
      
      
      
      fold increase (highly soluble).

References

  • Kfoury, M., et al. (2016). Determination of formation constants and structural characterization of cyclodextrin inclusion complexes with two phenolic isomers: carvacrol and thymol. Beilstein Journal of Organic Chemistry.

  • Menezes, P. P., et al. (2014). Inclusion complex of (-)-linalool and

    
    -cyclodextrin.[1][3][4] Journal of Thermal Analysis and Calorimetry. 
    
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.[3][4][5][6][7][8] Advances in Analytical Chemistry and Instrumentation.

  • Hadj-Njima, A., et al. (2020).

    
    -Cyclodextrin Inclusion Complexes. Molecules.[1][2][3][4][5][8][9][10][11] 
    
  • Munin, A., & Edwards-Lévy, F. (2011). Encapsulation of Natural Polyphenolic Compounds; a Review. Pharmaceutics.[5][10][12]

Sources

Troubleshooting & Optimization

Advanced Troubleshooting: Linalool Peak Tailing in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Knowledge Base Audience: Analytical Chemists, Drug Development Scientists, QC Managers Subject Matter Expert: Senior Application Scientist, Chromatography Division

Introduction: Linalool as a System Activity Indicator

This compound (3,7-dimethyl-1,6-octadien-3-ol) is a tertiary terpene alcohol frequently analyzed in essential oils, cannabis terpenes, and pharmaceutical formulations. Unlike non-polar terpenes (e.g., limonene, pinene), this compound possesses a hydroxyl (-OH) group capable of hydrogen bonding.

In GC-MS, this compound acts as a "canary in the coal mine." Its peak shape is a sensitive diagnostic tool for system inertness. If this compound tails while your alkanes or non-polar terpenes remain symmetrical, your system has developed active sites —typically exposed silanols (Si-OH) in the inlet liner or column head.

This guide moves beyond basic maintenance, applying mechanistic logic to resolve persistent tailing issues.

Phase 1: Diagnostic Logic (Isolate the Source)

Before replacing expensive consumables, use this logic flow to pinpoint whether the issue is Chemical (Activity) or Physical (Flow/Installation) .

DiagnosticWorkflow Start Symptom: this compound Peak Tailing CheckAlkanes Step 1: Inspect Non-Polar Standards (e.g., Alkanes or Limonene) Start->CheckAlkanes BothTail Are Alkanes Tailing Too? CheckAlkanes->BothTail All peaks tail Onlythis compound Only this compound/Alcohols Tail CheckAlkanes->Onlythis compound Only polar peaks tail PhysicalIssue Physical Flow Path Issue BothTail->PhysicalIssue ChemicalIssue Chemical Activity (Adsorption) Onlythis compound->ChemicalIssue CheckCuts Inspect Column Cuts (Magnifying Glass) PhysicalIssue->CheckCuts CheckInstall Verify Installation Depth (Inlet & Detector) CheckCuts->CheckInstall CheckLiner Inlet Liner Activity (Most Common) ChemicalIssue->CheckLiner CheckTemp Inlet Temperature (Thermal Degradation?) CheckLiner->CheckTemp caption Figure 1: Diagnostic logic tree to isolate physical flow disruptions from chemical adsorption.

Phase 2: Technical Q&A – The Active Inlet

Q1: Why does this compound tail even after I installed a brand new column?

Diagnosis: The issue is likely upstream of the column , specifically in the inlet liner or gold seal. Mechanism: this compound is a polar molecule. If your inlet liner contains borosilicate glass wool that has not been rigorously deactivated, or if the deactivation layer has been stripped by "dirty" samples (e.g., plant matrices containing water or organic acids), exposed silanol groups (Si-OH) will form hydrogen bonds with the hydroxyl group of this compound. This reversible adsorption delays a portion of the analyte, creating a "tail" on the chromatogram.[1]

Corrective Protocol:

  • Switch to Ultra-Inert Liners: Use liners specifically deactivated for trace active compounds (e.g., Agilent Ultra Inert or Restek Topaz). Avoid standard undeactivated glass wool.

  • Liner Geometry: For splitless injections, use a single taper liner with wool (positioned at the bottom) to wipe the needle and protect the column, but ensure the wool is "in situ" deactivated.

  • Gold Seal Replacement: The inlet seal (gold seal) can accumulate non-volatile matrix residue, becoming an active site. Replace it when changing the liner.[1][2][3]

Q2: I see a "shoulder" or a small peak just before this compound. Is this fronting?

Diagnosis: This is likely Thermal Degradation , not simple peak asymmetry. Mechanism: this compound is thermally labile. At high inlet temperatures (>250°C), especially in the presence of catalytic activity (dirty liner), it undergoes dehydration to form terpene hydrocarbons, primarily Ocimene (cis- and trans- isomers) and Myrcene . These breakdown products elute slightly earlier than this compound, appearing as a "shoulder" or a separate peak, often mistaken for fronting or tailing.

Corrective Protocol:

  • Lower Inlet Temperature: Reduce the inlet temperature to 200°C–220°C. This compound is volatile enough to transfer efficiently at these temperatures without degradation.

  • Check Residence Time: If using splitless injection, ensure the purge valve opens promptly (e.g., 0.75 - 1.0 min) to clear residual solvent and prevent prolonged thermal exposure in the liner.

Q3: How do I definitively confirm the Column Head is the problem?

Diagnosis: Column head contamination (phase stripping). Test: The "Jumper" Test or Trimming . If inlet maintenance fails, non-volatile matrix components may have condensed on the first 10-20 cm of the column stationary phase. This creates a "retention gap" of varying polarity that drags the peak.

Corrective Protocol (The 20 cm Trim):

  • Remove the column from the inlet.[4]

  • Score the column 20 cm from the end using a ceramic wafer.

  • Break the column and inspect the cut with a magnifier (must be 90° and smooth).

  • Re-install.[5] Why this works: This physically removes the section of the stationary phase that has been damaged or coated by matrix, restoring a pristine surface for the analyte to focus on.

Phase 3: Mechanism of Action (Visualized)

Understanding the molecular interaction is key to prevention. The diagram below illustrates why this compound tails while a hydrocarbon like Pinene does not.

SilanolInteraction This compound This compound (Polar -OH Group) Silanol Exposed Silanol (Si-OH) (Active Site on Liner/Glass Wool) This compound->Silanol Hydrogen Bonding (Reversible Adsorption = Tailing) Pinene Pinene (Non-Polar) Pinene->Silanol No Interaction (Symmetrical Peak) caption Figure 2: Mechanism of hydrogen bonding between this compound and active silanol sites.

Phase 4: Summary Troubleshooting Matrix

SymptomSecondary IndicatorProbable Root CauseCorrective Action
Tailing this compound Alkanes are symmetricalActive Inlet Liner (Silanols)Replace with Ultra-Inert liner; replace gold seal.
Tailing this compound Retention time shift (earlier)Column Phase StrippingTrim 20-30 cm from column inlet.
Tailing (All Peaks) Alkanes also tailBad Column Cut / InstallationRe-cut column (90° square); check insertion depth.
"Shoulder" Peak Pre-peak (Ocimene) detectedThermal DegradationLower inlet temp to 220°C; clean inlet.
Broad/Split Peak Solvent peak also uglySolvent Polarity MismatchEnsure solvent wets the phase (e.g., don't use Methanol on non-polar DB-5).

References

  • Restek Corporation. (2018).[5] GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of Natural Oils and Extracts Using the Low Thermal Mass LTM Series II System. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Chromatography Online. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Thermal Degradation of this compound-Chemotype Cinnamomum osmophloeum Leaf Essential Oil. Retrieved from [Link]

Sources

strategies to improve the yield of linalool steam distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the yield and quality of linalool through steam distillation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their extraction processes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. Our goal is to provide you with the expertise and validated insights necessary to troubleshoot common issues and significantly improve your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the steam distillation of this compound, providing a solid foundation for process optimization.

Q1: What are the primary factors that influence the final yield of this compound during steam distillation?

A1: The yield of this compound is not governed by a single parameter but is the result of a synergistic interplay between several critical factors. These can be broadly categorized into three areas: the quality and preparation of the raw plant material, the distillation parameters, and the efficiency of the recovery process.

  • Plant Material Preparation: The physical state of the biomass is paramount. This compound is sequestered within the plant's cellular structures, and its release is diffusion-limited. Proper preparation, such as comminution (chopping or grinding), dramatically increases the surface area available for steam interaction, leading to more efficient extraction.[1]

  • Distillation Parameters: Key process parameters include distillation time, steam flow rate, temperature, and pressure. Each of these must be carefully optimized. For instance, an extended distillation time may increase the total oil yield but can also lead to the thermal degradation of sensitive compounds like this compound.[2][3]

  • Recovery and Post-Processing: this compound has some solubility in water. Consequently, a portion of the this compound can be lost in the hydrosol (distillate water). Techniques like cohobation, where the hydrosol is re-distilled, can be employed to recover this dissolved fraction and improve the overall yield.[4]

Q2: How does the physical preparation of the plant material specifically impact this compound extraction?

A2: The physical preparation of the plant material is one of the most critical pre-distillation steps for maximizing this compound yield. The primary goal is to rupture the plant's oil glands and reduce the path length for the steam to penetrate and carry away the volatile compounds.

Thorough comminution of the plant material is essential.[1] A study on Champaca essential oil demonstrated that chopping the material inside the distillation reactor during the process yielded a this compound content of 32.33%, compared to just 7.40% for external chopping and 6.54% for unchopped material.[5] This highlights the importance of creating fresh, exposed surfaces for steam interaction. Similarly, for coriander seeds, smashing the seeds and soaking them for three hours prior to distillation significantly improved the this compound yield.[6] The optimal particle size allows for effective steam penetration without causing compaction, which can lead to steam channeling and inefficient extraction.[2]

Q3: What is "steam channeling" and how can it be prevented?

A3: Steam channeling is a phenomenon where steam finds pathways of least resistance through the packed plant material in the still, bypassing large portions of the biomass.[7] This results in a significant portion of the material being underextracted, drastically reducing the overall yield. Channeling can be caused by:

  • Non-uniform particle size: A mix of very fine and large particles can lead to dense spots and loose channels.

  • Improper packing: Packing the material too tightly can create a solid block that steam cannot penetrate, while packing too loosely allows the steam to bypass the material entirely.

To prevent channeling, it is crucial to ensure the plant material is of a uniform and appropriate particle size and to pack it evenly within the still, avoiding excessive compression.[1]

Q4: Can pre-treatment methods other than physical grinding enhance this compound yield?

A4: Yes, several pre-treatment methods can be used to improve the efficiency of steam distillation.

  • Enzymatic Pre-treatment: This is a highly effective method that involves using enzymes, such as cellulases and pectinases, to break down the plant cell walls.[8] This enzymatic degradation of the structural polysaccharides makes the essential oils more accessible for extraction by the steam. This method has been shown to significantly increase the yield of both the overall essential oil and its major components.[8]

  • Soaking (Maceration): Soaking the plant material in water prior to distillation can swell the plant tissues, making the cell membranes more permeable to the volatile oils.[1] An optimized process for Camphora officinarum leaves involved soaking at 80°C for 2 hours with a material-to-liquid ratio of 1:10 (g:mL), which increased the this compound content in the resulting oil.

Q5: How can I accurately quantify the this compound content in my final product?

A5: Accurate quantification is essential for process validation and quality control. The industry-standard method for analyzing the chemical composition of essential oils, including the quantification of this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[5] For precise quantification, it is recommended to use an internal standard method with GC-MS, which has been shown to have excellent linearity (R² ≥ 0.98) compared to external standard calibration.[9] Additionally, High-Performance Liquid Chromatography (HPLC) with photodiode array detection is another simple, fast, and efficient method that has been established for the determination of this compound in plant samples.[10]

Troubleshooting Guide: Low this compound Yield

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound steam distillation.

Problem: My overall essential oil yield is very low or negligible.

This is a common issue that can often be traced back to fundamental process parameters. Follow this diagnostic workflow to identify the root cause.

Low_Yield_Troubleshooting start Low Essential Oil Yield Detected check_material Step 1: Verify Plant Material Preparation start->check_material check_packing Step 2: Inspect Still Packing & Check for Channeling check_material->check_packing (Yes) action_grind Action: Re-prepare material. Ensure uniform, optimal particle size. Reference Protocol A. check_material->action_grind Is material adequately and uniformly comminuted? (No) check_params Step 3: Review Distillation Parameters check_packing->check_params (No) action_pack Action: Repack the still. Ensure uniform density without over-compression. check_packing->action_pack Is packing uneven or are there signs of channeling? (Yes) action_time Action: Increase distillation time. Monitor yield over time to find optimum. Reference Protocol B. check_params->action_time Is distillation time too short? (Yes) action_temp Action: Increase steam generation. Ensure adequate energy input. check_params->action_temp Is steam temp/flow rate too low? (Yes) end_unresolved Issue Persists. Consider advanced pre-treatments (e.g., enzymatic). check_params->end_unresolved (No) end_resolve Issue Resolved action_grind->end_resolve action_pack->end_resolve action_time->end_resolve action_temp->end_resolve

Caption: Troubleshooting workflow for low essential oil yield.
Problem: The overall oil yield is acceptable, but the percentage of this compound is lower than expected.

This issue points towards problems with extraction selectivity or degradation of the target compound.

  • Possible Cause 1: Thermal Degradation. this compound is a thermally labile molecule. Excessive temperatures or prolonged exposure to heat during distillation can cause its degradation into other compounds like β-myrcene and ocimene isomers.[11]

    • Solution: Operate the distillation at the lowest possible temperature and pressure that still allows for efficient volatilization.[1] It is critical to find the optimal distillation time; prolonged distillation may increase total oil but decrease the percentage of desirable compounds due to degradation.[2] For lavender, while 75% of the oil is extracted in the first 25 minutes, extending the time to capture other molecules must be balanced against potential degradation.[3]

  • Possible Cause 2: Incomplete Extraction of this compound. The extraction kinetics for different compounds vary. It's possible the distillation is terminated before the bulk of the this compound has been extracted.

    • Solution: Perform a time-course study. Collect fractions of the distillate at different time intervals (e.g., every 30 minutes) and analyze the this compound content of each fraction by GC-MS. This will reveal the optimal distillation duration to maximize this compound content without causing significant degradation.

  • Possible Cause 3: Loss of this compound to the Hydrosol. this compound has a higher water solubility compared to many other terpene hydrocarbons. A significant amount can remain dissolved in the aqueous phase of the distillate.

    • Solution: Implement cohobation. This process involves collecting the hydrosol and re-introducing it to a subsequent distillation run or distilling it separately to recover the dissolved volatile compounds. This is particularly effective for maximizing the yield of more hydrophilic components like this compound.[4]

Experimental Protocols

Protocol A: Enzymatic Pre-treatment of Plant Material

This protocol describes a general procedure for using enzymes to facilitate the breakdown of plant cell walls prior to steam distillation.

  • Material Preparation: Start with freshly harvested or properly dried plant material. Comminute the material to a coarse powder (e.g., 1-2 mm particle size).

  • Enzyme Slurry Preparation: Prepare a solution of a suitable enzyme complex (e.g., cellulase and pectinase) in a citrate or acetate buffer (typically pH 4.5-5.5). The enzyme concentration will depend on the manufacturer's activity units and the specific plant material, but a starting point is often 0.5-2.0% (w/w) of the dry biomass.

  • Incubation: Mix the comminuted plant material with the enzyme slurry in a ratio that ensures thorough wetting (e.g., 1:5 solid-to-liquid ratio). Incubate the mixture in a temperature-controlled shaker or water bath for 2-12 hours at the optimal temperature for the enzyme (typically 40-50°C).

  • Distillation: After incubation, transfer the entire slurry directly into the steam distillation apparatus. Proceed with the distillation as per your standard optimized procedure. The enzymatic pre-treatment should have weakened the cell structures, allowing for a more rapid and complete extraction.[8]

Protocol B: Optimization of Distillation Time

This protocol provides a systematic approach to determining the ideal distillation duration for maximizing this compound yield.

  • Setup: Prepare a consistent batch of plant material and load it into the steam distillation apparatus. Ensure all other parameters (steam flow rate, temperature, packing density) are kept constant.

  • Fractional Collection: Begin the distillation process. Instead of collecting the entire distillate in one vessel, collect it in separate, identical fractions at fixed time intervals (e.g., every 20 or 30 minutes) for a total duration that exceeds your standard run time (e.g., 3-4 hours).

  • Analysis: For each time-stamped fraction, separate the essential oil from the hydrosol. Accurately measure the volume or weight of the oil. Analyze the chemical composition of each oil fraction using a calibrated GC-MS method to determine the concentration of this compound.

  • Data Evaluation: Plot two curves: (1) Cumulative oil yield vs. time, and (2) this compound concentration (%) in each fraction vs. time. The optimal distillation time is the point at which you achieve a satisfactory cumulative yield before the this compound concentration begins to significantly decrease due to thermal degradation or exhaustion from the plant material.[3]

Data Presentation: Impact of Plant Material Preparation on this compound Content

The following table summarizes data from a study on Champaca essential oil, illustrating the profound impact of the comminution method on this compound yield.[5]

Pre-Distillation TreatmentThis compound Content (%)
No Chopping6.54
Chopping Outside Reactor7.40
Chopping Inside Reactor 32.33

Visualization of Key Processes

The following diagrams illustrate the core concepts discussed in this guide.

Steam_Distillation_Workflow cluster_0 Pre-Treatment cluster_1 Distillation cluster_2 Products Harvest Plant Material (e.g., Lavender, Coriander) Grind Comminution (Grinding/Chopping) Harvest->Grind Enzyme Enzymatic Treatment (Optional) Grind->Enzyme Still Steam Generator & Still Body Enzyme->Still Load Material Condenser Condenser Still->Condenser Separator Florentine Flask (Separator) Condenser->Separator Oil Essential Oil (High this compound) Separator->Oil Hydrosol Hydrosol (Aqueous Phase) Separator->Hydrosol Cohobation Cohobation (Re-distill Hydrosol) Hydrosol->Cohobation Recover dissolved oil Cohobation->Separator

Sources

Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation of Linalool Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chiral HPLC separation of linalool enantiomers. This guide is designed for researchers, scientists, and professionals in the pharmaceutical and fragrance industries who are looking to develop, optimize, and troubleshoot their analytical methods for these important stereoisomers. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Introduction to the Challenge: Separating Mirror Images

This compound, a naturally occurring terpene alcohol, exists as two enantiomers: (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol). These mirror-image isomers possess distinct aromatic profiles and potential physiological effects, making their accurate separation and quantification crucial for quality control and research.[1] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but achieving optimal separation is highly dependent on the careful selection and optimization of the mobile phase.

This guide will provide a comprehensive overview of mobile phase optimization strategies, troubleshooting common issues, and detailed experimental protocols to ensure robust and reproducible separation of this compound enantiomers.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a chiral HPLC method for this compound enantiomers.

Q1: What is the most common mobile phase system for the chiral separation of this compound enantiomers?

A1: The most widely used and effective approach is normal-phase chromatography . This typically involves a non-polar solvent, such as n-hexane or heptane, and a polar "modifier," which is usually an alcohol like 2-propanol (IPA) or ethanol.[2] This combination provides excellent selectivity on polysaccharide-based chiral stationary phases (CSPs).

Q2: Why is normal-phase chromatography preferred over reversed-phase for this compound?

A2: this compound is a relatively non-polar molecule. In reversed-phase chromatography, which uses a polar mobile phase (e.g., water and acetonitrile or methanol), this compound would have very strong retention on the non-polar stationary phase, leading to long analysis times and broad peaks. Normal-phase chromatography provides a better-controlled interaction between the non-polar this compound and the chiral stationary phase, allowing for more effective enantiomeric recognition.

Q3: What type of chiral stationary phase (CSP) is best suited for this compound separation?

A3: Polysaccharide-based CSPs are the industry standard for the chiral separation of a wide range of compounds, including this compound. Columns with chiral selectors such as amylose or cellulose derivatives, like amylose tris(3,5-dimethylphenylcarbamate) found in columns like Daicel's CHIRALPAK® AD-H, or cellulose tris(3,5-dimethylphenylcarbamate) in columns like Phenomenex's Lux Cellulose-1, have demonstrated excellent performance for this application.[3][4]

Q4: Can I use reversed-phase chromatography for this compound enantiomer separation?

A4: While less common, reversed-phase methods can be employed. A Daicel application note shows the separation of this compound on a CHIRALPAK AD-RH column using a mobile phase of water and acetonitrile.[5] However, for initial method development, the normal-phase approach is generally recommended due to its higher success rate for non-polar analytes like this compound.

Q5: What is the role of the alcohol modifier in the mobile phase?

A5: The alcohol modifier is a critical component in normal-phase chiral separations. It competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration and type of alcohol, you can modulate the retention time and, most importantly, the selectivity of the separation. A higher concentration of the alcohol modifier will generally decrease retention time, but may also reduce the resolution between the enantiomers.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral HPLC separation of this compound enantiomers, with a focus on mobile phase optimization.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor or No Resolution 1. Inappropriate Mobile Phase Composition: The alcohol modifier concentration may be too high or too low. 2. Wrong Choice of Alcohol Modifier: Different alcohols (e.g., 2-propanol, ethanol, n-butanol) can offer different selectivities. 3. Column Not Equilibrated: Insufficient equilibration with the mobile phase can lead to inconsistent results.1. Optimize Alcohol Concentration: Systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., from 1% to 20% in n-hexane). A lower concentration generally increases retention and can improve resolution. 2. Screen Different Alcohols: If optimizing the concentration of one alcohol doesn't yield the desired separation, try a different one. The steric and electronic properties of the alcohol can influence the interaction with the chiral stationary phase.[7] 3. Ensure Proper Equilibration: Flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.
Peak Tailing 1. Secondary Interactions: Unwanted interactions between this compound and the silica support of the CSP can cause peak tailing. 2. Sample Overload: Injecting too much sample can lead to peak distortion. 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak shape issues.1. Mobile Phase Additives: While this compound is neutral, trace acidic silanol groups on the silica surface can sometimes cause tailing. Adding a small amount of a basic additive like diethylamine (DEA) (typically 0.1%) to the mobile phase can help to mask these sites and improve peak shape.[8] However, start without additives as they can sometimes reduce selectivity. 2. Reduce Sample Concentration/Injection Volume: Prepare a more dilute sample or inject a smaller volume. 3. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your this compound standard or sample in the mobile phase.
Long Retention Times 1. Mobile Phase Too "Weak": The concentration of the alcohol modifier is too low, resulting in strong retention.1. Increase Alcohol Modifier Concentration: Gradually increase the percentage of the alcohol in the mobile phase. This will increase the eluting strength of the mobile phase and decrease the retention times of the this compound enantiomers.[6]
Short Retention Times with Poor Resolution 1. Mobile Phase Too "Strong": The concentration of the alcohol modifier is too high, causing the enantiomers to elute quickly without sufficient interaction with the CSP.1. Decrease Alcohol Modifier Concentration: Reduce the percentage of the alcohol in the mobile phase to increase retention and allow for better chiral recognition.
Irreproducible Retention Times 1. Mobile Phase Instability: Evaporation of the more volatile component (n-hexane) can change the mobile phase composition over time. 2. Temperature Fluctuations: Changes in column temperature can affect retention times.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir capped. 2. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.

Data Presentation: Impact of Mobile Phase Composition

The following table summarizes the expected impact of varying the mobile phase composition on the chiral separation of this compound enantiomers on a polysaccharide-based CSP (e.g., CHIRALPAK® AD-H or Lux Cellulose-1). This data is synthesized from general principles of chiral chromatography and application notes.

Mobile Phase CompositionRetention Factor (k')Resolution (Rs)Rationale
n-Hexane / 2-Propanol (98:2)HighPotentially HighLow concentration of the polar modifier leads to stronger interaction with the CSP, increasing retention and allowing for better chiral discrimination.
n-Hexane / 2-Propanol (90:10)ModerateGoodA balanced composition that often provides a good compromise between analysis time and resolution.
n-Hexane / 2-Propanol (80:20)LowMay DecreaseHigher modifier concentration reduces retention, but can also decrease the selectivity factor, leading to lower resolution.[6]
n-Hexane / Ethanol (95:5)Moderate-HighGoodEthanol is more polar than 2-propanol, so a lower concentration is often needed to achieve similar retention. It can sometimes offer different selectivity.

Experimental Protocols

Protocol 1: Initial Method Development and Mobile Phase Screening

This protocol outlines a systematic approach to developing a chiral HPLC method for this compound enantiomers.

1. Column Selection:

  • Select a polysaccharide-based chiral stationary phase, such as Daicel CHIRALPAK® AD-H (amylose-based) or Phenomenex Lux Cellulose-1 (cellulose-based). A standard analytical column dimension of 250 x 4.6 mm with 5 µm particles is a good starting point.[3][4]

2. Initial Mobile Phase Conditions:

  • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (this compound has a weak chromophore, so a low wavelength is necessary).[9]

3. System Equilibration:

  • Flush the column with the initial mobile phase for at least 30 minutes to ensure complete equilibration.

4. Sample Preparation:

  • Prepare a racemic this compound standard at a concentration of approximately 1 mg/mL in the mobile phase.

5. Injection and Analysis:

  • Inject 5-10 µL of the standard solution.

  • Run the analysis and evaluate the chromatogram for retention time and resolution of the enantiomers.

6. Evaluation and Next Steps:

  • If no separation is observed, proceed to Protocol 2 for mobile phase optimization.

  • If partial separation is observed, the mobile phase composition can be fine-tuned as described in Protocol 2.

Protocol 2: Mobile Phase Optimization

This protocol details how to optimize the mobile phase to improve the resolution of this compound enantiomers.

1. Adjusting Alcohol Modifier Concentration:

  • Based on the results from Protocol 1, systematically adjust the concentration of the alcohol modifier.

  • If retention times are too long, increase the alcohol percentage in small increments (e.g., from 10% to 12%, 15%, etc.).

  • If resolution is poor and retention times are short, decrease the alcohol percentage (e.g., from 10% to 8%, 5%, etc.).

2. Screening Different Alcohol Modifiers:

  • If adequate resolution cannot be achieved by adjusting the concentration of the initial alcohol, switch to a different alcohol (e.g., from 2-propanol to ethanol or vice-versa). The change in the alcohol's structure can alter the chiral recognition mechanism.[7]

3. Introducing Additives for Peak Shape Improvement:

  • If peak tailing is observed, prepare a mobile phase containing 0.1% diethylamine (DEA).

  • Example: n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v)

  • Re-equilibrate the column and inject the sample. Note that the addition of a basic modifier may alter retention and selectivity.[8]

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the mobile phase in the chiral HPLC separation of this compound enantiomers.

Mobile_Phase_Optimization start Start: Racemic this compound Sample select_csp Select Polysaccharide CSP (e.g., CHIRALPAK® AD-H or Lux Cellulose-1) start->select_csp initial_mp Initial Mobile Phase Screening (e.g., Hexane/IPA 90:10) select_csp->initial_mp evaluation Evaluate Resolution (Rs) initial_mp->evaluation good_res Rs ≥ 1.5 Method Optimized evaluation->good_res Yes poor_res Rs < 1.5 Optimize Mobile Phase evaluation->poor_res No adjust_conc Adjust Alcohol Concentration poor_res->adjust_conc change_alcohol Change Alcohol Modifier (e.g., IPA to Ethanol) adjust_conc->change_alcohol No Improvement check_peak_shape Evaluate Peak Shape adjust_conc->check_peak_shape Improved but Tailing change_alcohol->check_peak_shape good_shape Symmetrical Peaks Proceed with Optimization check_peak_shape->good_shape Good peak_tailing Peak Tailing Observed check_peak_shape->peak_tailing Poor good_shape->adjust_conc add_modifier Add Basic Modifier (e.g., 0.1% DEA) peak_tailing->add_modifier re_evaluate Re-evaluate Resolution and Peak Shape add_modifier->re_evaluate re_evaluate->adjust_conc Needs Further Optimization final_method Final Optimized Method re_evaluate->final_method Successful

Caption: Workflow for mobile phase optimization in chiral HPLC.

References

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chiral HPLC Method Development. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate. [Link]

  • Enantiomer Separations. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]

  • Unlocking the Versatility of this compound Dehydratase Reactivity: Tunable Stereochemical Control in Olefin Formation via Organic Synthesis. PMC. [Link]

  • Effect of nature of alcohols on resolution and enantioselectivity: (A) ethanol, (B) 2-propa. ResearchGate. [Link]

  • Getting Started with Chiral Method Development Part Three. Regis Technologies. [Link]

  • Chiral Analysis of this compound, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy. MDPI. [Link]

  • Enantiomeric Distribution of Some this compound Containing Essential Oils and Their Biological Activities. ACG Publications. [Link]

  • The Preservation and Enantiomeric Selection of this compound by Nanoencapsulation Using Cyclodextrins. MDPI. [Link]

  • The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health (NIH). [Link]

  • A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of this compound in Michelia alba. MDPI. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of this compound in Michelia alba. PMC. [Link]

Sources

Linalool Quantification Technical Support Center: A Guide to Identifying and Minimizing Interference

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for linalool quantification. As researchers, scientists, and drug development professionals, you understand the critical importance of accurate and precise analytical data. This compound, a key fragrance and flavor compound with significant biological activities, presents unique challenges in its quantification due to its volatility, chirality, and the complexity of the matrices in which it is often found.

This guide is designed to provide you with practical, field-proven insights to navigate the common pitfalls of this compound analysis. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to empower you to develop robust and reliable analytical methods.

Section 1: Understanding the Core Challenges in this compound Quantification

Accurate this compound quantification is often hampered by several key factors. Acknowledging these challenges is the first step toward developing effective analytical strategies.

  • Matrix Effects: The sample matrix, which includes all components other than this compound, can significantly impact the analytical signal.[1] In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting compounds from complex matrices such as essential oils, beverages, or biological fluids can suppress or enhance the ionization of this compound, leading to inaccurate results.[1]

  • Co-eluting Compounds: Due to the complexity of many natural and formulated products, other volatile compounds can have similar chromatographic retention times to this compound, leading to peak overlap and inaccurate quantification.

  • Isomeric Interference: this compound exists as two enantiomers, (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), which possess distinct aromatic properties.[2] Additionally, isomers like this compound oxides can be present and may interfere with the quantification of this compound if not properly resolved.[3]

  • Thermal Degradation: this compound can be susceptible to thermal degradation, especially at the high temperatures used in GC inlets. This can lead to the formation of artifacts such as β-myrcene, cis- and trans-ocimene, limonene, and terpinolene, resulting in an underestimation of the true this compound concentration.[4][5]

  • Analyte Stability: The stability of this compound in samples during storage and processing is a critical consideration. Factors like temperature, light, and oxygen can lead to degradation and alter the measured concentration.[6][7]

Section 2: Troubleshooting Guides in a Q&A Format

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Chromatography and Peak Integrity Issues

Q1: I'm observing peak tailing for this compound in my GC-MS analysis. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound, a polar alcohol, is a common issue in GC analysis and often points to unwanted interactions within the system. Here’s a systematic approach to troubleshooting:

  • Active Sites in the Inlet: The primary culprit is often active silanol groups in the GC inlet liner or on glass wool packing.[8] These sites can form hydrogen bonds with the hydroxyl group of this compound, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

    • Solution: Use only professionally deactivated inlet liners. Regularly replace the liner and septum, as septum particles can also introduce active sites.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first few centimeters of the column from the inlet side. This removes the contaminated section and exposes a fresh, inert surface.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create "dead volumes" where the sample can be trapped and slowly released, leading to peak distortion.[9]

    • Solution: Carefully follow the manufacturer's instructions for column installation, ensuring the correct insertion depth and proper ferrule tightening.

  • Poor Column Cut: A jagged or uneven column cut can disrupt the carrier gas flow, causing turbulence and peak tailing.[10]

    • Solution: Always use a high-quality ceramic wafer or diamond-tipped scribe to make a clean, square cut. Inspect the cut under magnification before installation.

Q2: My this compound peak is broad, leading to poor resolution from neighboring peaks. What should I investigate?

A2: Peak broadening can stem from several factors, often related to the chromatographic conditions or system setup.

  • Suboptimal Flow Rate: The carrier gas flow rate significantly impacts chromatographic efficiency.

    • Solution: Ensure your carrier gas flow rate is within the optimal range for your column dimensions and carrier gas type (e.g., approximately 0.8 to 1.4 mL/min for hydrogen carrier gas in GC-MS).[11]

  • Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not vaporize quickly and homogeneously, leading to a broad injection band.

    • Solution: While being mindful of thermal degradation, ensure the inlet temperature is sufficient for rapid vaporization of this compound and the sample solvent. A typical starting point is 250°C.[12]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, causing peak fronting or broadening.

    • Solution: Try injecting a more dilute sample or increasing the split ratio in a split injection.

Quantification and Matrix-Related Issues

Q3: My this compound recovery is inconsistent and often low when analyzing complex samples like essential oils. How can I improve this?

A3: This is a classic sign of matrix effects. The complexity of essential oils, with their multitude of terpenes and other compounds, can significantly interfere with this compound's ionization in the MS source.

  • The Gold Standard: Isotope-Labeled Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard, such as this compound-d6.[1]

    • Why it works: this compound-d6 is chemically identical to this compound, so it will behave similarly during sample preparation, injection, chromatography, and ionization.[1] Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree. By calculating the ratio of the this compound peak area to the this compound-d6 peak area, you can correct for these variations and achieve more accurate and precise quantification.

  • Matrix-Matched Calibration: If an isotope-labeled internal standard is not available, creating calibration standards in a blank matrix that closely resembles your samples can help compensate for matrix effects.[13]

    • How to do it: Prepare a blank sample matrix by extracting a sample known to not contain this compound using the same procedure as your test samples. Then, spike this blank matrix extract with known concentrations of a this compound standard to create your calibration curve.

Q4: I suspect other compounds are co-eluting with this compound. How can I confirm this and achieve better separation?

A4: Co-elution is a significant challenge, especially in complex mixtures. Here's how to tackle it:

  • Mass Spectral Deconvolution: Use your mass spectrometer's software to examine the mass spectrum across the this compound peak. If the ion ratios change across the peak, it's a strong indication of a co-eluting compound.

  • Chromatographic Optimization:

    • Column Selection: For essential oil analysis, a mid-polar column like a WAX-type (e.g., TG WAX MS) or a low-bleed 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is often a good starting point.[11][12] For chiral separations, cyclodextrin-based columns (e.g., Lipodex E) are necessary.[2]

    • Temperature Program: A slower oven temperature ramp rate around the elution time of this compound can improve separation from closely eluting compounds.[8]

    • Multidimensional GC (MDGC): For extremely complex matrices, MDGC can provide exceptional resolving power by using two columns with different selectivities.[2]

Chiral Analysis Challenges

Q5: I need to quantify the enantiomers of this compound, but I'm struggling to get baseline separation. What are the key parameters to optimize?

A5: Chiral separations are highly sensitive to chromatographic conditions.

  • Column Choice is Critical: You must use a chiral column, typically one with a cyclodextrin-based stationary phase. The specific derivative of the cyclodextrin will influence the selectivity for different enantiomers.

  • Optimize Oven Temperature: The separation of enantiomers on a chiral column is often highly temperature-dependent. A lower starting temperature and a slow ramp rate are generally beneficial.

  • Carrier Gas and Flow Rate: The choice of carrier gas and its linear velocity can impact resolution. Hydrogen often provides better efficiency at higher flow rates compared to helium.

  • Injection Technique: A splitless injection can lead to broader peaks, which may compromise the resolution of closely eluting enantiomers. A split injection with an appropriate split ratio is often preferred.

Section 3: Experimental Protocols and Workflows

To provide a practical starting point, here are some example protocols and workflows. These should be considered as templates and may require optimization for your specific application and instrumentation.

Protocol: GC-MS Quantification of this compound in Essential Oils
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

    • Add a known amount of internal standard (e.g., this compound-d6).

    • Dilute to volume with a suitable solvent (e.g., hexane or ethanol).

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or Thermo Scientific TG WAX MS, 30 m x 0.25 mm, 0.25 µm.[11][12]

    • Inlet: Split/Splitless, 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be optimized).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[12]

    • Oven Program: 40°C (hold 2 min), ramp at 8°C/min to 130°C, then ramp at 15°C/min to 230°C (hold 5 min).[12]

    • MS System: Agilent 5977B or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

      • This compound Ions: m/z 71, 93, 136.

      • This compound-d6 Ions: (adjust based on deuteration pattern).

  • Data Analysis:

    • Integrate the peak areas for the selected ions of this compound and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Workflow for Method Development and Troubleshooting

The following diagram illustrates a logical workflow for developing a robust this compound quantification method and troubleshooting common issues.

Linalool_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_troubleshooting Troubleshooting Prep_Start Define Sample Matrix (e.g., Essential Oil, Plasma) Method_Select Select Extraction Method (SPME, LLE, SFE) Prep_Start->Method_Select Add_IS Spike with Internal Standard (this compound-d6) Method_Select->Add_IS Extract Perform Extraction Add_IS->Extract Prep_End Sample Ready for Analysis Extract->Prep_End Analysis_Start Initial GC-MS or LC-MS/MS Method Setup Prep_End->Analysis_Start Optimization Optimize Parameters (Column, Gradient, MS settings) Analysis_Start->Optimization Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis Problem Identify Issue (e.g., Peak Tailing, Poor Recovery) Routine_Analysis->Problem If Issues Arise Check_System Check GC/LC System (Leaks, Connections, Consumables) Problem->Check_System Check_Method Review Method Parameters (Temperatures, Flow Rates) Problem->Check_Method Check_Sample_Prep Evaluate Sample Prep (Extraction Efficiency, Matrix Effects) Problem->Check_Sample_Prep Solution Implement Corrective Action Check_System->Solution Check_Method->Solution Check_Sample_Prep->Solution

Caption: A logical workflow for this compound quantification, from sample preparation to analysis and troubleshooting.

Section 4: Data Presentation and Comparison

Table 1: Comparison of Sample Preparation Techniques for this compound Extraction
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Steam Distillation Volatilization of compounds with steam.Well-established, can handle large sample volumes.Can cause thermal degradation of this compound; energy-intensive.[12]Traditional extraction of essential oils from plant material.
Solvent Extraction Dissolving this compound in an organic solvent.High extraction efficiency.Use of potentially hazardous solvents; co-extraction of non-volatile matrix components.[14]Broad range of sample types.
Solid-Phase Microextraction (SPME) Adsorption of volatile compounds onto a coated fiber.Solvent-free, simple, and can be automated.Fiber lifetime can be limited; matrix effects can be significant.[15]Headspace analysis of volatile compounds in various matrices.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2)."Green" technique, low extraction temperatures minimize degradation.[16]High initial instrument cost; less efficient for polar compounds.[7]Extraction of thermally labile compounds from plant matrices.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance extraction.Faster extraction times, reduced solvent consumption.Can generate heat, potentially degrading thermolabile compounds.[17][18]Extraction from solid matrices like plant materials.
Table 2: Starting GC-MS and LC-MS/MS Method Parameters for this compound Analysis
ParameterGC-MS (for Essential Oils)LC-MS/MS (for Biological Fluids)
Column TG WAX MS (30 m, 0.25 mm ID, 0.25 µm film)[12]C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)[19]
Mobile Phase N/AA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid[19]
Gradient N/AGradient elution required[19]
Oven/Column Temp. 40°C (2 min) to 130°C at 8°C/min, then to 230°C at 15°C/min (5 min hold)[12]40°C[19]
Injector/Source Temp. 250°C[12]Dependent on MS system (e.g., ESI source)
Carrier/Mobile Flow Rate 1.2 mL/min Helium[12]0.3 - 0.5 mL/min
Detector Mass Spectrometer (Scan or SIM mode)Tandem Mass Spectrometer (MRM mode)
Ionization Electron Ionization (EI)Electrospray Ionization (ESI), positive mode[19]
Key MS Transitions m/z 71, 93, 136m/z 137.1 -> 95.1[19]

Section 5: FAQs

Q: Can I use a Flame Ionization Detector (FID) instead of a Mass Spectrometer (MS) for this compound quantification?

A: Yes, an FID can be used and is often employed in quality control settings due to its robustness and wide linear range.[20] However, there are key differences. An FID is a universal detector for organic compounds and does not provide structural information. Therefore, you must rely solely on retention time for identification, which can be problematic if co-eluting compounds are present. An MS detector provides mass spectral data, which gives a much higher degree of confidence in compound identification, especially in complex matrices. For method development and research applications, MS is highly recommended.

Q: How should I store my this compound-containing samples to prevent degradation?

A: this compound is susceptible to degradation, so proper storage is crucial. Store samples in amber glass vials to protect from light, at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage), and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6][7]

Q: What are the key parameters to include in a method validation for this compound quantification?

A: A robust method validation should include the following parameters as per ICH guidelines:[1][21][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should include repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

By understanding the inherent challenges in this compound quantification and adopting a systematic approach to method development and troubleshooting, you can generate high-quality, reliable data to support your research and development efforts.

References

  • Štěrba, K., et al. (2015). Determination of this compound in Different Hop Varieties Using a New Method Based on Fluidized-Bed Extraction with Gas Chromatography–Mass Spectrometry. Journal of the American Society of Brewing Chemists, 73(2), 151-158. Available at: [Link]

  • LCGC International. (2019). Troubleshooting Real GC Problems. Available at: [Link]

  • Agilent Technologies. (2024). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Available at: [Link]

  • R-Discovery. (2022). Determination of this compound in Essential Oils by SPME-GC-MS: Using the Internal Standard Method. Available at: [Link]

  • MDPI. (2023). Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing this compound Oral Pharmacokinetics in Humans. Molecules, 28(18), 6457. Available at: [Link]

  • ACG Publications. (2010). Enantiomeric Distribution of Some this compound Containing Essential Oils and Their Biological Activities. Records of Natural Products, 4(4), 180-192. Available at: [Link]

  • MDPI. (2022). Chiral Analysis of this compound, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy. Symmetry, 14(5), 917. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available at: [Link]

  • PubMed Central. (2023). Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing this compound Oral Pharmacokinetics in Humans. Molecules, 28(18), 6457. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of Super Critical Fluid Extraction and Hydrodistillation Methods on Lavander΄s Essential Oil Composition and Yield. Available at: [Link]

  • PubMed Central. (2021). Thermal Degradation of this compound-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. Molecules, 26(2), 409. Available at: [Link]

  • ResearchGate. (n.d.). Matrix effects observed during pesticide residue analysis in fruits by GC. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of Different Extraction Methods for the Determination of Essential oils and Related Compounds from Coriander (Coriandrum sativum L.). Available at: [Link]

  • PubMed Central. (2012). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Molecules, 17(6), 6240-6261. Available at: [Link]

  • ResearchGate. (n.d.). The enantiomeric composition of this compound and this compound oxide in the flowers of kiwifruit ( Actinidia ) species. Available at: [Link]

  • MDPI. (2021). Ultrasound-Assisted Extraction of Lavender (Lavandula angustifolia Miller, Cultivar Rosa) Solid By-Products Remaining after the Distillation of the Essential Oil. Applied Sciences, 11(12), 5543. Available at: [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Available at: [Link]

  • MDPI. (2021). Puree and Juice of Thai Mango and Pineapple Analyzed by High-Performance Thin-Layer Chromatography Hyphenated with Effect-Directed Assays. Foods, 10(12), 3108. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Degradation of this compound-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. Available at: [Link]

  • ResearchGate. (n.d.). Enantiomeric analysis of this compound in teas using headspace solid-phase microextraction with chiral gas chromatography. Available at: [Link]

  • PubMed Central. (2019). HS-SPME Analysis of True Lavender (Lavandula angustifolia Mill.) Leaves Treated by Various Drying Methods. Molecules, 24(4), 773. Available at: [Link]

  • BrJAC. (2021). Determination of the Trace Element Contents of Fruit Juice Samples by ICP OES and ICP-MS. Brazilian Journal of Analytical Chemistry, 8(33), 49-61. Available at: [Link]

  • doTERRA Science. (2023). Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing this compound Oral Pharmacokinetics in Humans. Available at: [Link]

  • Separation Science. (2023). Allergenic fragrance testing with GC-FID/GC-MS. Available at: [Link]

  • Research Communications. (2024). A Review on the Stability of Essential Oils Under Different Storage Conditions. Research Communications, 2(2), 117-124. Available at: [Link]

  • PubMed Central. (2024). Dynamics of this compound and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong”. Food Chemistry: X, 20, 101030. Available at: [Link]

  • MDPI. (2023). An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. Molecules, 28(18), 6542. Available at: [Link]

  • MDPI. (2011). A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of this compound in Michelia alba. Molecules, 16(7), 5784-5793. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Lavender Oil. Available at: [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Botanical Extraction. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of pesticide residues in fruit juices by matrix-solid phase dispersion and gas chromatographic determination. Available at: [Link]

  • ResearchGate. (n.d.). (S)(+)this compound from Oil of Coriander. Available at: [Link]

  • CABI Digital Library. (n.d.). UV-MALDI mass spectrometric quantitation of uracil based pesticides in fruit soft drinks along with matrix effects evaluation. Available at: [Link]

  • PubMed. (2023). Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing this compound Oral Pharmacokinetics in Humans. Molecules, 28(18), 6457. Available at: [Link]

  • Springer. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Future Journal of Pharmaceutical Sciences, 10, 23. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Essential Oil Using GC-MS/FID Detector Splitting System. Available at: [Link]

  • MDPI. (2023). Compounds identified from coriander leaves essential oil via gas chromatography. Separations, 10(4), 253. Available at: [Link]

  • PubMed Central. (2022). GC/MS profiling of essential oils from Bontia daphnoides L., chemometric discrimination, isolation of dehydroepingaione and evaluation of antiviral activity. Revista Brasileira de Farmacognosia, 32(5), 711-718. Available at: [Link]

Sources

Technical Support Center: Regioselective Synthesis of Linalool Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: LIN-REGIO-2024

Mission Statement

Welcome to the Technical Support Center. You are likely here because Linalool (3,7-dimethyl-1,6-octadien-3-ol) is deceivingly simple. As a tertiary allylic alcohol with two distinct alkene moieties, it presents three primary failure modes during derivatization:

  • Thermodynamic Isomerization: The "Geraniol Shift" (allylic rearrangement).

  • Regio-Ambiguity: Competition between the

    
     (vinyl) and 
    
    
    
    (trisubstituted) double bonds.
  • Cyclization Kinetics: Uncontrolled formation of furanoid vs. pyranoid oxides.

This guide moves beyond standard protocols to address the causality of these failures, providing self-validating workflows to restore regiocontrol.

Module 1: Preventing the "Geraniol Shift" (Allylic Rearrangement)

The Issue

"I attempted an esterification/substitution at the tertiary hydroxyl group, but NMR shows a primary alcohol signal (doublet at


 4.15 ppm) characteristic of Geraniol or Nerol."
Root Cause Analysis

This compound is a tertiary allylic alcohol. Under acidic conditions (Lewis or Brønsted), it protonates and loses water to form a tertiary carbocation. This intermediate is resonance-stabilized but sterically crowded. To relieve steric strain, water or nucleophiles attack the primary carbon (C1), resulting in the thermodynamically more stable primary alcohols (Geraniol/Nerol). This is the Allylic Rearrangement Trap .

Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanism)
pH Control Strictly Neutral/Basic Even trace acid catalyzes the carbocation formation. Use DMAP/Pyridine in excess for esterifications.
Temperature < 40°C Heat promotes the activation energy required for the 1,3-migration.
Solvent Non-polar (Hexane/DCM) Polar protic solvents stabilize the carbocation intermediate, facilitating rearrangement.
Visualization: The Rearrangement Pathway

The following diagram illustrates the "Danger Zone" where the tertiary carbocation collapses into linear isomers.

G This compound This compound (Tertiary Alcohol) Acid H+ Catalyst This compound->Acid Carbocation Linalyl Cation (Resonance Stabilized) Acid->Carbocation Dehydration Carbocation->this compound Kinetic Return Geraniol Geraniol/Nerol (Primary Alcohol) Carbocation->Geraniol Thermodynamic Shift (1,3-migration) Terpineol alpha-Terpineol (Cyclic Byproduct) Carbocation->Terpineol Cyclization (Prolonged Acid Exposure)

Caption: The acid-catalyzed isomerization pathway.[1] Note that the shift to Geraniol is thermodynamically driven and often irreversible under standard workup conditions.

Module 2: Regioselective Epoxidation (Targeting the Alkene)

The Issue

"I need to synthesize 6,7-epoxythis compound, but I am seeing side reactions at the vinyl group or immediate cyclization."

Technical Insight

This compound possesses two alkenes with vastly different electronic signatures:

  • 
     (Trisubstituted):  Electron-rich. Highly nucleophilic. Reacts rapidly with electrophilic oxidants (
    
    
    
    -CPBA).
  • 
     (Vinyl):  Electron-deficient relative to 
    
    
    
    . Sterically accessible but kinetically slower with electrophiles.

Critical Failure Point: If you use a metal catalyst that coordinates to the hydroxyl group (like Vanadium-based VO(acac)


), you may accidentally direct reaction to the 

position (allylic direction). For 6,7-epoxidation, electrophilic oxidation is required.
Standard Operating Procedure: 6,7-Epoxidation

Reagent:


-Chloroperbenzoic acid (

-CPBA) Buffer: Sodium Bicarbonate (

) — Crucial Step

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 equiv) in DCM.

  • Buffering: Add solid

    
     (1.5 equiv). Note: This neutralizes the m-chlorobenzoic acid byproduct. Without this, the acid byproduct will catalyze the cyclization of your epoxide into this compound oxides immediately.
    
  • Addition: Add

    
    -CPBA (1.0 equiv) at 0°C dropwise.
    
  • Quench: Wash with

    
     (to remove peroxides) and saturated 
    
    
    
    .
Data: Reagent Selectivity Matrix
ReagentPrimary TargetMechanismRisk Factor

-CPBA

(Trisubstituted)
Electrophilic AttackAcid byproduct causes cyclization if unbuffered [1].
VO(acac)

/ TBHP

(Vinyl)
OH-Directed CoordinationWrong regioselectivity for standard oxide synthesis [4].
Peracetic Acid

ElectrophilicStrong acidic background guarantees cyclization to furanoids/pyranoids [2].

Module 3: Controlling Cyclization (Furanoid vs. Pyranoid)

The Issue

"I am synthesizing this compound Oxides. I get a mixture of 5-membered (furanoid) and 6-membered (pyranoid) rings. How do I shift the ratio?"

Mechanism of Action

Once 6,7-epoxythis compound is formed, acid catalysis triggers intramolecular ring opening. The hydroxyl group attacks the epoxide.[2]

  • 5-Exo-Tet (Furanoid): Kinetically favored. Forms the tetrahydrofuran ring.

  • 6-Endo-Tet (Pyranoid): Thermodynamically accessible but slower. Forms the tetrahydropyran ring.

Standard Ratio: Typically 80:20 (Furanoid:Pyranoid) under standard acid catalysis (


-TSA) [2].
Separation Strategy (The "Benzoate Trick")

Since direct chromatographic separation is difficult due to polarity similarities, use steric differentiation [2]:

  • Pyranoid Isomers: Contain a secondary alcohol.[3] Accessible.

  • Furanoid Isomers: Contain a tertiary alcohol.[2] Sterically hindered.

Protocol: Treat the mixture with Benzoyl Chloride (BzCl) and Pyridine.[3] The Pyranoid alcohol will esterify (form a benzoate).[3] The Furanoid alcohol will remain unreacted. You can then easily separate the non-polar benzoate from the polar alcohol via silica gel chromatography.

Visualization: Oxidation & Cyclization Workflow

Epoxidation cluster_cyclization Acid-Catalyzed Cyclization Phase This compound This compound mCPBA Reagent: m-CPBA (Electrophilic) This compound->mCPBA Epoxide 6,7-Epoxythis compound (Unstable to Acid) mCPBA->Epoxide Regioselective Attack on e- rich alkene PTSA Cat. p-TSA Epoxide->PTSA Furanoid Furanoid Oxide (Major Product ~80%) 5-membered ring PTSA->Furanoid 5-exo-tet (Kinetic) Pyranoid Pyranoid Oxide (Minor Product ~20%) 6-membered ring PTSA->Pyranoid 6-endo-tet

Caption: The bifurcation of this compound oxides. Note that the 5-exo-tet pathway is kinetically dominant, making the furanoid form the major product.

Module 4: Palladium-Catalyzed Substitution (Tsuji-Trost)

The Issue

"I am trying to substitute the hydroxyl group using Pd-catalysis, but I am losing the chiral center and the branching."

Technical Insight

In Tsuji-Trost allylic substitution, this compound forms a


-allyl palladium complex. The nucleophile can attack at:
  • C1 (Linear): Less sterically hindered. Produces Geranyl/Neryl derivatives.

  • C3 (Branched): More hindered.[4] Retains the this compound skeleton.[5]

The Solution: Ligand "Bite Angle" and Memory Effects. To retain the branched (this compound) structure, you must use ligands that create a tight pocket around the Pd center, forcing the nucleophile to attack the internal carbon, or rely on specific leaving groups (carbonates) that allow for "inner-sphere" delivery. However, for standard monodentate phosphines (


), the linear  product is overwhelmingly favored due to sterics [5].

References

  • Ragoussis, V., & Ragoussis, N. (2021).[5][6] A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene this compound Oxide. MDPI.

  • Klein, E., et al. (1965). Separation of Pyranoid and Furanoid this compound Oxides via Derivatization. (Foundational method cited in modern protocols).

  • This compound Rearrangement Kinetics. Acid-catalyzed conversion of this compound into geraniol, nerol, and alpha-terpineol. Universidad de Chile Repository.

  • Lattanzi, A. (2025).[1] Novel highly regioselective VO(acac)2/TBHP mediated oxidation. PubMed.

  • Trost, B. M. (2021).[7] Selectivity in Palladium-Catalyzed Allylic Substitution. Tsuji-Trost Reaction Mechanisms.

Sources

minimizing linalool isomerization during extraction and analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of Linalool during Extraction and Gas Chromatography Analysis Ticket ID: LIN-ISO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This compound (3,7-dimethyl-1,6-octadien-3-ol) is a tertiary monoterpene alcohol. Its structural fragility stems from the hydroxyl group attached to a tertiary carbon allylic to a double bond. This specific geometry makes it highly susceptible to acid-catalyzed dehydration and thermal rearrangement via carbocation intermediates.

If your chromatograms show unexpected peaks for


-terpineol, myrcene, or ocimene  alongside reduced this compound content, you are likely observing induced isomerization, not the plant's true profile. This guide details the protocols to arrest these pathways.

Module 1: The Extraction Phase (Wet Chemistry)

The Problem: Steam distillation (SD) inherently exposes terpenes to boiling water (


) for prolonged periods. Many plant matrices release organic acids (e.g., acetic acid from ester hydrolysis) during distillation, dropping the pH of the distillation water.
The Mechanism:  Acidic conditions protonate the hydroxyl group of this compound, leading to the loss of water and the formation of a resonance-stabilized carbocation. This intermediate collapses into artifacts.[1]
Comparative Risk Analysis: Extraction Methodologies
Extraction MethodThermal LoadAcid Exposure RiskIsomerization PotentialRecommended For
Steam Distillation (Standard) High (

+)
High (Plant acids accumulate)High Robust compounds only
Buffered Steam Distillation High (

)
Low (Neutralized) LowThis compound-rich chemotypes
Supercritical

(SFE)
Low (

)
NegligibleMinimal True profile elucidation
Solvent Extraction (Hexane) Medium (Evaporation)Low (Unless solvent is acidic)ModerateAbsolute production
Protocol A: Buffered Steam Distillation (The "Safe" SD Method)

Use this protocol if SFE is unavailable and you must use hydrodistillation.

  • Preparation: Weigh your plant material (e.g., Lavandula angustifolia or Cinnamomum osmophloeum).

  • Buffer Calculation: For every 1 Liter of distilled water used in the boiling flask, add 0.5g to 1.0g of Sodium Bicarbonate (

    
    ) .
    
    • Reasoning: This maintains the pH of the boiling water between 7.0 and 8.0, neutralizing organic acids released from the plant matrix [1].

  • Execution: Perform distillation. Monitor the pH of the hydrosol (condensate) periodically using pH strips. It should remain neutral.

  • Validation: Compare the odor profile immediately. Artifacts like

    
    -terpineol smell like "lilac/industrial cleaner," whereas pure this compound is floral/fresh.
    

Module 2: The Analytical Phase (Gas Chromatography)

The Problem: The GC injector port is the most common site of this compound degradation. At temperatures


, especially in the presence of active silanol groups (Si-OH) on glass liners or wool, this compound dehydrates rapidly.
Visualization: The Isomerization Pathway

The following diagram illustrates the mechanistic failure points where this compound converts into artifacts during analysis.

Linalool_Degradation This compound This compound (Tertiary Alcohol) AcidHeat Trigger: Acidic Active Sites (Si-OH) + Heat (>200°C) This compound->AcidHeat Carbocation Carbocation Intermediate AcidHeat->Carbocation Protonation & -H2O Myrcene Myrcene (Dehydration) Carbocation->Myrcene Elimination Ocimene Ocimenes (Dehydration) Carbocation->Ocimene Elimination Terpineol α-Terpineol (Cyclization) Carbocation->Terpineol Cyclization (+H2O) Limonene Limonene (Cyclization) Carbocation->Limonene Cyclization (-H+)

Figure 1: Acid-catalyzed rearrangement pathways of this compound inside a hot/active GC injector port.

Protocol B: GC Inlet Inertness Optimization

1. Liner Selection (Critical):

  • Avoid: Standard untreated glass wool liners. The high surface area of the wool exposes thousands of active silanol sites.

  • Use: Ultra-Inert (deactivated) liners with quartz wool or, preferably, baffle/dimple liners (wool-free) for dirty samples.

  • Why: Deactivation (silanization) caps the Si-OH groups with methyl/phenyl groups, preventing them from acting as Lewis acids [2].

2. Temperature Management:

  • Standard:

    
     is standard for terpenes but risky for this compound.
    
  • Optimized: Lower inlet temperature to

    
     .
    
  • Trade-off: Ensure this is high enough to volatilize high-boiling sesquiterpenes if your sample contains them. If analyzing pure essential oils,

    
     is usually sufficient.
    

3. Split Ratio:

  • Increase Split Ratio: Run at 50:1 or 100:1 rather than 10:1.

  • Reasoning: Higher split flow sweeps the sample out of the hot injector faster, reducing the "residence time" where degradation can occur [3].

Module 3: Troubleshooting & FAQs

Q1: How do I confirm if the -terpineol in my chromatogram is natural or an artifact?

A: Perform a "Standard Addition Stress Test."

  • Inject a pure analytical standard of this compound (purity

    
    ) using your current method.
    
  • Check for the presence of

    
    -terpineol or ocimene peaks.
    
  • Result: If these peaks appear in the pure standard injection, your system is active (dirty liner or column head). Clean or replace the liner and trim the column (remove 10-20 cm). If the standard is clean, the

    
    -terpineol in your sample is likely natural.
    
Q2: I cannot use SFE. How else can I protect this compound during hydrodistillation?

A: Use a Clevenger apparatus with a cooled return arm . Ensure the recirculating water in the condenser is as cold as possible (


). Artifact formation often happens in the hot vapor phase, but rapid condensation minimizes the time the molecule spends in an excited state. Additionally, strictly adhere to the buffering protocol  (Protocol A) to neutralize plant acids [4].
Q3: Does the column phase matter?

A: Yes. Polyethylene glycol (PEG/Wax) columns are more polar and can sometimes induce dehydration in alcohols at high temperatures compared to non-polar (5% Phenyl-methylpolysiloxane) columns. However, inertness of the column is usually less critical than the inertness of the liner because the sample is already in the vapor phase moving via carrier gas.

References

  • Chang, H. et al. (2021).[2] Thermal Degradation of this compound-Chemotype Cinnamomum osmophloeum Leaf Essential Oil.[3][4][5][6] Molecules. Available at: [Link]

  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Restek Resource Hub. Available at: [Link]

  • Agilent Technologies. (2024). Ultra Inert Liners for GC. Agilent CrossLab. Available at: [Link]

  • Garzoli, S. et al. (2017). Essential oils extraction: a 24-hour steam distillation systematic methodology. Natural Product Research. Available at: [Link][2][7]

Sources

Technical Support Hub: Minimizing Linalool Thermal Degradation in GC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LIN-TRBL-001 Status: Open / Technical Advisory Subject: Reducing artifact formation (dehydration) of Linalool during split/splitless injection.

Diagnostic Overview

Is your instrument creating false data? this compound is a tertiary monoterpene alcohol. Unlike robust hydrocarbons, it is highly susceptible to thermal dehydration and acid-catalyzed rearrangement inside a hot GC injection port. If you observe unexpected peaks for


-myrcene , ocimene isomers , or limonene  in your chromatogram, your inlet conditions may be degrading your sample before it even reaches the column.
Quick Diagnostic Logic

Use this decision tree to determine if the degradation is instrumental or intrinsic to your sample.

DiagnosticTree Start Observation: Unexpected Myrcene/Ocimene peaks Step1 Inject Pure this compound Standard (New Vial) Start->Step1 Decision1 Are degradation products present? Step1->Decision1 ResultSample Source is Sample Matrix (Degradation in vial/storage) Decision1->ResultSample No Step2 Lower Inlet Temp by 40°C (e.g., 250°C -> 210°C) Decision1->Step2 Yes Decision2 Did degradation peaks decrease? Step2->Decision2 ResultThermal Cause: Thermal Stress Action: Optimize Temp/Flow Decision2->ResultThermal Yes (Significant Drop) ResultCatalytic Cause: Active Sites (Liner) Action: Change Liner/Wool Decision2->ResultCatalytic No (Ratio Stable)

Figure 1: Diagnostic logic flow to isolate the source of this compound degradation.

The Mechanism: Why this compound Fails

To solve the problem, you must understand the chemistry occurring in the liner. This compound is a tertiary alcohol . The hydroxyl group (-OH) is attached to a carbon connected to three other carbons, making it electronically primed to leave as a water molecule (dehydration) when energy (heat) or a catalyst (acidic silanols) is present.

The Degradation Pathway

Inside a hot, active inlet, this compound undergoes dehydroxylation to form a carbocation intermediate. This intermediate stabilizes by losing a proton to form conjugated dienes.

Primary Artifacts:

  • 
    -Myrcene:  Formed via elimination.
    
  • cis/trans-Ocimene: Formed via elimination.

  • Limonene/Terpinolene: Formed via subsequent ene-cyclization of the dehydration products.[1][2][3]

ReactionPathway cluster_products Degradation Artifacts (Dehydration) This compound This compound (Tertiary Alcohol) Transition Carbocation Intermediate This compound->Transition Heat (>220°C) Acidic Silanols (-Si-OH) Myrcene β-Myrcene Transition->Myrcene - H2O Ocimene cis/trans-Ocimene Transition->Ocimene - H2O Cyclics Cyclic Isomers (Limonene/Terpinolene) Myrcene->Cyclics Ene-Cyclization

Figure 2: Thermal and catalytic degradation pathway of this compound in GC injectors.

Hardware & Method Optimization

The goal is to minimize residence time and surface activity .

A. Liner Selection Strategy

The liner is the most critical component. Glass wool provides a massive surface area for heat transfer but also for catalytic interaction.

FeatureRecommendationScientific Rationale
Liner Geometry Single Taper (Bottom)Directs flow to the column, minimizing contact with the hot gold seal/metal parts at the bottom of the inlet.
Packing Material No Wool (preferred) or Deactivated Wool Glass wool breakage creates active sites (Lewis acids) that catalyze dehydration. If wool is necessary for precision, it must be ultra-inert.
Deactivation Ultra-Inert / Siltek® Standard deactivation breaks down at high temps. Specialized "inert" chemistries cover surface silanols (-Si-OH) that act as acid catalysts.
Volume Low Volume (if splitless)Ensure the expansion volume of your solvent does not exceed liner capacity, which causes backflash and contact with hot metal lines.
B. Temperature Parameters

This compound begins significant thermal degradation above 200–220°C .

  • Standard Inlet: Set to 200°C–220°C . Do not use the default 250°C unless your solvent boiling point requires it.

  • Pulsed Splitless: Use a pressure pulse (e.g., 25-30 psi for 0.5 min) to push the sample onto the column faster, reducing residence time in the hot inlet.

  • Best Practice: If available, use a PTV (Programmed Temperature Vaporization) inlet. Inject cold (40°C) and ramp rapidly to 200°C. This eliminates thermal shock.

Validation Protocol: The "Inertness Stress Test"

Do not assume your system is inert. Validate it.

Objective: Quantify the breakdown rate of this compound in your current setup.

Reagents:

  • This compound Standard (>98% purity).

  • Hexane or Cyclohexane (non-polar solvents reduce matrix effects).

Protocol:

  • Preparation: Dilute this compound to 50 ppm in Hexane.

  • Baseline Run: Inject using a "Cool On-Column" technique (if available) or a PTV inlet starting at 40°C. This establishes the "True" purity of your standard.

  • Stress Run: Inject the same vial into your S/SL inlet at 250°C (High Stress).

  • Calculation:

    
    
    
  • Pass Criteria:

    • < 1%: Excellent (Suitable for quantitation).

    • 1-5%: Acceptable for qualitative profiling; calibration required.

    • > 5%: Fail. Replace liner and seal.

Frequently Asked Questions (FAQ)

Q: Can I use a glass wool liner if I need it for reproducibility? A: Yes, but with caution. Glass wool aids in sample vaporization and wiping the needle tip, which improves precision (RSD%). However, you must use "Ultra Inert" or proprietary deactivated wool liners. If you see degradation, switch to a cyclo-double taper liner (baffles instead of wool) or a frit-bottom liner.

Q: Does the split ratio affect degradation? A: Yes. A higher split ratio (e.g., 50:1 vs 10:1) increases the total flow through the liner. This sweeps the this compound onto the column faster (lower residence time), reducing the window for thermal degradation. If sensitivity allows, increase your split ratio .

Q: I see Myrcene in my blank run. What does this mean? A: This indicates carryover or septum bleed , not just degradation. This compound breakdown products can adhere to cold spots in the inlet or the split vent line.

  • Action: Perform a "bake out" of the inlet (300°C for 30 mins, no column flow) and replace the septum.

Q: Why does my degradation rate change over time? A: Matrix accumulation. As you inject real samples (plant extracts, oils), non-volatile residue (waxes, sugars) coats the liner. This residue carbonizes and creates new active sites that catalyze this compound dehydration.

  • Rule of Thumb: For essential oils, change the liner every 50–100 injections.

References

  • Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Application Notes. Link

  • Restek Corporation. (2020). Uniliner Inlet Liner Specifications and Deactivation Protocols. Restek Technical Guides. Link

  • National Institutes of Health (PMC). (2021). Thermal Degradation of this compound-Chemotype Cinnamomum osmophloeum Leaf Essential Oil.[1][2][3][4] PMC8308399. Link

  • Royal Society of Chemistry. (2020). Sustainable catalytic rearrangement of terpene-derived epoxides. Royal Society Open Science. Link

  • Scientific Solutions. (2019). Terpene Analysis by GC-VUV: Deconvolution of Co-eluting Isomers.Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Linalool Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality's Influence on a Prevalent Terpene

Linalool, a naturally occurring monoterpene alcohol, is a significant component of numerous essential oils and is widely utilized in the fragrance, flavor, and cosmetic industries.[1] Its molecular structure features a chiral center, resulting in two distinct stereoisomers, or enantiomers: (R)-(-)-linalool, known as licareol, and (S)-(+)-linalool, referred to as coriandrol.

These enantiomers, while chemically identical in terms of atomic composition and connectivity, are non-superimposable mirror images of each other. This stereochemical difference has profound implications for their biological activity. The distinct spatial arrangement of their atoms dictates how they interact with chiral biological receptors, enzymes, and other macromolecules, leading to often significant variations in their pharmacological and physiological effects.

(R)-(-)-linalool is predominantly found in plants like lavender, clary sage, and hop, and is often associated with calming and soothing aromatherapeutic effects.[2] In contrast, (S)-(+)-linalool is the dominant form in botanicals such as coriander, cardamom, and catnip.[2] This guide provides an in-depth, comparative analysis of the biological activities of these two enantiomers, supported by experimental data, to aid researchers in understanding their distinct properties and potential therapeutic applications.

Comparative Analysis of Biological Activities

The stereospecificity of this compound's interactions is evident across a spectrum of biological activities, from antimicrobial efficacy to neurological effects.

Antimicrobial and Antifungal Activity

The antimicrobial properties of this compound are well-documented, but studies comparing the enantiomers reveal notable differences in their potency against various pathogens.

One study investigated the anti-Aeromonas hydrophila activity of both enantiomers. Aeromonas hydrophila is a significant pathogen in aquaculture. The results demonstrated that (S)-(+)-linalool was the only isomer active against A. hydrophila , with a Minimum Inhibitory Concentration (MIC) of 3.2 mg/mL.[3][4] In contrast, (R)-(-)-linalool showed no significant activity against this bacterium.[4]

In the realm of antifungal activity, a study evaluating the enantiomers against Botrytis cinerea, a common plant pathogenic fungus, found that both (R)-(-)-linalool and (S)-(+)-linalool demonstrated approximately 50% growth inhibition after 48 hours, suggesting comparable efficacy in this specific context.[5]

Causality of Experimental Choices: The choice of the microdilution method to determine MIC is standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] This method provides a quantitative measure of potency, which is essential for comparing the efficacy of the two enantiomers directly.

Neurological Effects: Anxiolytic, Sedative, and Anesthetic Properties

The effects of this compound on the central nervous system (CNS) are among its most studied properties, with chirality playing a critical role.

Anxiolytic (Anti-Anxiety) Effects: A study in mice using the elevated plus-maze (EPM), light-dark test (LDT), and open-field test (OFT) demonstrated that both (S)-(+)-linalool and (R)-(-)-linalool possess significant anxiolytic properties without impairing motor activity.[7][8] The study found that oral administration of both enantiomers (at 500 mg/kg) significantly increased the time mice spent in the open, more anxiety-provoking areas of the test arenas, an effect comparable to the anxiolytic drug trazodone.[7][8][9]

Sedative and Anesthetic Effects: In a comparative study on silver catfish, (R)-(-)-linalool generally promoted faster anesthesia than the (S)-(+)-isomer across a concentration range of 180-500 µL/L.[3] For sedation, however, there was no significant difference between the two compounds.[4] This suggests that while both can induce a calming effect, the (R)- form is more potent for inducing a full anesthetic state in this model.[4] Interestingly, inhalation of (R)-(-)-linalool has been shown to produce a more favorable and relaxing impression in humans, accompanied by a decrease in beta brain waves, compared to the (S)-(+)- form which was associated with an unfavorable impression and an increase in beta waves under certain conditions.[10]

Anti-inflammatory and Antinociceptive Activity

Research has highlighted the anti-inflammatory potential of this compound, with a particular focus on the naturally occurring (R)-(-)-enantiomer.

In a carrageenin-induced edema model in rats, a standard method for assessing anti-inflammatory activity, both racemic this compound and pure (R)-(-)-linalool demonstrated a significant reduction in edema .[11] Notably, at a lower dose (25 mg/kg), the pure (R)-(-)-enantiomer elicited a more prolonged anti-inflammatory effect compared to the racemate.[11]

Furthermore, (R)-(-)-linalool has been shown to possess antinociceptive (pain-reducing) properties in models of both inflammatory and supraspinal pain.[12] This effect is thought to be mediated, in part, by the activation of opioidergic and cholinergic systems.[12] The anti-inflammatory action of (3R)-(-)-linalool is also linked to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[13]

Data Summary

Biological Activity(R)-(-)-Linalool (Licareol)(S)-(+)-Linalool (Coriandrol)Key Findings & Reference
Antimicrobial Inactive against A. hydrophilaActive : MIC = 3.2 mg/mL against A. hydrophila(S)-(+)-linalool shows specific antibacterial activity.[3][4]
Antifungal ~50% growth inhibition of B. cinerea~50% growth inhibition of B. cinereaBoth enantiomers show comparable antifungal activity.[5]
Anesthetic More Potent : Promoted faster anesthesia in fish.Less Potent: Slower induction of anesthesia.(R)-(-)-linalool is a more effective anesthetic agent.[3][4]
Anxiolytic Active : Anxiolytic effects without motor impairment.Active : Anxiolytic effects without motor impairment.Both enantiomers exhibit comparable anxiolytic properties.[7][8][9]
Anti-inflammatory Active : Prolonged effect at lower doses.Not explicitly tested in comparative studies found.(R)-(-)-linalool is a potent anti-inflammatory agent.[11]

Mechanisms of Action: A Stereospecific Interaction with GABAa Receptors

The anxiolytic and sedative effects of this compound are largely attributed to its modulation of the central nervous system, particularly its interaction with the γ-aminobutyric acid type A (GABAa) receptor system.[14][15] GABA is the primary inhibitory neurotransmitter in the brain, and potentiation of GABAergic signaling leads to CNS depression, resulting in sedation and anxiolysis.

This compound acts as a positive allosteric modulator of GABAa receptors.[16] This means it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA when it binds, leading to increased chloride ion influx and hyperpolarization of the neuron.[15] This mechanism is similar to that of benzodiazepines, a major class of anxiolytic drugs.[14] Studies have confirmed that the anxiolytic effects of this compound odor are abolished by flumazenil, a benzodiazepine antagonist, providing strong evidence for its action via this pathway.[14][17]

The interaction is hypothesized to occur directly with the transmembrane domains of the receptor, which are embedded in the hydrophobic lipid bilayer of the neuronal cell membrane.[18] The specific stereochemistry of (R)- and (S)-linalool likely influences the affinity and efficacy of this binding, explaining the observed differences in their sedative and anesthetic potencies.

GABA_Linalool_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABAa Receptor (Transmembrane Protein) Cl_channel Chloride (Cl⁻) Channel (Closed) Cl_channel_open Chloride (Cl⁻) Channel (Open) Cl_channel->Cl_channel_open Opens Hyperpolarization Neuron Hyperpolarization Cl_channel_open->Hyperpolarization Leads to Anxiolysis Anxiolytic / Sedative Effect Hyperpolarization->Anxiolysis Results in GABA GABA GABA->GABA_R:n Binds to orthosteric site This compound This compound Enantiomer (R)- or (S)- This compound->GABA_R:s Binds to allosteric site

Caption: this compound's modulation of the GABAa receptor.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed methodologies are crucial. Below are representative protocols for assessing antimicrobial and anxiolytic activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent (in this case, this compound enantiomers) that prevents the visible growth of a bacterium.

Workflow Diagram

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of this compound Stock: Prepare a stock solution of each this compound enantiomer in a suitable solvent (e.g., DMSO or ethanol) and an emulsifying agent if necessary to ensure solubility in the aqueous broth medium.[19] A small amount of agar (e.g., 0.15% w/v) can also be used as a stabilizer.[19][20]

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of each enantiomer stock solution in sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium.[21] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This brings the final volume to 200 µL.

  • Controls: Include a positive control (wells with inoculum and broth but no this compound) and a negative control (wells with sterile broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the this compound enantiomer at which there is no visible turbidity (bacterial growth).[22] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[22]

Protocol 2: Assessment of Anxiolytic Activity using the Elevated Plus-Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[23] The test is based on the animal's natural aversion to open and elevated spaces.[23]

Step-by-Step Methodology:

  • Apparatus: The maze consists of four arms (e.g., 35 x 6 cm for mice) arranged in a plus shape, elevated above the floor (e.g., 60 cm).[24] Two opposite arms are enclosed by high walls, while the other two are open.[24]

  • Animal Preparation: House the animals (e.g., mice) in a quiet, controlled environment. On the test day, allow them to acclimate to the testing room for at least 30 minutes before the trial.[25]

  • Administration: Administer the test compounds (e.g., (R)-linalool, (S)-linalool, vehicle control, positive control like diazepam) via the desired route (e.g., oral gavage, inhalation) at a set time before the test (e.g., 30-60 minutes).[26] For inhalation studies, animals can be placed in a chamber with vaporized essential oil for a defined period.[24]

  • Test Procedure: Place the mouse individually in the center of the maze, facing an open arm.[23] Allow the animal to explore the maze freely for a fixed period, typically 5 minutes.[23] The session should be recorded by an overhead camera connected to a video-tracking software.

  • Data Analysis: The primary measures of anxiety are the number of entries into and the time spent in the open arms versus the closed arms.[23] An increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries) is indicative of an anxiolytic effect. Total distance traveled is also measured to rule out confounding effects on general locomotor activity.[7]

  • Maintenance: Clean the maze thoroughly with a disinfectant (e.g., 10% ethanol) between each trial to eliminate olfactory cues.[23][25]

Conclusion and Future Directions

The evidence clearly demonstrates that the biological activities of this compound are stereospecific. While both (R)-(-)-linalool and (S)-(+)-linalool exhibit potent anxiolytic properties, their antimicrobial and anesthetic effects differ significantly. (S)-(+)-linalool shows selective antibacterial action against A. hydrophila, whereas (R)-(-)-linalool is a more potent anesthetic and displays prolonged anti-inflammatory activity.

These distinctions are critical for drug development and therapeutic applications. For instance, developing a new anxiolytic agent might indifferently use either enantiomer, but for an antimicrobial application in aquaculture, (S)-(+)-linalool would be the specific choice. Conversely, (R)-(-)-linalool holds greater promise as a lead compound for novel anti-inflammatory and anesthetic drugs.

Future research should focus on elucidating the precise molecular interactions at the receptor level that underpin these enantioselective differences. Further comparative studies across a broader range of microbial species and in more complex disease models are necessary to fully map the therapeutic potential of each this compound enantiomer.

References

  • Enantiomeric Distribution of Some this compound Containing Essential Oils and Their Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Products of this compound and Modulation of GABAA Receptors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Harada, H., Kashiwadani, H., Kanmura, Y., & Kuwaki, T. (2018). This compound Odor-Induced Anxiolytic Effects in Mice. Frontiers in Behavioral Neuroscience, 12. Retrieved from [Link]

  • This compound in essential plant oils: pharmacological effects. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Heldwein, C. G., et al. (2014). S-(+)- and R-(-)-linalool: a comparison of the in vitro anti-Aeromonas hydrophila activity and anesthetic properties in fish. SciELO. Retrieved from [Link]

  • Avila, D. P., et al. (2022). Chiral Analysis of this compound, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy. MDPI. Retrieved from [Link]

  • Mączka, W., et al. (2022). Natural Compounds in the Battle against Microorganisms—this compound. MDPI. Retrieved from [Link]

  • Guo, N., et al. (2019). Anti-listeria Activities of this compound and Its Mechanism Revealed by Comparative Transcriptome Analysis. Frontiers in Microbiology. Retrieved from [Link]

  • Peana, A. T., et al. (2003). (-)-Linalool produces antinociception in two experimental models of pain. European Journal of Pharmacology. Retrieved from [Link]

  • Long, N., et al. (2024). Antimicrobial activity and metabolomic analysis of this compound against pa. Dove Medical Press. Retrieved from [Link]

  • Relationship: GABA and this compound. (n.d.). Caring Sunshine. Retrieved from [Link]

  • Heldwein, C. G., et al. (2014). S-(+)- and R-(-)-linalool: a comparison of the in vitro anti-Aeromonas hydrophila activity and anesthetic properties in fish. SciELO. Retrieved from [Link]

  • Sugawara, Y., et al. (2000). Odor Distinctiveness between Enantiomers of this compound: Difference in Perception and Responses Elicited by Sensory Test. Chemical Senses. Retrieved from [Link]

  • Nedorostova, L., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. Retrieved from [Link]

  • de Almeida, R. N., et al. (2004). Anxiolytic-like effects of rose oil inhalation on the elevated plus-maze test in rats. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Mann, C. M., & Markham, J. L. (1998). A new method for determining the minimum inhibitory concentration of essential oils. Journal of Applied Microbiology. Retrieved from [Link]

  • Kessler, A., et al. (2017). Metabolic Products of this compound and Modulation of GABAA Receptors. Frontiers in Chemistry. Retrieved from [Link]

  • Lin, Y.-C., et al. (2015). Evaluation of anxiolytic potency of essential oil and S-(+)-linalool from Cinnamomum osmophloeum ct. This compound leaves in mice. Journal of Traditional and Complementary Medicine. Retrieved from [Link]

  • Peana, A. T., et al. (2002). Anti-inflammatory activity of this compound and linalyl acetate constituents of essential oils. Phytomedicine. Retrieved from [Link]

  • Lin, Y.-C., et al. (2015). Evaluation of anxiolytic potency of essential oil and S-(+)-linalool from Cinnamomum osmophloeum ct. This compound leaves in mice. ResearchGate. Retrieved from [Link]

  • Kessler, A., et al. (2017). Metabolic Products of this compound and Modulation of GABAA Receptors. ResearchGate. Retrieved from [Link]

  • A new method for determining the minimum inhibitory concentration of essential oils. (n.d.). ResearchGate. Retrieved from [Link]

  • Rahman, H., et al. (2013). Study of anxiolytic activity of some essential oils used by inhalational exposure in mice. Scholars Journal of Applied Medical Sciences. Retrieved from [Link]

  • Peana, A. T., et al. (2002). Anti-inflammatory activity of this compound and linalyl acetate constituents of essential oils. Phytomedicine. Retrieved from [Link]

  • Dhanalakshmi, R., & Manimegalai, K. (2019). Determination of Minimum Inhibitory Concentration (MIC) and percentage Bacterial Growth Inhibition of essential oils against Gram Positive Bacterial pathogens. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Harada, H., et al. (2018). This compound Odor-Induced Anxiolytic Effects in Mice. Frontiers. Retrieved from [Link]

  • de Almeida, R. N., et al. (2004). Anxiolytic-like effects of rose oil inhalation on the elevated plus-maze test in rats. PubMed. Retrieved from [Link]

  • Mączka, W., et al. (2022). Natural Compounds in the Battle against Microorganisms—this compound. MDPI. Retrieved from [Link]

  • Elevated plus maze protocol. (2023). protocols.io. Retrieved from [Link]

  • Evaluation of anxiolytic potency of essential oil and S-(+) - CORE. (n.d.). Retrieved from [Link]

  • Elevated Plus Maze. (2024). MMPC.org. Retrieved from [Link]

  • How to calculate result the (MIC) minimum inhibitory concentration in 96-well plate microdilution ?. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative Technical Guide: Cytotoxicity of Linalool vs. Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Monotherapy vs. Adjuvant Utility

In the landscape of breast cancer therapeutics, Doxorubicin (DOX) remains a cornerstone anthracycline, exhibiting potent cytotoxicity in the nanomolar range. However, its clinical utility is often capped by cardiotoxicity and the emergence of Multidrug Resistance (MDR).

Linalool (LIN) , a naturally occurring monoterpene, presents a distinct pharmacological profile.[1][2][3] While its monotherapy IC50 values are in the micromolar range (orders of magnitude weaker than DOX), its primary value lies not as a replacement, but as a chemosensitizing adjuvant . Experimental data confirms that this compound can reverse MDR phenotypes by modulating drug efflux transporters and enhancing oxidative stress, thereby restoring Doxorubicin efficacy in resistant cell lines (e.g., MCF-7/AdrR).

This guide objectively compares the cytotoxic profiles, mechanisms, and experimental protocols for these two agents.

Quantitative Efficacy Analysis (IC50 Comparison)

The following data summarizes cytotoxicity profiles across standard hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

Table 1: Comparative IC50 Values (24-48h Exposure)
ParameterDoxorubicin (Standard Care)This compound (Investigational Terpene)Efficacy Delta
Class Anthracycline AntibioticAcyclic MonoterpeneN/A
MCF-7 IC50 0.5 – 2.6 µM 224 – 290 µM DOX is ~100x more potent
MDA-MB-231 IC50 1.0 – 5.0 µM ~222 µM DOX is ~50-100x more potent
MDR Phenotype (MCF-7/AdrR) > 10 µM (Resistant)~250 µM (Unchanged)LIN retains activity in MDR cells
Primary Mode of Death DNA Intercalation / Topo II InhibitionROS-mediated Apoptosis / Cell Cycle ArrestDistinct Pathways

Scientist’s Note: Do not equate high IC50 values with "ineffectiveness." this compound's ability to maintain cytotoxicity in MDR cells where Doxorubicin fails is its critical differentiator.

Mechanistic Divergence & Synergism

To understand how these agents interact, we must map their signaling cascades. Doxorubicin targets the nucleus (DNA damage), while this compound acts primarily through the mitochondria and membrane modulation.

Signaling Pathway Visualization

The following diagram illustrates the distinct but converging pathways of DOX and LIN, highlighting the ROS-dependent mitochondrial trigger utilized by this compound.

Mechanism_Comparison DOX Doxorubicin DNA DNA Intercalation & Topo II Inhibition DOX->DNA LIN This compound LIN->DOX Increases Intracellular Accumulation (MDR Reversal) ROS ROS Generation (Oxidative Stress) LIN->ROS Primary Trigger Bcl2 Bcl-2/Bcl-xL (Downregulation) LIN->Bcl2 Inhibits p53 p53 Activation DNA->p53 Mito Mitochondrial Dysfunction Caspase Caspase-3/9 Cleavage Mito->Caspase ROS->Mito Bax Bax (Upregulation) p53->Bax Bcl2->Mito Blocks Bax->Mito Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanistic convergence of Doxorubicin and this compound. Note this compound's role in ROS generation and Bcl-2 suppression, which sensitizes cells to Doxorubicin-induced apoptosis.

The Synergy Factor

Research indicates that sub-toxic concentrations of this compound (e.g., 50 µM) can significantly potentiate Doxorubicin lethality.[4]

  • Mechanism: this compound inhibits P-glycoprotein (P-gp) efflux pumps.

  • Result: Intracellular accumulation of Doxorubicin increases, shifting the IC50 in resistant cells back toward sensitive ranges.

Validated Experimental Protocols

Optimized MTT Cytotoxicity Assay

Objective: Determine IC50 and assess synergistic indices.

Reagents:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • This compound (Pre-dissolved in DMSO; Critical: Freshly prepared to prevent oxidation).

Workflow:

  • Seeding: Plate MCF-7 or MDA-MB-231 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment (Drug Exposure):

    • Monotherapy: Serial dilutions of DOX (0.1 – 10 µM) and LIN (50 – 800 µM).

    • Combination: Fix LIN at sub-IC50 (e.g., 50 µM) + Serial dilutions of DOX.

    • Control: Vehicle control (DMSO < 0.5%).

  • Incubation: 24h or 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 4h (protect from light).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 10 min.

  • Read: Absorbance at 570 nm (Reference 630 nm).

Expert Tip: this compound is volatile. Seal plates with Parafilm during the 24-48h incubation to prevent cross-well vapor toxicity, which can skew control well data.

Apoptosis Detection Workflow (Annexin V/PI)

Objective: Distinguish between necrotic toxicity (often caused by high-dose terpenes) and programmed apoptotic death (desired mechanism).

Flow_Cytometry_Workflow Step1 Cell Treatment (24h) Step2 Harvest Cells (Trypsin-free preferred) Step1->Step2 Step3 Wash 2x Cold PBS Step2->Step3 Step4 Stain: Annexin V-FITC + PI Step3->Step4 Step5 Flow Cytometry Acquisition Step4->Step5

Figure 2: Standardized flow cytometry workflow for validating apoptotic cell death.

Data Interpretation:

  • Q1 (Annexin- / PI-): Viable cells.

  • Q2 (Annexin+ / PI+): Late Apoptosis (Typical of Doxorubicin/Linalool combination).

  • Q3 (Annexin- / PI+): Necrosis.

  • Q4 (Annexin+ / PI-): Early Apoptosis.

Conclusion

While Doxorubicin remains the superior cytotoxic agent by potency (nanomolar efficacy), This compound demonstrates critical utility as a resistance-reversing adjuvant. The experimental data supports a model where this compound destabilizes mitochondrial integrity and inhibits drug efflux, effectively "unlocking" resistant breast cancer cells to Doxorubicin attack. Future research should prioritize liposomal co-encapsulation (e.g., LN-NE-DOX systems) to maximize this synergistic potential in vivo.

References

  • Anticancer activity of this compound: comparative investigation of ultrastructural changes and apoptosis in breast cancer cells. Environmental Toxicology, 2022.[5]

  • This compound, a plant-derived monoterpene alcohol, reverses doxorubicin resistance in human breast adenocarcinoma cells. Oncology Reports, 2009.

  • Efficacy of Combination Therapy with this compound and Doxorubicin Encapsulated by Liposomes. Pharmaceutics, 2020.

  • This compound induces cell cycle arrest and apoptosis in leukemia cells and cervical cancer cells through CDKIs. International Journal of Molecular Sciences, 2015.[6]

  • MTT assay protocol for cell viability. Abcam Protocols.

Sources

Bridging the Bench and the Organism: A Comparative Guide to the In Vitro and In Vivo Anti-inflammatory Efficacy of Linalool

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising molecular interaction at the cellular level to a tangible therapeutic effect in a whole organism is fraught with complexity. The monoterpene alcohol, linalool, found in essential oils of plants like lavender and coriander, presents a compelling case study in this translational challenge.[1] It is widely recognized for its anti-inflammatory properties, but a critical evaluation of how its effects in a petri dish correlate with its efficacy in preclinical models is essential for its future development.

This guide provides an in-depth comparison of the in vitro and in vivo experimental data supporting this compound's anti-inflammatory action. We will dissect the mechanistic insights gleaned from cell-based assays and examine how these findings translate to established animal models of inflammation, offering a cohesive narrative on the therapeutic potential of this natural compound.

Part 1: Deconstructing Inflammation In Vitro - this compound's Cellular Mechanisms

The foundational step in evaluating any anti-inflammatory agent is to understand its direct effects on the cellular players and signaling pathways that orchestrate the inflammatory response. In vitro models provide a controlled environment to dissect these molecular mechanisms, free from the systemic complexities of a living organism.

The Rationale for In Vitro Models

The primary choice for in vitro inflammation studies is often the use of immune cells, such as macrophages or microglia, stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), initiating a cascade of intracellular signaling that culminates in the production of key inflammatory mediators. Cell lines like murine RAW 264.7 macrophages and BV2 microglia are staples in this field because they provide a consistent and reproducible system to model the acute inflammatory response.[2][3]

Key In Vitro Findings: this compound's Multi-Target Action

Experimental data consistently demonstrate that this compound curtails the inflammatory response in a dose-dependent manner across various cell types.[2][4]

  • Inhibition of Inflammatory Mediators: this compound significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators of vasodilation and pain signaling in inflammation.[2][5][6][7]

  • Reduction of Pro-inflammatory Cytokines: The production of hallmark pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), is robustly attenuated by this compound treatment in LPS-stimulated cells.[2][3][8]

These observations point to this compound's ability to intervene at upstream signaling checkpoints. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, alongside the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][9]

  • NF-κB Pathway: this compound has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][10] This action blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes.[10][11]

  • MAPK Pathway: The phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is blocked by this compound.[3][9] These kinases are crucial for the expression of inflammatory cytokines and enzymes like iNOS and COX-2.

  • Nrf2/HO-1 Axis: this compound also exerts its anti-inflammatory effects by activating the Nrf2 signaling pathway.[2] It promotes the nuclear translocation of Nrf2, which then binds to antioxidant response elements (ARE) in the promoter regions of target genes, leading to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).[2][4] HO-1 plays a critical role in resolving inflammation.

The following diagram illustrates the key inflammatory signaling pathways targeted by this compound in a stimulated immune cell.

Linalool_Mechanism cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds This compound This compound IKK IKK Complex This compound->IKK Inhibits MAPK MAPK Cascade (p38, JNK, ERK) This compound->MAPK Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Activates TLR4->IKK Activates TLR4->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkappaB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Cytokines Upregulates Transcription MAPK_active Phosphorylated MAPKs MAPK->MAPK_active Phosphorylates MAPK_active->Nucleus Translocates MAPK_active->Cytokines Upregulates Transcription Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases HO1 HO-1 Nrf2->HO1 Upregulates Transcription Nrf2->Nucleus Translocates HO1->Cytokines Inhibits

Caption: this compound's anti-inflammatory signaling targets.

Experimental Protocol: Quantification of Nitric Oxide in LPS-Stimulated Macrophages

This protocol provides a self-validating system for assessing the in vitro anti-inflammatory potential of this compound by measuring its effect on NO production.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours. The rationale for this density is to achieve a sub-confluent monolayer that is responsive to stimuli without being over-crowded.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO and then dilute to final concentrations (e.g., 10, 50, 100 µM) in serum-free DMEM.[7] The final DMSO concentration should be non-toxic (≤0.1%).

    • Remove the old medium and pre-treat the cells with the various concentrations of this compound for 1-2 hours. Include a "vehicle control" group treated with DMSO at the highest concentration used.

  • Inflammatory Stimulation:

    • After pre-treatment, add LPS (final concentration of 1 µg/mL) to all wells except the "negative control" group.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • NO is unstable and rapidly converts to nitrite (NO₂⁻) in the culture medium. The Griess assay quantifies this nitrite concentration.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis and Validation:

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.

    • Concurrently, perform a cell viability assay (e.g., MTT or LDH) on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity. This is a critical validation step; a true anti-inflammatory effect must be decoupled from cell death.

    • Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Part 2: From Cell to System - this compound's Efficacy In Vivo

While in vitro assays are invaluable for mechanistic discovery, they cannot replicate the complex interplay of different cell types, tissues, and homeostatic systems. In vivo models are therefore indispensable for validating the physiological relevance of in vitro findings.

The Rationale for In Vivo Models

Animal models of inflammation are designed to mimic specific aspects of human inflammatory diseases. The choice of model depends on the research question:

  • Carrageenan-Induced Paw Edema: This is a classic, acute model of localized inflammation and edema.[12][13][14] Injection of carrageenan into the paw of a rat or mouse elicits a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce swelling and inflammatory infiltration.[6][7]

  • LPS-Induced Acute Lung Injury (ALI): This model simulates systemic inflammation leading to organ-specific damage.[3][8] It is particularly useful for assessing a compound's ability to mitigate cytokine storms and reduce inflammatory cell recruitment into vital organs like the lungs.[3]

  • Freund's Complete Adjuvant (FCA)-Induced Arthritis: This is a more chronic model that mimics aspects of rheumatoid arthritis, involving sustained inflammation, paw swelling, and joint damage.[1][15]

Key In Vivo Findings: Validating this compound's Therapeutic Effect

Studies across these models corroborate the anti-inflammatory potential of this compound observed in vitro.

  • Reduction of Edema: Systemic or local administration of this compound significantly inhibits paw edema in carrageenan-induced models in a dose-dependent manner (e.g., at doses of 25, 50, and 75 mg/kg).[1][12][13]

  • Decreased Inflammatory Cell Infiltration: In the LPS-induced lung injury model, this compound treatment reduces the infiltration of neutrophils and macrophages into the lung tissue and bronchoalveolar lavage fluid (BALF).[11] This is a direct physiological consequence of inhibiting the signaling pathways that produce chemoattractant molecules.

  • Suppression of Systemic Cytokines: this compound administration attenuates the systemic levels of TNF-α and IL-6 in LPS-treated mice, mirroring the results from cell culture experiments.[3][8]

  • Histopathological Improvement: Histological examination of tissues from this compound-treated animals shows reduced tissue damage, cellular infiltration, and overall inflammation scores compared to control groups.[3]

This diagram outlines the logical flow of a typical preclinical in vivo study on this compound.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Dosing & Induction cluster_measure Phase 3: Measurement cluster_analysis Phase 4: Analysis Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Group_Allocation Group Allocation (n=6-8 per group) Animal_Acclimation->Group_Allocation Dosing This compound Administration (e.g., 100 mg/kg, i.m.) Vehicle Control (DMSO) Positive Control (Indomethacin) Group_Allocation->Dosing Induction Inflammation Induction (e.g., Carrageenan Injection) Dosing->Induction 30 min prior Paw_Volume Paw Volume Measurement (Plethysmometer) Hourly for 6 hours Induction->Paw_Volume Data_Analysis Calculate % Inhibition of Edema Paw_Volume->Data_Analysis Histo Histopathology (Optional) Data_Analysis->Histo Biochem Biochemical Analysis (Tissue MPO, Cytokines) Data_Analysis->Biochem

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details a robust method for assessing the in vivo anti-edema effects of this compound.

  • Animals and Acclimation:

    • Use male Wistar rats (180-200 g). House them under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment to minimize stress.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping and Dosing:

    • Randomly divide the animals into at least four groups (n=6-8 per group):

      • Group I: Carrageenan Control (receives vehicle, e.g., DMSO).

      • Group II: Vehicle Control (receives vehicle only, no carrageenan).

      • Group III: Positive Control (receives a standard anti-inflammatory drug, e.g., Indomethacin 5 mg/kg).[7]

      • Group IV: Test Group (receives this compound, e.g., 100 mg/kg, intramuscularly).[6][7]

    • Administer the respective treatments 30 minutes prior to the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the left hind paw of each rat using a digital plethysmometer. This serves as the baseline reading (V₀).

    • Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the left hind paw. The rationale for using carrageenan is its ability to induce a highly reproducible and well-characterized inflammatory response.[14]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, 5, and 6 hours.[7] The time course allows for the assessment of the compound's effect on both the early and late phases of inflammation.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.

    • Calculate the percentage inhibition of edema for the treated groups relative to the carrageenan control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.

Part 3: The Correlation - Connecting In Vitro Mechanisms to In Vivo Outcomes

The true value of this dual approach lies in establishing a clear, logical link between the molecular actions of this compound and its physiological effects. The strong correlation between the in vitro and in vivo data for this compound enhances its credibility as a therapeutic candidate.

Finding / Observation In Vitro Evidence (The "How") In Vivo Evidence (The "Effect") Key Citations
Reduced Swelling & Edema Inhibition of pro-inflammatory mediators like PGE2 and NO, which increase vascular permeability.Significant, dose-dependent reduction of paw volume in the carrageenan-induced paw edema model.[6][7][13]
Decreased Inflammatory Cell Infiltration Suppression of NF-κB and MAPK pathways, leading to reduced expression of chemokines (e.g., MCP-1) and adhesion molecules.Fewer neutrophils and macrophages found in lung tissue and BALF in LPS-induced lung injury models. Lower MPO activity in tissues.[3][8][11]
Systemic Anti-inflammatory Effect Dose-dependent inhibition of key pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) in stimulated macrophages and microglia.Lower circulating levels of TNF-α and IL-6 in the serum of animals in LPS-induced systemic inflammation models.[2][3][4]
Broad Anti-inflammatory Potential Inhibition of multiple, fundamental inflammatory pathways (NF-κB, MAPK) and activation of protective pathways (Nrf2).Efficacy demonstrated across diverse models of inflammation, including acute edema, lung injury, and chronic arthritis.[1][2][3][15]

The inhibition of NF-κB and MAPK signaling observed in cell culture provides a direct molecular explanation for the reduced cytokine levels and cellular infiltration seen in animal models.[3][11] Similarly, the suppression of COX-2 and iNOS activity at the cellular level translates directly to the reduction of edema and pain (hyperalgesia) in vivo, as these enzymes produce the key mediators PGE2 and NO.[5][6] The activation of the Nrf2/HO-1 pathway in vitro suggests a mechanism by which this compound not only suppresses inflammation but also promotes its resolution, a highly desirable therapeutic feature.[2]

Conclusion and Future Directions

The body of evidence strongly supports a positive correlation between the in vitro and in vivo anti-inflammatory effects of this compound. The mechanistic actions elucidated in cell-based assays—namely the tripartite inhibition of NF-κB and MAPK signaling and activation of the Nrf2 pathway—provide a robust framework for understanding the potent anti-inflammatory and tissue-protective effects observed in preclinical animal models.

This strong translational evidence underscores this compound's potential as a therapeutic agent for inflammatory diseases. However, for progression towards clinical application, future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted, which will inform optimal dosing and delivery methods.

  • Chronic Inflammation Models: While acute models are well-studied, more extensive research in chronic models of diseases like rheumatoid arthritis or inflammatory bowel disease is warranted.[1][15]

  • Safety and Toxicology: Comprehensive, long-term toxicology studies are essential to establish a clear safety profile for therapeutic use.

By continuing to bridge the gap between in vitro mechanisms and in vivo efficacy, the scientific community can fully unlock the therapeutic potential of promising natural compounds like this compound.

References

  • Li, Y., Lv, O., Zhou, F., Li, Q., Wu, Z., & Zheng, Y. (2015). This compound inhibits LPS-induced inflammation in BV2 microglia cells by activating Nrf2. Neurochemical Research, 40(7), 1520-1525. [Link]

  • Huo, M., Cui, X., Xue, J., Chi, G., Gao, R., Deng, X., Guan, S., Wei, J., Soromou, L. W., Feng, H., & Wang, D. (2013). Anti-inflammatory effects of this compound in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model. Journal of Surgical Research, 180(1), e47-e54. [Link]

  • Ahammed, S., Chowdhury, R., Al Hasan, M. S., Mia, E., Akbor, M. S., Islam, M. T., ... & Islam, M. T. (2025). Anti-arthritic potential of this compound: in vitro, in vivo, and in silico mechanistic insights for safer therapeutic applications. Inflammopharmacology, 1-19. [Link]

  • Li, Y., et al. (2015). This compound Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2. Neurochemical Research. [Link]

  • Peana, A. T., D'Aquila, P. S., Panin, F., Serra, G., Pippia, P., & Moretti, M. D. L. (2002). Anti-inflammatory activity of this compound and linalyl acetate constituents of essential oils. Phytomedicine, 9(8), 721-726. [Link]

  • Białoń, M., et al. (2019). This compound and linalyl acetate attenuated canonical pathway of NF-κB signaling in HepG2 cells. Herba Polonica. [Link]

  • Ma, L., et al. (2015). This compound inhibits cigarette smoke-induced lung inflammation by inhibiting NF-κB activation. International Immunopharmacology. [Link]

  • Peana, A. T., Marzocco, S., Popolo, A., & De Pinto, R. (2006). (-)-Linalool inhibits in vitro NO formation: Probable involvement in the antinociceptive activity of this monoterpene compound. Life sciences, 78(7), 719-723. [Link]

  • Sabogal-Guáqueta, A. M., et al. (2019). This compound Alleviates Aβ42-Induced Neurodegeneration via Suppressing ROS Production and Inflammation in Fly and Rat Models of Alzheimer's Disease. Oxidative Medicine and Cellular Longevity. [Link]

  • Peana, A. T., & Moretti, M. D. L. (2008). This compound in essential plant oils: pharmacological effects. CABI Digital Library. [Link]

  • Guzmán-Gutiérrez, S. L., et al. (2020). This compound as a Therapeutic and Medicinal Tool in Depression Treatment: A Review. Current Neuropharmacology. [Link]

  • Patel, J., et al. (2020). In vitro and In vivo Antibacterial and Anti-inflammatory Properties of this compound. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Ahammed, S., et al. (2025). Anti-arthritic potential of this compound: in vitro, in vivo, and in silico mechanistic insights for safer therapeutic applications. PubMed. [Link]

  • Patel, J., et al. (2020). In vitro and In vivo Antibacterial and Anti-inflammatory Properties of this compound. ResearchGate. [Link]

  • Huo, M., et al. (2013). Anti-inflammatory effects of this compound in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model. ResearchGate. [Link]

  • An, M., et al. (2022). Natural Compounds in the Battle against Microorganisms—this compound. PubMed Central. [Link]

  • Peana, A. T., et al. (2002). Anti-inflammatory activity of this compound and linalyl acetate constituents of essential oils. Phytomedicine. [Link]

  • Rahman, M., et al. (2023). Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy. MDPI. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. [Link]

  • Choi, E-J., et al. (2020). This compound inhibits the angiogenic activity of endothelial cells by downregulating intracellular ATP levels and activating TRPM8. PubMed Central. [Link]

  • Peana, A. T., et al. (2004). Effects of (-)-linalool in the acute hyperalgesia induced by carrageenan, L-glutamate and prostaglandin E2. European Journal of Pharmacology. [Link]

Sources

Technical Guide: Assessing the Synergistic Anti-Psoriatic Effects of Linalool and Linalyl Acetate

[1]

Executive Summary

This guide provides a technical framework for evaluating the synergistic efficacy of Linalool (L) and Linalyl Acetate (LA) —the two primary terpenes in Lavandula angustifolia—against psoriasis-like inflammation.[1][2][3]

While traditional approaches often utilize whole essential oils, recent pharmaceutical development focuses on standardized isolate combinations to ensure reproducibility. Evidence indicates that a 1:1 stoichiometric combination of L and LA targets distinct but complementary inflammatory axes (Th1 and Th17), yielding a therapeutic index superior to either compound alone and comparable to standard topical corticosteroids in preclinical models.

The Mechanistic Basis of Synergy

To design effective assays, researchers must understand the "Dual-Target" hypothesis. Synergy here is not merely additive; it is mechanistic complementarity.

The Th1/Th17 Axis Divergence

Psoriasis is driven by the IL-23/IL-17 axis. Experimental data suggests a clear division of labor between the two compounds:[4]

  • This compound (L): Primarily acts as a Th17 antagonist . It significantly inhibits the expression of IL-17 and IL-22, which are responsible for keratinocyte hyperproliferation.

  • Linalyl Acetate (LA): Primarily acts as a Th1 antagonist . It shows superior efficacy in suppressing TNF-

    
     and IL-1
    
    
    , cytokines responsible for the initial inflammatory cascade and vascular permeability.
Pathway Visualization

The following diagram illustrates the distinct entry points where L and LA intersect with the NF-

SynergisticPathwayStimulusIMQ / TLR7 ActivationMyD88MyD88 / TRAF6Stimulus->MyD88NFkBNF-κB (p65) TranslocationMyD88->NFkBMAPKMAPK (p38/JNK)MyD88->MAPKTh1Th1 Cytokines(TNF-α, IL-1β)NFkB->Th1Th17Th17 Cytokines(IL-17A, IL-22)NFkB->Th17MAPK->Th1PsoriasisKeratinocyte Hyperplasia& InflammationTh1->PsoriasisTh17->PsoriasisThis compoundThis compound (L)This compound->NFkB ModulatesThis compound->Th17 Strong InhibitionLALinalyl Acetate (LA)LA->NFkB Synergistic BlockadeLA->Th1 Strong Inhibition

Figure 1: Mechanistic divergence showing this compound targeting the Th17 axis while Linalyl Acetate suppresses Th1 cytokines, resulting in synergistic blockade of psoriatic pathology.[2]

Comparative Efficacy Analysis

The following data synthesis compares the 1:1 Combination (LLA) against individual isolates and a standard positive control (Clobetasol or Mometasone) based on the Imiquimod (IMQ)-induced murine model.

Quantitative Performance Matrix
MetricVehicle ControlThis compound (2%)Linalyl Acetate (2%)L+LA Combination (2%) Positive Control (Corticosteroid)
PASI Score Recovery 0% (Baseline)~50 - 64%~47%~76% ~85 - 90%
IL-17 Inhibition NoneHigh (+++)Low (+)Very High (++++) Very High (++++)
TNF-

Inhibition
NoneModerate (++)High (+++)High (++++) High (++++)
Skin Thickness Reduction NegligibleModerateLowSignificant Significant
Safety Profile N/ASafeSafeSafe (No organ toxicity) Potential Atrophy (Long-term)

Key Insight: While the corticosteroid (Positive Control) shows the highest absolute efficacy, the L+LA Combination bridges the gap significantly compared to isolates, offering a steroid-free alternative with a superior safety profile for long-term management.

Experimental Protocols

To validate these findings in your own laboratory, follow this standardized workflow. This protocol is designed to minimize variables and isolate the synergistic effect.

Materials
  • Test Compounds: this compound (>98% purity), Linalyl Acetate (>98% purity).

  • Induction Agent: Imiquimod (IMQ) 5% cream (Aldara).

  • Subjects: BALB/c mice (6-8 weeks old).

  • Vehicle: Acetone/Olive Oil (4:1) or a neutral hydrophilic cream base.

The "Synergy Validation" Workflow

This workflow uses a 1:1 w/w ratio, which has been empirically determined to be the optimal synergistic point.

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Induction & Treatment (Days 0-7)cluster_2Phase 3: Analysis (Day 8)AcclimatizationAcclimatization(7 Days)ShavingDorsal Shaving(2x2 cm area)Acclimatization->ShavingInductionTopical IMQ(62.5 mg/day)Shaving->InductionTreatmentApply Treatment(4 hours post-IMQ)Induction->TreatmentDaily CycleTreatment->InductionNext DayScoringPASI Scoring(Erythema, Scaling, Thickness)Treatment->ScoringEnd of StudySacrificeTissue Collection(Skin, Spleen, Blood)Scoring->SacrificeAssaysELISA / Western Blot(IL-17, TNF-α, NF-κB)Sacrifice->Assays

Figure 2: Step-by-step experimental design for evaluating anti-psoriatic synergy in vivo.

Critical Protocol Steps
  • Dosing Strategy: Prepare the L+LA Combination by mixing isolates 1:1 (w/w). Dilute to a final concentration of 2% in the vehicle.

    • Why? Concentrations <1% often fail to penetrate the hyperkeratotic plaque, while >5% risks contact dermatitis, confounding the anti-inflammatory readout.

  • Application Timing: Apply IMQ in the morning to induce inflammation. Apply the test compounds 4 hours later .

    • Why? This allows the TLR7 pathway to activate before the inhibitor is introduced, mimicking a therapeutic (rather than prophylactic) scenario.

  • Histological Scoring (Baker's Score): Do not rely solely on visual PASI. You must perform H&E staining to measure epidermal thickness and parakeratosis. The L+LA combination specifically restores the stratum granulosum, a layer often lost in psoriasis.

Safety and Toxicity Considerations

A major advantage of the L+LA combination over synthetic alternatives is the safety profile.

  • Acute Dermal Toxicity: Studies indicate an LD50 > 2000 mg/kg for the combination.

  • Repeated Dose Toxicity (28 Days): No significant changes in liver enzymes (ALT/AST) or renal parameters (Creatinine/Urea) were observed at therapeutic doses (2%).

  • Sensitization: While oxidized this compound can be a sensitizer, using high-purity (>98%), non-oxidized samples in a proper vehicle mitigates this risk.

References

  • Rai, V. K., et al. (2020). A combination of this compound and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice.[3] Frontiers in Pharmacology.[3][5] [Link]

  • Peana, A. T., et al. (2002). Anti-inflammatory activity of this compound and linalyl acetate constituents of essential oils.[4][5][6] Phytomedicine.[5][7][8] [Link]

  • Kim, H., et al. (2019). Anti-inflammatory effect of this compound on ovalbumin-induced pulmonary inflammation.[6] International Immunopharmacology.[5] [Link]

  • Müller, M., et al. (2017). 1,8-Cineole and this compound inhibit NF-κB signaling in human colon cancer cells. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linalool
Reactant of Route 2
Linalool

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.